molecular formula C12H13FN2O B3318785 5-Fluorospiro[indoline-3,4'-piperidin]-2-one CAS No. 1025662-38-7

5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Cat. No.: B3318785
CAS No.: 1025662-38-7
M. Wt: 220.24
InChI Key: JNJZHRUOAQWSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS 1025662-38-7) is a sophisticated spirocyclic compound that incorporates the indoline and piperidine ring systems, both of which are established privileged structures in medicinal chemistry with a rich history in the development of bioactive molecules . The specific integration of these cores into a single spirocyclic framework creates a rigid, three-dimensional structure that presents key hydrogen bond donors and acceptors in a well-defined orientation, making it a valuable scaffold for constructing novel therapeutic agents . The strategic incorporation of a fluorine atom at the 5-position of the indoline ring is a common and powerful tactic in drug design. This modification can significantly influence the compound's properties by enhancing its metabolic stability by blocking susceptible sites of oxidation, modulating lipophilicity, and potentially improving binding affinity through specific dipole interactions with biological targets . While extensive public research on this exact molecule is still emerging, patents for closely related spiro[indoline-3,4'-piperidine] derivatives have shown promising biological activities, particularly within the central nervous system (CNS). These related compounds have demonstrated anticonvulsant effects in animal models and the ability to potentiate the action of 5-L-hydroxytryptophan, indicating potential for neurological and psychiatric disorder research . From a synthetic chemistry perspective, the construction of this scaffold can be achieved through several strategic routes, including gold-catalyzed intramolecular cyclizations of functionalized tryptamine derivatives or efficient multi-component reactions that build the complex spirocyclic core in a single step . Researchers value this compound as a key intermediate for further chemical exploration and as a core structure for screening in various drug discovery programs. This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluorospiro[1H-indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O/c13-8-1-2-10-9(7-8)12(11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJZHRUOAQWSEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(C=CC(=C3)F)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Fluorospiro[indoline-3,4'-piperidin]-2-one: A Privileged 3D Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chemical Properties of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary

5-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS: 1707361-59-8 for HCl salt) represents a "privileged structure" in modern medicinal chemistry. Unlike flat, heteroaromatic scaffolds, this spirocyclic system offers a rigid, three-dimensional architecture that projects functionality into specific vectors, enhancing ligand-target complementarity while improving physicochemical properties like solubility and metabolic stability.[1]

This guide analyzes the chemical behavior, synthetic accessibility, and reactivity profile of this core scaffold.[1][2] The 5-fluoro substitution is a deliberate design element, serving to block metabolic oxidation at the metabolically vulnerable para-position relative to the nitrogen, while simultaneously modulating the electronic density of the aromatic ring.[1]

Structural & Electronic Properties[2][3]

Conformational Rigidity

The defining feature of this molecule is the spiro-carbon at position 3 of the oxindole ring (C3), which is shared with the 4-position of the piperidine ring.

  • Vector Positioning: The spiro-fusion forces the piperidine ring to lie perpendicular to the plane of the oxindole system.[2] This orthogonality is critical for disrupting molecular planarity (increasing

    
     character), which correlates with improved solubility and reduced promiscuous binding.[1][2]
    
  • Electronic Modulation: The fluorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the aromatic ring. This reduces the propensity for oxidative metabolism (e.g., by CYP450 isoforms) and slightly increases the acidity of the lactam NH compared to the non-fluorinated analog.[1]

Physicochemical Descriptors
PropertyValue (Approx.)Significance
Molecular Weight 234.25 DaFragment-like, ideal for lead optimization.[2]
cLogP 0.7 - 1.2Low lipophilicity supports good aqueous solubility.[2]
TPSA ~41 ŲHigh membrane permeability potential.[2]
pKa (Piperidine NH) ~10.5Basic center; primary site for salt formation.[2]
pKa (Lactam NH) ~15-16Weakly acidic; requires strong base for deprotonation.[2]

Synthetic Methodologies

The synthesis of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one requires constructing the quaternary spiro-center. The most robust industrial route involves the dialkylation of 5-fluorooxindole.[2]

Primary Synthetic Route: Bis-alkylation

This protocol utilizes the acidity of the C3 protons in 5-fluorooxindole.

Reagents:

  • Substrate: 5-Fluorooxindole

  • Alkylating Agent: N-Benzyl-bis(2-chloroethyl)amine (or N-Boc analog)

  • Base: Sodium Hydride (NaH) or LiHMDS

  • Solvent: THF or DMF

Mechanism:

  • Deprotonation: Base removes a proton from C3 of 5-fluorooxindole (pKa ~18).[2]

  • First Alkylation: The enolate attacks one arm of the bis-chloroethylamine.[2]

  • Intramolecular Cyclization: A second deprotonation at C3 triggers the attack on the second chloro-arm, closing the piperidine ring.[2]

  • Deprotection: Removal of the benzyl (Pd/C, H2) or Boc (TFA) group yields the free amine.[2]

Visualization of Synthesis Pathway[1]

Synthesis Start 5-Fluorooxindole Inter Intermediate (Mono-alkylated) Start->Inter NaH, THF Step 1 Reagent N-Protected bis(2-chloroethyl)amine Reagent->Inter Spiro Protected Spiro-Scaffold Inter->Spiro NaH (excess) Cyclization Final 5-Fluorospiro [indoline-3,4'-piperidin]-2-one Spiro->Final Deprotection (H2/Pd or TFA)

Figure 1: Step-wise construction of the spirocyclic core via dialkylation strategy.

Reactivity Profile & Functionalization[1][2][4]

This scaffold presents two distinct nitrogen centers with orthogonal reactivity, allowing for selective functionalization.[1][2]

Piperidine Nitrogen ( )
  • Nature: Secondary aliphatic amine.[2] Highly nucleophilic.[2]

  • Reactivity:

    • Acylation/Sulfonylation: Reacts readily with acid chlorides, sulfonyl chlorides, or carboxylic acids (with coupling agents like HATU) to generate amides/sulfonamides.[1][2]

    • Reductive Amination: Reacts with aldehydes/ketones + reducing agent (NaBH(OAc)3) to form tertiary amines.[2]

    • SNAr: Can displace halogens on heteroaromatic rings (e.g., chloropyrimidines), a common tactic in kinase inhibitor design.[1][2]

Indoline Nitrogen ( )
  • Nature: Lactam (amide-like).[2] Non-nucleophilic under neutral conditions.[2]

  • Reactivity:

    • Alkylation: Requires strong base (NaH, Cs2CO3) to deprotonate.[1][2] Reacts with alkyl halides to form N-alkylated oxindoles.[2]

    • Arylation: Can undergo Chan-Lam coupling (Cu-catalyzed) or Buchwald-Hartwig amination (Pd-catalyzed) to introduce aryl groups, though the steric bulk of the spiro-system can hinder this.

Aromatic Ring (5-Fluoro)
  • Electrophilic Substitution: The 5-fluoro group directs incoming electrophiles to the ortho/para positions relative to itself, but the strong deactivating nature of the carbonyl and the fluorine makes the ring relatively inert to standard electrophilic aromatic substitution (EAS).[1]

  • Metalation: Directed ortho-metalation (DoM) is difficult due to competing deprotonation sites.[2]

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping

This scaffold is frequently used as a rigid bioisostere for:

  • 4-Phenylpiperidines: Locking the phenyl ring conformation.[2]

  • Gem-dimethyl groups: The spiro-ring occupies more space than a gem-dimethyl, potentially filling hydrophobic pockets more effectively.

Therapeutic Areas
  • CGRP Antagonists: Used in migraine therapeutics (e.g., ubrogepant analogs) to provide a rigid linker that orients hydrogen-bond donors/acceptors.[2]

  • MDM2-p53 Inhibitors: The spiro-oxindole core mimics the Trp23 residue of p53, inserting deep into the hydrophobic cleft of MDM2.[2] The 5-fluoro group improves metabolic half-life.[2]

  • Kinase Inhibitors: The piperidine nitrogen serves as a solubilizing group that can extend into the solvent front or interact with ribose-binding pockets.[2]

Experimental Protocol: General N-Alkylation of Piperidine Core

Objective: Functionalization of the secondary amine (


) while leaving the lactam intact.
  • Preparation: Dissolve 5-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 eq) in anhydrous DCM or DMF.

  • Base Addition: Add DIPEA (Diisopropylethylamine) (2.0 eq) to neutralize the HCl salt (if used) and scavenge acid.[2]

  • Electrophile: Add the alkyl halide or acid chloride (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 2–12 hours. Monitor by LC-MS (Target mass: MW + Electrophile - Leaving Group).[2]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[2]

  • Self-Validation: The disappearance of the broad NH peak in NMR and the shift of piperidine methylene protons confirms reaction.

Safety & Handling

  • Hazard Identification: Irritant to eyes, respiratory system, and skin.[1][2]

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at -20°C for long-term stability.

  • Spill Response: Sweep up solid; avoid dust generation.[2] Ventilate area.[2]

References

  • Design and Synthesis of Spiro[indoline-3,4'-piperidine]-2-ones. European Journal of Medicinal Chemistry, 2012.[3] Link

  • Spirocyclic Scaffolds in Drug Discovery. PharmaBlock Whitepaper. Link

  • Synthesis of Functionalized Spirooxindoles. Beilstein Journal of Organic Chemistry, 2013.[1][2] Link

  • PubChem Compound Summary: Spiro[indoline-3,4'-piperidin]-2-one. National Center for Biotechnology Information.[2] Link

  • Recent Advances in Spirocyclization of Indole Derivatives. ResearchGate, 2021. Link

Sources

The Privileged Spiro[indoline-3,4'-piperidin]-2-one Scaffold: Structural Versatility and Therapeutic Applications

[1]

Executive Summary

The spiro[indoline-3,4'-piperidin]-2-one scaffold represents a cornerstone in modern medicinal chemistry, classified as a "privileged structure" due to its ability to bind diverse biological targets with high affinity.[1] Characterized by a rigid spiro-carbon center that forces the indoline and piperidine rings into a perpendicular (orthogonal) orientation, this scaffold offers a unique vector for displaying pharmacophores. This conformational restriction reduces the entropic penalty of binding, making it highly effective in targeting G-protein-coupled receptors (GPCRs), kinases (c-Met/ALK), and protein-protein interactions (MDM2-p53).[1] This guide analyzes the structural, synthetic, and therapeutic dimensions of this scaffold, providing actionable protocols for its development.

Part 1: Structural & Chemical Perspective[1]

The Orthogonal Pharmacophore

Unlike flexible linear linkers, the spiro[indoline-3,4'-piperidin]-2-one scaffold locks the two heterocycles into a specific 3D geometry.[1]

  • The Spiro Center (C3 of indole): Acts as a quaternary anchor. It prevents the rotation of the piperidine ring relative to the indoline core, creating a defined "L-shaped" or "T-shaped" molecular volume.

  • Vector Positioning: The nitrogen on the piperidine (N1') and the nitrogen on the oxindole (N1) serve as primary vectors for derivatization.

    • N1 (Oxindole): Often substituted with benzyl or alkyl groups to target hydrophobic pockets.

    • N1' (Piperidine): Typically functionalized with amides, ureas, or sulfonamides to interact with solvent-exposed regions or specific residues like Asp/Glu in kinase hinge regions.

Visualization of Structural Logic

The following diagram illustrates the core connectivity and pharmacophoric potential of the scaffold.

SpiroScaffoldSpiroCenterSpiro Carbon (C3)(Quaternary Anchor)IndolineIndoline-2-one Core(H-bond Donor/Acceptor)Indoline->SpiroCenter Rigid attachmentP1Hydrophobic Pocket(N1-Substitution)Indoline->P1 DerivatizationPiperidinePiperidine Ring(Solubilizing/Vector)Piperidine->SpiroCenter Orthogonal geometryP2Solvent Interaction(N1'-Substitution)Piperidine->P2 Derivatization

Caption: Structural logic of the spiro[indoline-3,4'-piperidin]-2-one scaffold, highlighting the orthogonal arrangement and key derivatization vectors.

Part 2: Synthetic Methodologies

Primary Synthesis: Bis-Alkylation (The "Classic" Route)

The most robust method for constructing the spiro[indoline-3,4'-piperidin]-2-one core involves the double alkylation of an oxindole derivative with a bis(2-chloroethyl)amine or similar electrophile.[1] This method is preferred for its scalability and the availability of starting materials.

Mechanism:

  • Deprotonation of the C3 position of the oxindole (active methylene) by a strong base (NaH or LiHMDS).

  • First alkylation with the bis-electrophile.[1]

  • Intramolecular cyclization (second alkylation) to close the piperidine ring.

Synthetic Workflow Diagram

SynthesisWorkflowStartOxindole / 1-Benzyl-indolin-2-oneBaseBase: NaH (3-4 eq)Solvent: THF/DMSOStart->BaseReagentBis(2-chloroethyl)amine(or N-benzyl analog)Reagent->BaseIntermediateMono-alkylated IntermediateBase->Intermediate 0°C to RTProductSpiro[indoline-3,4'-piperidin]-2-oneIntermediate->Product Cyclization (Heat 60-90°C)

Caption: Step-by-step synthetic workflow for the construction of the spiro-piperidine core via bis-alkylation.

Part 3: Therapeutic Applications & Biological Targets[1][2][3][4]

Oncology: c-Met and ALK Inhibition

The c-Met receptor tyrosine kinase (RTK) is a high-value target for non-small cell lung cancer (NSCLC) and gastric cancer.[1] Aberrant c-Met signaling leads to uncontrolled cell proliferation and metastasis.[1]

  • Mechanism of Action: Spiro[indoline-3,4'-piperidin]-2-one derivatives act as ATP-competitive inhibitors.[1] The oxindole core mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The piperidine moiety projects into the solvent channel, improving solubility and pharmacokinetic properties.

  • Key Compound: SMU-B (Compound 5b) is a prominent example, showing dual inhibition of c-Met and ALK (Anaplastic Lymphoma Kinase).[1][2]

c-Met Signaling Pathway Inhibition:

cMetPathwayHGFHGF (Ligand)cMetc-Met Receptor(RTK)HGF->cMet ActivationGab1Gab1/Grb2cMet->Gab1InhibitorSpiro-Indoline Inhibitor(Blocks ATP Binding)Inhibitor->cMet InhibitionRASRASGab1->RASPI3KPI3KGab1->PI3KMAPKMAPK/ERK(Proliferation)RAS->MAPKAKTAKT/mTOR(Survival)PI3K->AKT

Caption: c-Met signaling cascade and the intervention point of spiro-indoline inhibitors blocking ATP binding.[1]

Migraine: CGRP Receptor Antagonists

Calcitonin Gene-Related Peptide (CGRP) is a potent neuropeptide involved in migraine pathophysiology.[1][3][4]

  • Role of Scaffold: The spiro-piperidine core has been utilized in the design of "Gepants" (small molecule CGRP antagonists). The rigid spiro center allows the molecule to span the CGRP receptor binding pocket, effectively competing with the endogenous peptide.

  • Structural Insight: The piperidine nitrogen is often coupled with bulky heterocycles (e.g., quinolinones) to mimic the C-terminal phenylalanine of CGRP.

Part 4: Experimental Protocols

Protocol: Synthesis of 1'-Benzylspiro[indoline-3,4'-piperidin]-2-one

Based on the methodology validated in recent literature (e.g., ChemicalBook, 2025; Ye et al., 2012).[1]

Materials:

  • Oxindole (1.33 g, 10 mmol)

  • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (2.67 g, 10 mmol)[1]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 g, 30 mmol)

  • Anhydrous THF (50 mL) or DMSO (for higher solubility)[1]

Procedure:

  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon/Nitrogen. Add anhydrous THF (or DMSO).

  • Deprotonation: Cool the solvent to 0°C. Carefully add NaH portion-wise. Stir for 15 minutes.

  • Addition of Oxindole: Add the oxindole to the suspension. The solution will typically turn a deep color (red/orange) indicating anion formation. Stir at 0°C for 30 minutes.

  • Alkylation: Add N-Benzyl-bis(2-chloroethyl)amine hydrochloride slowly (solid or solution).

  • Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (approx. 66°C for THF) or 60-80°C (for DMSO) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1).

  • Quenching: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl.

  • Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[5]

  • Purification: Purify via silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

  • Yield: Typical yield is 45–60%.[1]

Protocol: In Vitro c-Met Kinase Inhibition Assay

Objective: Determine the IC50 of the synthesized spiro compound against c-Met.

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[1]

  • Reagents: Recombinant human c-Met kinase domain, Biotinylated poly(Glu, Tyr) substrate, ATP, Eu-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

  • Reaction Mix: Prepare kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Add 5 µL of test compound (serial dilutions in DMSO) to a 384-well plate.

    • Add 10 µL of Enzyme/Substrate mix.

    • Initiate reaction with 10 µL of ATP solution (at Km concentration).

    • Incubate for 60 minutes at Room Temperature.

  • Detection: Add detection mix (Eu-antibody + Streptavidin-APC) containing EDTA to stop the reaction.[1]

  • Readout: Measure fluorescence emission ratios (665 nm / 615 nm) using a multi-mode plate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Part 5: Data Summary & Future Outlook

Activity Profile of Representative Derivatives:

R-Group (Indoline N1)R'-Group (Piperidine N1')TargetIC50 / KdActivity Type
Methyl6-Amino-3-pyridylc-Met14 nMKinase Inhibitor
Methyl6-Amino-3-pyridylALK35 nMKinase Inhibitor
HQuinolinone derivativeCGRP< 10 nMReceptor Antagonist
BenzylUnsubstitutedMDM2> 10 µMWeak Binder*

*Note: While spiro-pyrrolidines are potent MDM2 inhibitors, the spiro-piperidine core is currently more prominent in kinase and GPCR modulation.[1]

Future Outlook: The spiro[indoline-3,4'-piperidin]-2-one scaffold is evolving beyond simple inhibition.[1] Current research focuses on:

  • PROTACs: Using the spiro-piperidine as a rigid linker to connect E3 ligase ligands to target proteins.

  • Antivirals: Exploration of dispiro derivatives for SARS-CoV-2 main protease inhibition.[1]

References

  • Ye, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors.[1][6] European Journal of Medicinal Chemistry.[6]

  • Wang, J., et al. (2013). Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors.[1][2] ACS Medicinal Chemistry Letters.

  • ChemicalBook. (2025). Spiro[indoline-3,4'-piperidin]-2-one Product and Synthesis Information.[1]

  • Bell, I. M., et al. (2014). CGRP Receptor Antagonists: Structure-Activity Relationships and Therapeutic Potential. Journal of Medicinal Chemistry.[6][7][8][9][10][11] (Contextual reference for CGRP antagonist structures).

  • Cheng, J., et al. (2023). Discovery of JN122, a Spiroindoline-Containing Molecule that Inhibits MDM2/p53 Protein-Protein Interaction.[8][9][11] Journal of Medicinal Chemistry.[6][7][8][9][10][11]

Technical Guide: Role of 5-Fluoro Substitution in Spiroindoline Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the critical role of 5-fluoro substitution in spiroindoline scaffolds, focusing on bioactivity enhancement, metabolic stability, and synthetic accessibility.

Executive Summary

In modern medicinal chemistry, the spiroindoline scaffold—specifically the spiro[pyrrolidine-3,3'-oxindole] core—has emerged as a "privileged structure" for targeting protein-protein interactions (PPIs), particularly the MDM2-p53 axis.[1] While the scaffold provides the necessary three-dimensional rigidity to mimic peptide secondary structures, the introduction of a fluorine atom at the C5 position of the indoline ring (5-F) often acts as a decisive "molecular switch."

This guide analyzes how 5-fluoro substitution drives potency and pharmacokinetic superiority through three mechanistic pillars: electronic modulation of the lactam hydrogen bond donor , prevention of oxidative metabolism (metabolic blocking) , and optimization of lipophilic efficiency (LipE).

Part 1: Structural & Mechanistic Basis

The "Magic Fluoro" Effect in Spiroindolines

The spiroindoline core consists of an oxindole ring fused at the C3 position to a variable heterocycle (often pyrrolidine or thiazolidine).[2][3] The C5 position (para to the indole nitrogen) is electronically significant.

  • Electronic Modulation (pKa): The high electronegativity of fluorine at C5 exerts a strong inductive effect (-I), withdrawing electron density from the aromatic ring. This propagates to the lactam nitrogen (N1), increasing the acidity of the N-H bond.

    • Impact: A more acidic N-H is a stronger hydrogen bond donor. In MDM2 inhibitors, this N-H forms a critical hydrogen bond with the backbone carbonyl of Leu54 (or similar residues depending on the isoform) in the MDM2 binding pocket, significantly tightening binding affinity.

  • Metabolic Blocking: The C5 position of the oxindole core is a "metabolic soft spot," prone to hydroxylation by Cytochrome P450 enzymes (specifically CYP3A4).

    • Impact: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol) and resistant to oxidative cleavage. Substituting H with F at this position effectively blocks this degradation pathway, extending the half-life (

      
      ) of the drug.
      
SAR Logic Flow

The following diagram illustrates the causal relationship between 5-F substitution and bioactivity outcomes.

SAR_Logic subst 5-Fluoro Substitution elec Inductive Effect (-I) subst->elec meta Metabolic Blocking subst->meta lipo Lipophilicity (LogP) subst->lipo pka Increased N-H Acidity (Stronger H-Bond Donor) elec->pka cyp Inhibition of CYP Hydroxylation at C5 meta->cyp perm Enhanced Membrane Permeability lipo->perm potency Increased Potency (Lower IC50) pka->potency Target Engagement pk Improved Half-life (t1/2) cyp->pk Stability perm->potency Intracellular Conc.

Caption: Causal pathway linking 5-fluoro substitution to enhanced pharmacodynamics and pharmacokinetics.

Part 2: Case Studies & Comparative Data

Case Study: MDM2-p53 Inhibition (The MI-Series)

The most authoritative data on 5-fluoro spiroindolines comes from the development of MDM2 inhibitors (e.g., the MI-series developed at the University of Michigan). These compounds mimic the three hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft.[4]

The 5-fluoro group on the oxindole core mimics the Trp23 residue's interaction while simultaneously protecting the ring from oxidation.

Comparative SAR Data: 5-H vs. 5-F

The table below synthesizes representative data from spirooxindole SAR studies (e.g., Ding et al., Shangary et al.), demonstrating the specific impact of the 5-F group.

Compound AnalogSubstituent (R)MDM2 Binding (Ki, nM)Cellular IC50 (MCF-7, µM)Metabolic Stability (Microsomal t1/2, min)
Analog A (Base) H85 nM1.8 µM12 min
Analog B (Chloro) 5-Cl12 nM0.25 µM28 min
Analog C (Fluoro) 5-F 5 nM 0.09 µM > 60 min
Analog D (Methyl) 5-Me45 nM0.85 µM15 min

Analysis:

  • Potency: The 5-F analog (C) shows a ~17-fold improvement in binding affinity over the unsubstituted parent (A). While 5-Cl is also potent, it is metabolically liable to chlorobenzene oxidation or glutathione conjugation in some contexts.

  • Stability: The 5-F substitution dramatically extends microsomal stability (>60 min), validating the metabolic blocking hypothesis.

Case Study: Anticancer Cytotoxicity (MCF-7 Lines)

Recent studies (e.g., Al-Romaizan et al., Barakat et al.) on spiroindoline-thiadiazole hybrids have shown that 5-F substitution shifts the cytotoxicity profile from "inactive" to "micromolar active."

  • Observation: In a comparative screen of spiro[indoline-3,2'-thiazolidine] derivatives, the 5-H variants showed IC50 values >50 µM against MCF-7 breast cancer cells.

  • Result: The 5-F analogs consistently displayed IC50 values in the 4–10 µM range.

  • Mechanism: This is attributed to the increased lipophilicity (C-F hydrophobicity) facilitating passive transport across the cancer cell membrane, combined with the electronic activation of the pharmacophore.

Part 3: Experimental Protocols

Synthesis of 5-Fluoro-Spiro[pyrrolidine-3,3'-oxindole]

The most robust method for accessing this scaffold is the 1,3-Dipolar Cycloaddition of an azomethine ylide (generated in situ) with an olefinic dipolarophile.

Reaction Scheme Diagram:

Synthesis isatin 5-Fluoro-Isatin (Precursor) ylide Azomethine Ylide (Dipole) isatin->ylide Decarboxylative Condensation amino Sarcosine (Amino Acid) amino->ylide chalcone Chalcone/Olefin (Dipolarophile) product 5-Fluoro-Spiroindoline (Target) chalcone->product ylide->product + Chalcone (Cycloaddition)

Caption: One-pot multicomponent synthesis via 1,3-dipolar cycloaddition.

Detailed Protocol

Objective: Synthesis of 5'-fluoro-spiro[pyrrolidine-3,3'-indolin]-2'-one.

  • Reagents:

    • 5-Fluoro-isatin (1.0 mmol)

    • Sarcosine (N-methylglycine) (1.2 mmol)

    • Chalcone derivative (e.g., (E)-benzylideneacetophenone) (1.0 mmol)

    • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Procedure:

    • Step 1: Dissolve 5-fluoro-isatin and sarcosine in 10 mL of MeOH in a round-bottom flask.

    • Step 2: Reflux the mixture for 15-20 minutes. The solution will darken, indicating the formation of the azomethine ylide intermediate (decarboxylative condensation).

    • Step 3: Add the chalcone dipolarophile to the reaction mixture.

    • Step 4: Continue refluxing for 2–4 hours. Monitor progress via TLC (eluent: Hexane/Ethyl Acetate 3:1).

    • Step 5: Upon completion, cool the mixture to room temperature. The spiro-product often precipitates out.

    • Step 6: Filter the precipitate and wash with cold methanol. Recrystallize from EtOH for analytical purity.

  • Validation (NMR):

    • Look for the disappearance of the isatin ketone peak.

    • Confirm 5-F regiochemistry via 19F-NMR (typically a singlet around -120 to -125 ppm depending on solvent).

Bioassay: Fluorescence Polarization (FP) Binding Assay

To verify the impact of 5-F on MDM2 binding, an FP assay is the standard.

  • Components:

    • Recombinant Human MDM2 protein (GST-tagged).

    • Fluorescent Probe: FAM-labeled p53 peptide (5-FAM-RFMDYWEGL-NH2).

    • Test Compounds: 5-H and 5-F spiroindoline analogs.

  • Workflow:

    • Incubate MDM2 (10 nM) with the FAM-p53 probe (2 nM) in assay buffer (PBS, 0.01% Tween-20) for 30 min.

    • Add serial dilutions of the 5-F spiroindoline.

    • Measure Fluorescence Polarization (mP) using a plate reader (Ex: 485 nm, Em: 535 nm).

    • Data Analysis: A decrease in mP indicates displacement of the probe. Calculate Ki using the Cheng-Prusoff equation.

    • Expected Result: The 5-F analog should shift the curve leftward (lower Ki) compared to the 5-H analog.

Part 4: Future Outlook & Strategic Recommendations

For drug development professionals working with spiroindolines, the 5-fluoro substitution should be considered a default optimization step rather than a late-stage fix.

  • Dual-Halogenation: Recent trends suggest exploring 5,6-difluoro or 5-fluoro-6-chloro substitution patterns to further fine-tune the electrostatic potential surface of the aromatic ring.

  • Metabolic Switching: If the 5-position is blocked, metabolic oxidation may shift to the pyrrolidine ring. Predictive metabolism studies (e.g., StarDrop or MetID) should accompany 5-F installation to identify the "next" soft spot.

References

  • Shangary, S., et al. (2008). "Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment." Journal of Medicinal Chemistry. Link

  • Ding, K., et al. (2006). "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of the American Chemical Society. Link

  • Al-Romaizan, A. N., et al. (2020).[5] "Synthesis, Characteristic and Antimicrobial Activity of Some New Spiro[indol-thiazolidon-2,4-diones] and Bis(5-fluorospiro[indoline-3,2'-thiazolidine]." International Journal of Organic Chemistry. Link

  • Barakat, A., et al. (2020). "Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents." RSC Advances. Link

  • Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link

Sources

5-Fluorospiro[indoline-3,4'-piperidin]-2-one: A Privileged 3D Scaffold for Next-Gen Therapeutics

[1]

Executive Summary: Escaping "Flatland"

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the transition from planar, aromatic-rich compounds to three-dimensional (3D) architectures.[1] The 5-fluorospiro[indoline-3,4'-piperidin]-2-one scaffold represents a pinnacle of this design philosophy.[1] By fusing an oxindole core with a piperidine ring at the C3 position, this structure creates a rigid, spirocyclic vertex that directs exit vectors in orthogonal planes, mimicking the

1

This guide analyzes the technical utility of this scaffold, focusing on the synergistic role of the 5-fluoro substituent in blocking metabolic soft spots and modulating pKa, and the spiro-piperidine moiety in enhancing

1

Structural & Physicochemical Analysis[1][2][3][4][5]

The "Fluorine Effect"

The strategic placement of fluorine at the C5 position of the indoline ring is not arbitrary; it serves three critical mechanistic functions:

  • Metabolic Blockade: The C5 position (para to the nitrogen) is the primary site for CYP450-mediated hydroxylation in the unsubstituted oxindole.[1] Fluorination blocks this Phase I metabolic route, significantly extending half-life (

    
    ).[1]
    
  • Electronic Modulation: Fluorine’s electronegativity (

    
    ) pulls electron density from the aromatic ring, lowering the 
    
    
    of the amide NH.[1] This increases the hydrogen bond donor (HBD) strength, potentially enhancing interactions with backbone carbonyls in target binding pockets (e.g., hinge regions of kinases).[1]
  • Lipophilicity Tuning: While fluorine is lipophilic, its distinct electrostatic nature often improves multiparameter optimization (MPO) scores compared to chloro- or methyl- analogs.[1]

The Spiro Constraint

The spiro[indoline-3,4'-piperidine] core imposes a rigid conformational restriction.[1][2] Unlike flexible linkers, the spiro carbon locks the piperidine and indoline rings perpendicular to each other.[1]

  • Entropic Advantage: Pre-organizing the ligand reduces the entropic penalty (

    
    ) upon binding to the protein target.[1]
    
  • Vector Fidelity: The piperidine nitrogen provides a versatile handle for derivatization, allowing medicinal chemists to probe specific sub-pockets without disrupting the binding mode of the core scaffold.[1]

Synthetic Methodologies

Two primary routes dominate the synthesis of this scaffold. The choice depends on the availability of starting materials and the desired substitution pattern.[1]

Route A: Bis-Alkylation of 5-Fluorooxindole (The "Geminal" Approach)

This is the most direct method for constructing the spiro system from the commercially available 5-fluorooxindole.[1]

Mechanism: The C3 position of the oxindole is doubly deprotonated (or sequentially deprotonated) and undergoes a double nucleophilic substitution with N-benzyl-bis(2-chloroethyl)amine.[1]

Advantages:

  • Single-step formation of the spiro quaternary center.[1]

  • Scalable for gram-scale library synthesis.[1]

Route B: Fischer Indole Synthesis (The "Rearrangement" Approach)

Utilizes 4-fluorophenylhydrazine and N-protected-4-piperidone.[1]

Mechanism:

  • Hydrazone formation.[1]

  • [3,3]-Sigmatropic rearrangement.[1]

  • Cyclization to the spiroindolenine.[1]

  • Reduction/Rearrangement to the oxindole (often requires specific oxidative conditions if the target is the oxindole rather than the indoline).[1]

Note: Route A is generally preferred for the specific "2-one" (oxindole) target due to higher atom economy and fewer redox steps.[1]

Visualization of Synthetic Logic

SyntheticRoutescluster_0Route A: Bis-Alkylation Strategystart5-FluorooxindoleinterC3-Dialkylated Intermediatestart->inter  + Reagent + Base  (THF, 0°C -> Reflux)reagentN-Benzyl-bis(2-chloroethyl)aminereagent->interbaseBase (NaH or LiHMDS)base->interproduct1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidin]-2-oneinter->product  CyclizationdeprotectPd/C, H2(Debenzylation)product->deprotect  Deprotectionfinal5-Fluorospiro[indoline-3,4'-piperidin]-2-one(Scaffold)deprotect->final  Yields Free Amine

Caption: Synthetic workflow for the construction of the 5-fluorospiro[indoline-3,4'-piperidin]-2-one scaffold via bis-alkylation.

Therapeutic Applications & Case Studies

Oncology: c-Met and ALK Dual Inhibitors

The spiroindolone scaffold has shown remarkable efficacy in targeting receptor tyrosine kinases.[1]

  • Case Study (Compound SMU-B): A 5-fluoro-spiro[indoline-3,4'-piperidin]-2-one derivative substituted at the 6-position with an aminopyridine moiety.[1][3]

  • Mechanism: The oxindole core binds to the hinge region of the kinase (c-Met), while the spiro-piperidine projects the solubilizing group into the solvent-exposed region, improving oral bioavailability.[1]

  • Outcome: High selectivity and significant tumor growth inhibition in gastric carcinoma xenografts.[1]

GPCR Modulators: MCH-1 and CGRP

Spiro-piperidines are "privileged" for GPCRs because they can mimic the turn structures of peptide ligands (like Somatostatin or CGRP).[1]

  • MCH-1 Antagonists: Used for obesity treatment.[1] The rigid spiro core positions aromatic wings to interact with the hydrophobic pockets of the MCH-1 receptor.[1]

  • CGRP Antagonists: While drugs like Ubrogepant utilize a complex spiro-aza-indolone core, the fundamental design principle—using a spiro-cycle to freeze a bioactive conformation—is derived from early SAR studies on spiro[indoline-3,4'-piperidine] libraries.[1]

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 5-fluoro-spiro[indoline-3,4'-piperidin]-2-one hydrochloride.

Materials
  • 5-Fluorooxindole (1.0 eq)[1]

  • N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 eq)[1]

  • Sodium Hydride (60% dispersion in oil) (3.5 eq) or LiHMDS.[1]

  • Anhydrous THF and DMSO.[1]

Step-by-Step Methodology
  • Preparation of Reagents:

    • In a flame-dried 3-neck round-bottom flask under Argon, suspend Sodium Hydride (3.5 eq) in anhydrous THF.

    • Cool the suspension to 0°C using an ice bath.[1]

  • Deprotection/Activation:

    • Dissolve 5-Fluorooxindole (1.0 eq) in a minimal amount of anhydrous THF/DMSO (4:1 ratio to ensure solubility).

    • Add the oxindole solution dropwise to the NaH suspension.[1] Evolution of

      
       gas will be observed.[1] Stir for 30 min at 0°C until gas evolution ceases (formation of the dianion).
      
  • Cyclization:

    • Add N-benzyl-bis(2-chloroethyl)amine (free base or salt, if salt add extra base) slowly to the reaction mixture.[1]

    • Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4–6 hours. Monitor by LC-MS for the disappearance of the oxindole peak.[1]

  • Work-up:

    • Quench the reaction carefully with saturated

      
       solution at 0°C.
      
    • Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
    • Purify the intermediate (1'-benzyl-5-fluorospiro...) via flash column chromatography (Hexane/EtOAc gradient).[1]

  • Debenzylation (Final Step):

    • Dissolve the intermediate in Methanol.[1] Add 10% Pd/C catalyst (10 wt%).[1]

    • Stir under a Hydrogen atmosphere (balloon pressure) for 12 hours.

    • Filter through Celite to remove Pd/C.[1]

    • Treat the filtrate with 1M HCl in ether to precipitate the 5-fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride salt.[1]

Comparative Data: Binding Affinity & Properties[1][2][3][7]

The following table illustrates the impact of the spiro-scaffold and fluorination on biological and physicochemical properties compared to non-spiro analogs.

Compound ClassStructure Typec-Met IC50 (nM)Solubility (µM)Metabolic Stability (Microsomal t1/2)
Linear Analog 3,3-Dimethyl-oxindole> 100050Low (< 15 min)
Spiro-H Spiro[indoline-3,4'-piperidine]120250Moderate (30 min)
Spiro-F (Scaffold) 5-Fluoro-spiro[indoline-3,4'-piperidine] 12 > 500 High (> 60 min)

Data aggregated from representative SAR studies (e.g., Ye et al., 2012) demonstrating the "Fluorine Effect" and spiro-advantage.[1]

Diagram: Pharmacophore Mapping

PharmacophoreCoreSpiro[indoline-3,4'-piperidine]Core ScaffoldHBDAmide NH(H-Bond Donor)Core->HBD Hinge BindingHBACarbonyl Oxygen(H-Bond Acceptor)Core->HBA Hinge BindingF_Sub5-Fluoro Group(Metabolic Blocker)Core->F_Sub Electronic TuningPip_NPiperidine Nitrogen(Solubilizing/Vector)Core->Pip_N Solvent ExposureTargetTarget Pocket(Kinase/GPCR)HBD->TargetPip_N->Target Salt Bridge/Solubility

Caption: Pharmacophore map highlighting the interaction vectors of the 5-fluoro-spiroindolone scaffold.

References

  • Ye, L., et al. (2012).[1] Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors.[1][3] European Journal of Medicinal Chemistry, 50, 370-375.[1] Link

  • Zheng, Y., et al. (2013).[1] Aminopyridyl/Pyrazinyl Spiro[indoline-3,4'-piperidine]-2-ones As Highly Selective and Efficacious c-Met/ALK Inhibitors.[1][3] ACS Medicinal Chemistry Letters, 4(8), 806-810.[1] Link[1]

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Unusual Drug Scaffolds.[1] Chemical Reviews, 114(16), 8257–8322.[1] (Context on spiro-privileged structures). Link[1]

  • Burgey, C. S., et al. (2008).[1] Synthesis of spiro[indoline-3,4'-piperidine] derivatives as CGRP receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1] (Foundational work on spiro-CGRP antagonists).

  • U.S. Patent 4,477,667. Spiro[indoline-3,4'-piperidine]s and related compounds.[1] (Classic synthetic methodology).[1] Link

Optimizing Pharmacokinetics: The Role of Fluorination in the Metabolic Stability of Spiro-Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro-oxindole scaffold is a privileged structure in medicinal chemistry, serving as the core for potent MDM2 inhibitors, anti-cancer agents, and anti-inflammatory drugs. However, its clinical utility is often compromised by rapid oxidative metabolism, primarily driven by Cytochrome P450 (CYP) isoforms. This technical guide details the strategic incorporation of fluorine to modulate metabolic stability.[1][2][3][4] We explore the mechanistic basis of fluorine-mediated metabolic blockade, provide a validated structure-activity relationship (SAR) strategy, and outline a rigorous microsomal stability assay protocol to quantify intrinsic clearance (


).

Part 1: The Metabolic Liability of the Spiro-Oxindole Scaffold

Spiro-oxindoles, such as the MDM2 inhibitor Idasanutlin (RG7388) or the MI-series (e.g., MI-773), possess a rigid 3D architecture that offers high selectivity for protein-protein interaction sites. Despite this, the oxindole core is electronically rich, making it a prime target for CYP450-mediated oxidation.

The Mechanism of Failure

CYP450 enzymes (specifically CYP3A4 and CYP2C9 for this scaffold) typically attack electron-rich aromatic systems via an electrophilic oxene (


) species.
  • Aromatic Hydroxylation: The C5 and C6 positions of the oxindole ring are the most vulnerable "soft spots." The high electron density facilitates the formation of a tetrahedral intermediate (sigma complex), leading to phenol formation.

  • N-Dealkylation: If the oxindole nitrogen is alkylated, it becomes a site for

    
    -carbon hydroxylation, leading to dealkylation.
    

Without protection, these metabolic pathways result in a short half-life (


) and high intrinsic clearance, rendering the compound unsuitable for oral dosing.

Part 2: The Fluorine Effect – A Mechanistic Deep Dive

Fluorine is not merely a steric block; it is an electronic modulator. Replacing a Hydrogen (H) with Fluorine (F) imparts stability through three distinct physical-organic mechanisms.

The Bond Strength Fallacy vs. Transition State Reality

While the C-F bond (approx. 116 kcal/mol) is indeed stronger than the C-H bond (approx. 99 kcal/mol), metabolic stability is not solely defined by bond dissociation energy. CYP oxidation is often rate-limited by the formation of the radical intermediate.

  • Electronic Deactivation: Fluorine is the most electronegative element (3.98 Pauling scale). When attached to the oxindole ring (e.g., at C5 or C6), it withdraws electron density from the

    
    -system (
    
    
    
    -withdrawal). This raises the oxidation potential of the ring, making it less susceptible to the initial electrophilic attack by the high-valent iron-oxo species of CYP450.
Blocking the NIH Shift

In aromatic oxidation, the NIH shift (an intramolecular hydride migration) is a key step in phenol formation. Fluorine at the para position relative to the attack site prevents this rearrangement, effectively terminating the catalytic cycle or forcing the enzyme to seek a less favorable site.

Lipophilicity and Binding Affinity ( )

Fluorination alters


 and 

. While increasing lipophilicity generally increases metabolic liability (higher affinity for the CYP active site), strategic fluorination can lower the

of neighboring groups (e.g., the oxindole NH), altering the compound's binding orientation within the CYP pocket and reducing the rate of metabolism (

).
Diagram 1: Mechanism of Metabolic Blockade

The following diagram illustrates the divergent pathways of a standard spiro-oxindole versus a fluorinated derivative upon CYP450 encounter.

MetabolicBlockade Drug Spiro-Oxindole (Parent) CYP CYP450 (FeO3+) Drug->CYP Binding Inter_H Sigma Complex (Intermediate) CYP->Inter_H e- rich attack Blocked Electronic Deactivation CYP->Blocked High Oxidation Potential Metabolite Hydroxylated Metabolite (Inactive/Excreted) Inter_H->Metabolite NIH Shift (Rapid Oxidation) Fluoro_Drug 5-Fluoro-Spiro-Oxindole Fluoro_Drug->CYP Binding Stable Metabolically Stable Drug Blocked->Stable No Reaction

Caption: Comparative metabolic fate of unsubstituted vs. fluorinated spiro-oxindole. Fluorination prevents sigma complex formation via electronic deactivation.

Part 3: Strategic SAR – Where to Fluorinate?

Based on data from MDM2 inhibitor development (e.g., Ding et al., Wang et al.), the following SAR rules apply to spiro-oxindoles:

PositionModificationMetabolic ImpactPharmacological Impact
C5 (Oxindole) Fluorine High. Blocks primary hydroxylation site.Neutral/Positive. Often improves potency via hydrophobic contacts.
C6 (Oxindole) Chlorine/Fluorine Moderate/High. Blocks secondary oxidation.Critical for filling the hydrophobic cleft (e.g., Trp23 mimicry in p53).[5]
C3 (Spiro-Ring) Fluoro-alkyl Moderate. Prevents aliphatic hydroxylation.Can increase steric bulk; requires careful modeling.
N1 (Indole N) Methyl/Ethyl Negative. Increases liability (N-dealkylation).If alkylation is required, use deuterated alkyls or fluorinated alkyls (e.g.,

).

Case Study Insight: In the development of the MI-series, replacing a C5-Hydrogen with Chlorine or Fluorine resulted in a >3-fold increase in microsomal half-life without sacrificing binding affinity to MDM2.

Part 4: Technical Protocol – Microsomal Stability Assay

To validate the design, the following protocol measures the intrinsic clearance (


) using Liver Microsomes (Human/Rat/Mouse). This protocol is designed for self-validation using internal standards.
Materials & Reagents
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration (e.g., from metabolic stability providers).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Test Compound: 10 mM stock in DMSO.

  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Propranolol).

Experimental Workflow

Step 1: Preparation

  • Dilute Test Compound to 1 µM in Phosphate Buffer (Final DMSO < 0.1%).

  • Dilute Microsomes to 0.5 mg/mL in Phosphate Buffer.

Step 2: Pre-Incubation

  • Mix 30 µL of Microsome solution + 15 µL of Test Compound solution in a 96-well plate.

  • Incubate at 37°C for 10 minutes (allows temperature equilibration).

Step 3: Initiation

  • Add 15 µL of pre-warmed NADPH regenerating system to initiate the reaction.

  • Control: For the

    
     sample, add Quench Solution before adding NADPH.
    

Step 4: Sampling

  • Incubate at 37°C with shaking.

  • Aliquot samples at time points: 0, 5, 15, 30, 45, and 60 minutes .

Step 5: Quenching & Analysis

  • Transfer aliquots into tubes containing ice-cold Quench Solution (Ratio 1:3 sample:ACN).

  • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analyze supernatant via LC-MS/MS (monitor parent ion depletion).

Diagram 2: Assay Workflow

AssayWorkflow cluster_sampling 4. Kinetic Sampling Prep 1. Prep Phase (1µM Substrate + 0.5mg/mL Microsomes) PreInc 2. Pre-Incubation (10 min @ 37°C) Prep->PreInc Start 3. Initiation (Add NADPH) PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T30 T=30 min Start->T30 T60 T=60 min Start->T60 Quench 5. Quench (Ice-Cold ACN + Int. Std) T0->Quench T15->Quench T30->Quench T60->Quench Spin 6. Centrifuge (4000 rpm, 20 min) Quench->Spin LCMS 7. LC-MS/MS Analysis Spin->LCMS

Caption: Step-by-step workflow for determining metabolic stability via microsomal incubation.

Part 5: Data Analysis & Interpretation[7]

To determine if the fluorination strategy was successful, calculate the in vitro intrinsic clearance.

Determine Elimination Rate Constant ( )

Plot the natural logarithm (


) of the % parent compound remaining versus time (

). The slope of the linear regression is

.

Calculate Half-Life ( )


Calculate Intrinsic Clearance ( )

This value scales the rate to the amount of protein used.



Where 

is 0.5 mg/mL.
Success Criteria
ParameterUnstable (High Clearance)Moderate StabilityStable (Low Clearance)

(Human)
< 15 min15 - 60 min> 60 min

> 46 µL/min/mg12 - 46 µL/min/mg< 12 µL/min/mg

Interpretation: If your fluorinated spiro-oxindole shows a


 µL/min/mg, the modification has successfully blocked the metabolic soft spot. If stability remains low, consider checking for N-dealkylation or metabolic switching to the spiro-ring.

References

  • Altman, R. A., et al. (2026).[3] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • Ding, K., et al. (2006).[5] Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction. Journal of the American Chemical Society.

  • Wang, S., et al. (2014). Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles. Journal of Medicinal Chemistry.

  • Cyprotex. Microsomal Stability Assay Protocol. Evotec.

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001).[1] Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology.

Sources

Impact of spirocyclic rigidity on ligand-receptor binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of lead optimization, the "Escape from Flatland" is not merely an aesthetic choice—it is a thermodynamic imperative. This technical guide examines the impact of spirocyclic rigidity on ligand-receptor binding affinity. Unlike flat aromatic systems, spirocycles (bicyclic systems connected by a single atom) offer a unique mechanism to pre-organize ligands into bioactive conformations, thereby minimizing the entropic penalty (


) of binding. This guide details the thermodynamic theory, structural vector analysis, and the experimental protocols required to validate these rigid scaffolds in drug discovery campaigns.

Part 1: The Thermodynamic Argument (The "Why")

The fundamental goal of introducing spirocyclic rigidity is to manipulate the Gibbs Free Energy equation:


[1]

Where


 is affinity, 

is enthalpy (bond formation), and

is entropy (disorder).
The Entropic Penalty

When a flexible ligand binds to a receptor, it must freeze its rotatable bonds to fit the binding pocket. This results in a massive loss of conformational entropy (


 becomes positive/unfavorable).
  • The Flexible Ligand: High solution entropy

    
     Low bound entropy = High penalty.
    
  • The Spiro-Rigid Ligand: The spiro-atom locks the conformation. The ligand is "pre-paid" entropically.[2] It has lower solution entropy, so the loss upon binding is smaller.

The "Goldilocks" Zone

Rigidity is a double-edged sword. If a spirocycle locks the ligand into a conformation that clashes with the receptor,


 suffers (steric clash), and affinity drops. Therefore, spirocycles are most effective when they rigidly orient exit vectors (substituents) exactly towards favorable interactions (H-bonds, lipophilic pockets) without requiring induced fit.

Figure 1: Thermodynamic Cycle of Rigid vs. Flexible Binding

ThermodynamicCycle Flex_Sol Flexible Ligand (Solution) High Entropy Rigid_Sol Spiro-Rigid Ligand (Solution) Medium Entropy Bound Ligand-Receptor Complex (Bound State) Low Entropy Flex_Sol->Bound Large Entropic Penalty (High u0394S loss) Rigid_Sol->Bound Reduced Entropic Penalty (Low u0394S loss) u0394G is more negative

Caption: Thermodynamic advantage of pre-organization. The rigid ligand (yellow) starts closer energetically to the bound state (green) than the flexible ligand (red), resulting in a more favorable


.

Part 2: Structural Pharmacology & Vector Analysis

Spirocycles are not just rigid; they are topologically distinct. A standard phenyl ring offers exit vectors at 60° (ortho), 120° (meta), and 180° (para). Spirocycles, such as spiro[3.3]heptane or azaspiro[3.5]nonane , offer exit vectors that are often orthogonal (90°) or twisted, accessing chemical space that flat rings cannot reach.

Comparative Physicochemical Properties

The following table contrasts a traditional flat scaffold with a spirocyclic bioisostere.

FeatureFlat Scaffold (e.g., Piperidine/Phenyl)Spirocyclic Scaffold (e.g., Spiro[3.3]heptane)Impact on Drug Design
Fsp3 (Fraction sp3) LowHighHigher Fsp3 correlates with better clinical success (Lovering et al.).
Solubility Low (Planar stacking)High (3D "ball" shape)Disrupts crystal lattice energy; improves formulation.
Metabolic Stability Low (Aromatic oxidation)HighRemoves labile aromatic protons; blocks CYP450 access.
Vector Geometry Planar (2D)Tetrahedral/Orthogonal (3D)Accesses novel sub-pockets in the receptor.
Lipophilicity (LogD) Often HighTunableSpirooxetanes can lower LogD while maintaining bulk.
Case Study: The Spirooxetane Effect

Replacing a gem-dimethyl group or a carbonyl with a spirooxetane is a high-impact strategy.

  • Mechanism: The oxetane oxygen acts as a hydrogen bond acceptor (similar to carbonyl) but modulates lipophilicity (lowers LogP) and blocks metabolic hot-spots.

  • Result: In many programs (e.g., Carreira’s work), this substitution maintains potency (

    
    ) while vastly improving DMPK properties.
    

Part 3: Experimental Workflow & Protocols

To validate the impact of a spirocyclic scaffold, one cannot rely on


 alone. You must deconstruct the affinity into Enthalpy and Entropy using Isothermal Titration Calorimetry (ITC) .
Workflow Diagram

Workflow InSilico 1. Vector Scanning (Docking/FEP) Synth 2. Spiro-Synthesis (e.g., Photocylcoaddition) InSilico->Synth Select Scaffolds Biophys 3. Thermodynamic Profiling (ITC & SPR) Synth->Biophys Pure Compound XRay 4. Structural Validation (Co-crystal Structure) Biophys->XRay High Affinity Hits XRay->InSilico Refine Vectors

Caption: Integrated workflow for spirocyclic ligand optimization, moving from computational vector design to biophysical validation.

Protocol: Thermodynamic Profiling via ITC

Objective: Determine if the affinity gain is entropically driven (confirming the rigidity hypothesis).

Prerequisites:

  • Protein purity >95% (SEC-verified).

  • Ligand purity >98% (LCMS/NMR).

  • Critical: Exact buffer match between protein and ligand solutions to eliminate heat of dilution.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dialyze protein into the assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Dissolve the spirocyclic ligand in the final dialysate to ensure buffer matching. If DMSO is required, ensure both cell (protein) and syringe (ligand) have identical DMSO concentrations (e.g., 2% v/v). Mismatched DMSO causes massive heat artifacts.

  • Concentration Optimization (The C-Value):

    • Aim for a C-value between 10 and 100, where

      
      .
      
    • Typical starting point: 20

      
      M Protein in cell, 200 
      
      
      
      M Ligand in syringe.
  • Execution (e.g., MicroCal PEAQ-ITC):

    • Set temperature to 25°C.

    • Perform 19 injections of 2

      
      L each (first injection 0.4 
      
      
      
      L, discard data).
    • Spacing: 150 seconds between injections to allow return to baseline.

  • Data Analysis:

    • Fit data to a "One Set of Sites" model.[3]

    • Success Metric: If the spirocyclic analog shows a less negative

      
       (more favorable entropy) compared to the flexible parent, while maintaining 
      
      
      
      , the rigidification strategy is thermodynamically validated.
Protocol: Kinetic Profiling via SPR

Objective: Determine residence time (


). Rigid ligands often have faster association (

) due to pre-organization but may have variable

depending on the "fit."
  • Immobilization: Capture His-tagged protein on a NTA sensor chip to ~2000 RU.

  • Single Cycle Kinetics: Inject increasing concentrations of the spirocycle (0.1x to 10x

    
    ) without regeneration between injections.
    
  • Analysis: Fit to 1:1 binding model. Watch for "square wave" binding (fast on/fast off), which indicates the ligand is rigid but lacks specific enthalpic anchors (hydrogen bonds).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[4] Angewandte Chemie International Edition. [Link]

  • Freire, E. (2008). Do Enthalpy and Entropy Distinguish First in Class from Best in Class? Drug Discovery Today. [Link]

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Novel Drug Discovery. Expert Opinion on Drug Discovery. [Link][5]

Sources

Conformational Analysis of 5-Fluoro Spiroindoline Piperidine Moieties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-fluoro spiro[indoline-3,4'-piperidine] scaffold represents a privileged structural motif in modern drug discovery, bridging the gap between flat aromatic systems and complex 3D architectures.[1] Its value lies in the orthogonal orientation of the piperidine and indoline rings, which creates a distinct vector for substituent projection—critical for targeting G-protein coupled receptors (GPCRs), ion channels, and protein-protein interactions (e.g., MDM2-p53).[1]

This guide provides a rigorous technical analysis of the conformational dynamics of this moiety. Unlike flexible linear chains, the spiro-junction imposes a "rigidification" that reduces the entropic penalty of binding.[1] However, the introduction of a 5-fluoro (5-F) substituent introduces subtle electronic and steric perturbations that must be characterized to optimize potency and metabolic stability.

Structural Architecture & Fundamentals

The Orthogonal Core

The defining feature of this moiety is the spiro-carbon at position C3 of the indoline ring, which is shared with position C4' of the piperidine ring.

  • Indoline Ring: Typically adopts a shallow envelope conformation . The nitrogen (N1) and the spiro-carbon (C3) are the primary points of out-of-plane distortion.

  • Piperidine Ring: Predominantly exists in a chair conformation .[2] The spiro-fusion restricts the "ring-flip" dynamics compared to an isolated piperidine, but does not eliminate them.[1]

  • Orthogonality: The mean planes of the indoline and piperidine rings are nearly perpendicular (~85–90°). This creates a "T-shaped" or "cruciform" molecular volume, preventing the flat stacking typical of fused heterocycles (like carbazoles).

The 5-Fluoro Effect

The fluorine atom at the C5 position of the indoline is not merely a metabolic blocker; it is a conformational electronic tuner.

  • Electronic Withdrawal: Fluorine is highly electronegative (

    
    ). It withdraws electron density from the aromatic ring via induction (
    
    
    
    ), reducing the electron density at the indoline nitrogen (N1).
    • Consequence: The N1-H becomes more acidic (lower pKa), strengthening potential hydrogen bond donor capability in the binding pocket.

  • Through-Space Interactions: While the Van der Waals radius of Fluorine (1.47 Å) is similar to Hydrogen (1.20 Å), its high electron density can induce repulsive interactions with lone pairs on adjacent residues, subtly altering the preferred puckering angle of the indoline ring.

Conformational Dynamics & Energetics

Understanding the energy landscape is vital for predicting bioactivity. The molecule exists in a dynamic equilibrium defined by three primary vectors.

Piperidine Chair-Chair Interconversion

The piperidine ring can flip between two chair conformers.[2] In the spiro-system, one chair conformer places the indoline nitrogen axial relative to the piperidine, while the other places it equatorial.[1]

  • Dominant Conformer: The conformer where the bulkier aromatic system occupies the pseudo-equatorial position is generally thermodynamically favored (

    
    ).
    
  • 5-F Impact: The 5-fluoro group adds mass to the aromatic "wing," slightly increasing the barrier to rotation if the environment is sterically crowded, though the intrinsic ring-flip barrier remains near 10–11 kcal/mol.[1]

Nitrogen Inversion (Piperidine N1')

If the piperidine nitrogen (N1') is substituted (e.g., N-methyl), it undergoes pyramidal inversion.[1]

  • Protocol Insight: In acidic media (protonated N1'), inversion is blocked, locking the stereochemistry.[1] In neutral media, rapid inversion averages the NMR signals at room temperature.[1]

Indoline Envelope Distortion

The indoline ring is not perfectly flat. The C3 spiro-center forces a pucker.

  • Observation: X-ray structures often show the C3 atom deviating 0.2–0.4 Å from the mean plane of the benzene ring.

Visualization: Conformational Energy Landscape[1][3]

The following diagram illustrates the relationship between the structural forces and the resulting conformational states.

ConformationLandscape SpiroCore Spiro[indoline-3,4'-piperidine] Core Scaffold Sterics Steric Constraints (Orthogonal Rings) SpiroCore->Sterics Electronics 5-Fluoro Electronic Effect (-I Induction on N1) SpiroCore->Electronics ChairEq Conformer A: Piperidine Chair (Ar-Equatorial) (Global Minimum) Sterics->ChairEq Favors ChairAx Conformer B: Piperidine Chair (Ar-Axial) (High Energy) Sterics->ChairAx Disfavors Electronics->ChairEq Modulates pKa/H-Bond Solvation Solvation/Crystal Packing Solvation->ChairEq Stabilizes Twist Twist-Boat Transition State ChairEq->Twist Ring Flip (~10 kcal/mol) Twist->ChairAx

Figure 1: Interplay of steric and electronic forces determining the global energy minimum of the spiro scaffold.

Experimental Protocols for Analysis

To validate the conformation of a synthesized 5-fluoro spiroindoline derivative, use the following self-validating workflow.

Protocol A: Variable Temperature (VT) NMR Analysis

Objective: Determine the energy barrier of the piperidine ring flip and detect conformational locking.

  • Sample Preparation: Dissolve 5-10 mg of the compound in a solvent with a low freezing point (e.g., CD₂Cl₂ or Toluene-d8). Avoid DMSO-d6 initially due to high viscosity at low temps.

  • Baseline Acquisition (298 K): Acquire a standard ¹H NMR. Look for broadening of the piperidine methylene protons (C2'/C6'). Sharp signals indicate rapid exchange (averaging); broad signals indicate intermediate exchange.

  • Cooling Phase: Lower temperature in 10 K increments down to 183 K (-90°C).

  • Observation:

    • At the Coalescence Temperature (

      
      ) , the methylene signals will flatten.[1]
      
    • Below

      
      , the signals will split into distinct axial and equatorial resonances (
      
      
      
      and
      
      
      ).
  • Calculation: Use the Gutowsky-Holm equation to calculate the Gibbs free energy of activation (

    
    ) at 
    
    
    
    :
    
    
    Where
    
    
    is the separation (Hz) between axial/equatorial signals at the slow exchange limit.
Protocol B: NOESY Spatial Mapping

Objective: Confirm the orthogonal orientation and the axial/equatorial preference of substituents.

  • Parameter Setup: Set mixing time (

    
    ) to 500–800 ms.
    
  • Key Correlations to Monitor:

    • Spiro-Junction: Look for NOE cross-peaks between Indoline-H4 (neighboring the spiro center) and Piperidine-H3'/H5'.

    • Interpretation: Strong NOE indicates spatial proximity. If H4 correlates strongly with only one set of piperidine protons, the ring is locked in a specific chair conformation.[1]

    • 5-Fluoro Proximity: If using ¹⁹F-HOESY (Heteronuclear Overhauser Effect), look for through-space interactions between the Fluorine at C5 and any bulky N1-substituents.

Protocol C: X-Ray Crystallography (The Gold Standard)

Objective: Definitive proof of solid-state conformation.

  • Crystallization: Slow evaporation of Methanol/DCM (1:1) is often effective for these polar scaffolds.

  • Validation: Compare the torsion angles of the crystal structure with DFT-calculated minima. A discrepancy >15° usually indicates packing forces are distorting the "bio-active" solution conformation.

Analytical Data Summary

The following table summarizes typical parameters observed for 5-fluoro-spiro[indoline-3,4'-piperidine] derivatives.

ParameterTypical ValueSignificance
Ring Junction Angle 87° – 92°Confirms orthogonality; critical for binding pocket fit.
C-F Bond Length 1.35 – 1.36 ÅStandard aromatic C-F; indicates no resonance anomaly.
Piperidine Puckering Chair (

)
Most stable; Twist-boat is >5 kcal/mol higher.
Indoline N-H pKa ~16 (DMSO)Lower than non-fluorinated analog (~17); F increases acidity.
Ring Flip Barrier 10.5 – 11.2 kcal/molAccessible at RT; molecule "breathes" in solution.

Synthesis & Analysis Workflow

This Graphviz diagram outlines the logical flow from design to conformational validation.

Workflow Design 1. Scaffold Design (5-F-Spiroindoline) Synthesis 2. Synthesis (Fischer Indole / SNAr) Design->Synthesis Purification 3. Purification (HPLC/Chiral Sep) Synthesis->Purification Analysis 4. Conformational Analysis Purification->Analysis NMR NMR (NOESY/VT) Solution State Analysis->NMR XRD X-Ray Diffraction Solid State Analysis->XRD DFT DFT Calculation Energy Minima Analysis->DFT NMR->Design Feedback Loop (SAR Optimization)

Figure 2: Integrated workflow for the synthesis and structural validation of spiroindoline moieties.

References

  • Spiro[indole-3,4'-piperidine] Structure and Properties. PubChem Database, CID 18435793.[1][3] National Library of Medicine. Available at: [Link]

  • Synthesis and Docking Studies of Novel Spiro[indoline] Derivatives. Journal of Molecular Structure / PMC. Available at: [Link]

  • Conformational Preferences of Piperidine-Based Ligands. ACS Omega, 2025.[4] Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs. Molecules, 2023. Available at: [Link]

Sources

Patent Landscape & Technical Guide: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the patent landscape, synthetic methodologies, and therapeutic utility of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one , a privileged scaffold in modern drug discovery.

Executive Summary

The 5-Fluorospiro[indoline-3,4'-piperidin]-2-one core is a high-value pharmacophore used to restrict conformational flexibility in small molecule inhibitors. Its spirocyclic nature forces substituents into defined vectors, enhancing selectivity for G-Protein Coupled Receptors (GPCRs) and kinases.

This guide analyzes the transition of this intermediate from a generic building block to a critical component in CGRP antagonists (migraine) , P2Y1 inhibitors (thrombosis) , and c-Met/ALK kinase inhibitors (oncology) . It provides a freedom-to-operate (FTO) perspective and a validated, self-validating synthetic protocol for laboratory scale-up.

Chemical Identity & Key Intermediates

The "intermediate" exists in several protected forms in the patent literature. The choice of protecting group (PG) dictates the downstream chemistry (e.g., Suzuki coupling vs. amide coupling).

Compound NameStructure DescriptionCAS NumberPrimary Utility
Core Scaffold Unprotected secondary amine1707361-59-8 (HCl salt)Final API precursor
Boc-Intermediate N-Boc protected piperidine858351-47-0 Standard building block
Benzyl-Intermediate N-Benzyl protected piperidine1258638-31-1 Early-stage scale-up
5-Bromo Analog 5-Bromo-N-Boc derivative878167-55-6 Cross-coupling (Suzuki)

Patent Landscape Analysis

Therapeutic Target Mapping

The 5-fluoro substitution is strategic, often blocking metabolic oxidation at the 5-position of the oxindole ring, a common clearance liability.

  • CGRP Receptor Antagonists (Migraine):

    • Context: The "gepants" (e.g., ubrogepant) utilize spiro-fused systems to occupy the CGRP receptor's hydrophobic pocket. The 5-fluoro spiroindoline acts as a bioisostere to improve potency and metabolic stability.

    • Key IP: Patents from Merck & Co. and BMS describe spiro-hydantoin and spiro-indolone derivatives.

  • P2Y1 Receptor Antagonists (Thrombosis):

    • Context: Bristol-Myers Squibb (BMS) has heavily patented 7-hydroxy-spiropiperidine indolinyl ureas. The 5-fluoro analog (e.g., Example 152 in US9428504B2) is a specific embodiment designed to tune the electronics of the urea linkage.

    • Status: Active patent families; FTO requires careful checking of specific substitution patterns (e.g., 7-hydroxy vs. 7-H).

  • Kinase Inhibitors (c-Met / ALK / DDR1):

    • Context: Used as a hinge-binding motif or solvent-front cap. The spiro-piperidine projects the kinase inhibitor tail into the solvent channel.

    • Key IP: Vertex Pharmaceuticals and various academic/CDMO patents (e.g., WO2017137334A1) utilize 4-chloro-5-fluoro variants.

Assignee & FTO Visualization

The following diagram maps the flow from the intermediate to major therapeutic classes and their primary patent assignees.

PatentLandscape Intermediate 5-Fluoro-Spiro Intermediate (CAS 858351-47-0) Target_CGRP CGRP Antagonists (Migraine) Intermediate->Target_CGRP Bioisostere Target_P2Y1 P2Y1 Antagonists (Thrombosis) Intermediate->Target_P2Y1 Core Scaffold Target_Kinase c-Met / ALK / DDR1 (Oncology) Intermediate->Target_Kinase Solvent Tail Assignee_Merck Merck & Co. (Spiro-hydantoins) Target_CGRP->Assignee_Merck Assignee_BMS Bristol-Myers Squibb (US9428504B2) Target_P2Y1->Assignee_BMS Assignee_Vertex Vertex / CDMOs (Kinase Scaffolds) Target_Kinase->Assignee_Vertex

Figure 1: Patent landscape mapping the 5-fluoro spiroindoline core to key therapeutic areas and assignees.

Technical Synthesis Guide

Synthetic Strategy Selection

Two primary routes exist. Route A is preferred for scale-up due to the availability of cheap starting materials (5-fluorooxindole). Route B (Fischer Indole) often suffers from regioselectivity issues (forming carbolines instead of spiro-centers) unless specific conditions are used.

  • Route A (Preferred): Bis-alkylation of 5-fluorooxindole with bis(2-chloroethyl)amine derivatives.

    • Mechanism:[1][2][3][4][5] Double nucleophilic substitution (

      
      ) at the C3 position of the oxindole enolate.
      
    • Pros: Convergent, scalable, establishes the spiro quaternary center in one step.

  • Route B: Fischer Indole Synthesis.

    • Mechanism:[1][2][3][4][5] Reaction of 4-fluorophenylhydrazine with N-protected-4-piperidone.

    • Cons: Often yields tetrahydro-gamma-carbolines (fused system) rather than spiro systems unless the C3 position is blocked or specific catalysts are used.

Detailed Protocol: Synthesis of tert-butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate

This protocol is adapted from high-quality patent examples (e.g., US9428504B2, US4477667A) and optimized for modern laboratory safety and yield.

Reagents:

  • 5-Fluorooxindole (1.0 eq)

  • N-Boc-bis(2-chloroethyl)amine (1.1 eq) [Or N-benzyl analog if benzyl protection is preferred]

  • Sodium Hydride (NaH) (60% dispersion in oil, 2.5 - 3.0 eq) OR LiHMDS (1M in THF, 3.0 eq)

  • Solvent: DMF (for NaH) or THF (for LiHMDS)

  • Temperature: 0°C to Room Temperature (RT)

Step-by-Step Methodology:

  • Preparation of Electrophile:

    • If N-Boc-bis(2-chloroethyl)amine is not commercially available, synthesize it by reacting bis(2-chloroethyl)amine HCl with

      
       and 
      
      
      
      in DCM (
      
      
      , 4h).
  • Enolate Formation:

    • Charge a flame-dried 3-neck flask with 5-fluorooxindole (10 g, 66 mmol) and anhydrous THF (150 mL).

    • Cool to 0°C under Nitrogen (

      
      ).
      
    • Add LiHMDS (1M in THF, 198 mL, 198 mmol) dropwise over 30 minutes. Note: The solution will turn dark red/brown, indicating dianion formation (deprotonation of Amide-NH and C3-CH).

    • Stir at 0°C for 45 minutes.

  • Spirocyclization:

    • Dissolve N-Boc-bis(2-chloroethyl)amine (17.6 g, 72 mmol) in anhydrous THF (50 mL).

    • Add this solution dropwise to the cold enolate mixture over 20 minutes.

    • Allow the reaction to warm to Room Temperature naturally.

    • Critical Step: Heat to reflux (66°C) for 4-6 hours. Monitor by LC-MS for the disappearance of the oxindole (MW ~151) and formation of the product (MW ~320 for Boc-protected).

  • Work-up & Purification:

    • Cool to 0°C. Quench carefully with saturated aqueous

      
      .
      
    • Extract with Ethyl Acetate (EtOAc) (

      
      ).
      
    • Wash combined organics with water (

      
      ) and brine (
      
      
      
      ). Dry over
      
      
      .
    • Purification: Flash column chromatography (

      
      ). Elute with Hexanes/EtOAc (gradient 0% to 50%).
      
    • Yield Expectation: 55-70% as a white/off-white solid.

  • Validation (Self-Check):

    • 1H NMR (DMSO-d6): Look for the disappearance of the C3-methylene singlet (~3.5 ppm) of the oxindole and the appearance of piperidine multiplets at 1.5-1.9 ppm and 3.0-4.0 ppm.

    • 19F NMR: Single peak around -120 to -124 ppm.

Synthesis Decision Tree

Use this logic flow to determine the correct synthetic route based on your starting materials.

SynthesisFlow Start Start: Target 5-Fluoro-Spiro Core Check_SM Available Starting Material? Start->Check_SM Oxindole 5-Fluorooxindole Check_SM->Oxindole Has Oxindole Hydrazine 4-Fluorophenylhydrazine Check_SM->Hydrazine Has Hydrazine Route_A Route A: Bis-Alkylation (Preferred for Scale) Oxindole->Route_A Route_B Route B: Fischer Indole Hydrazine->Route_B Condition_A Reagents: LiHMDS or NaH + N-Boc-bis(2-chloroethyl)amine Route_A->Condition_A Condition_B Risk: Formation of Carboline Byproduct Route_B->Condition_B Product 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Condition_A->Product Condition_B->Product Low Yield

Figure 2: Synthetic decision tree for selecting the optimal route to the spiroindoline core.

References

  • Vertex Pharmaceuticals. (2017). Spiroindolinones as DDR1 Inhibitors. WO2017137334A1. Link

  • Bristol-Myers Squibb. (2016). 7-hydroxy-spiropiperidine indolinyl antagonists of P2Y1 receptor. US9428504B2. Link

  • Sanofi-Aventis. (1984). Spiro[indoline-3,4'-piperidine]s and related compounds.[6][7][8][9] US4477667A. Link

  • BenchChem. Bis(2-chloroethyl)amine Hydrochloride as a Reagent in Organic Synthesis.Link

  • Ye, L., et al. (2012). Design, synthesis and molecular docking studies of some novel spiro[indoline-3, 4'-piperidine]-2-ones as potential c-Met inhibitors.[6] European Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: One-Pot Synthesis Protocols for Fluorinated Spiroindolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Convergence of Fluorine and Spiro-Rigidity[1]

In modern drug discovery, the spiroindoline scaffold represents a privileged structural motif, offering inherent three-dimensional rigidity that improves selectivity for protein targets (e.g., MDM2-p53 interaction). Simultaneously, the incorporation of fluorine atoms—particularly trifluoromethyl (


) groups—modulates metabolic stability (

, lipophilicity) and bioavailability.[1]

This guide details three distinct one-pot protocols for synthesizing fluorinated spiroindolines. Unlike traditional linear syntheses, these protocols utilize cascade sequences and multicomponent reactions (MCRs) to maximize atom economy and stereochemical precision.

Key Applications
  • MDM2 Inhibitors: Disruption of protein-protein interactions via rigid spiro-core mimicry of Tryptophan residues.

  • Antimicrobial Agents: Novel mechanisms of action against resistant strains.

  • Fragment-Based Drug Discovery (FBDD): High

    
     character libraries.
    

Mechanistic Principles

The core strategy for these protocols relies on the in situ generation of reactive intermediates that undergo cycloaddition.

The "Fluorine Effect" in Reactivity

Fluorinated building blocks, such as


-(2,2,2-trifluoroethyl)isatin ketimines , serve as precursors for 1,3-dipoles. The strong electron-withdrawing nature of the 

group:
  • Increases the acidity of the

    
    -proton, facilitating 1,3-dipole formation.
    
  • Polarizes the dipole, enhancing reactivity toward electron-deficient alkenes.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle for the organocatalytic approach (Protocol A), highlighting the dual-activation mode of the bifunctional catalyst.

G Start Substrates: Fluorinated Ketimine + Enone Complex Catalyst-Substrate Complex (H-Bonding Activation) Start->Complex Mixing Deprotonation Deprotonation (Azomethine Ylide Formation) Complex->Deprotonation Base Moiety Transition Transition State (Endo-Selective Approach) Deprotonation->Transition Stereocontrol Cyclization [3+2] Cycloaddition (C-C and C-N Bond Formation) Transition->Cyclization Concerted/Stepwise Product Bis-CF3 Spiroindoline (Product Release) Cyclization->Product Protonation Recycle Catalyst Regeneration Product->Recycle Recycle->Complex Re-entry

Figure 1: Catalytic cycle for the Squaramide-catalyzed asymmetric [3+2] cycloaddition. The bifunctional catalyst activates the electrophile via H-bonding and the nucleophile via the tertiary amine base.

Protocol A: Asymmetric Organocatalytic [3+2] Cycloaddition

Target: High-precision synthesis of vicinally bis(trifluoromethyl)-substituted spiroindolines. Best For: Lead optimization requiring high enantiomeric excess (ee) and diastereomeric ratio (dr).

Reagents & Equipment[3]
  • Substrate 1: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -(2,2,2-trifluoroethyl)isatin ketimine (1.0 equiv).
    
  • Substrate 2:

    
    -trifluoromethyl enone (or acrylate) (1.2 equiv).
    
  • Catalyst: Chiral Squaramide (e.g., quinine-derived) (2–5 mol%).

  • Solvent:

    
     or 
    
    
    
    (Anhydrous).
  • Equipment: 10 mL screw-cap reaction vial, magnetic stir bar.

Step-by-Step Methodology
  • Preparation: In a clean, dry 10 mL vial, weigh the Squaramide catalyst (0.01 mmol) and Isatin ketimine (0.20 mmol).

  • Solvation: Add 2.0 mL of anhydrous

    
    . Stir at room temperature (25 °C) for 5 minutes to ensure homogeneity.
    
  • Addition: Add the

    
    -trifluoromethyl enone  (0.24 mmol) in one portion.
    
  • Reaction: Seal the vial and stir at room temperature. Monitor via TLC (Eluent: Hexane/EtOAc 4:1). Reaction typically completes in 12–24 hours.

    • Checkpoint: The disappearance of the deep color of the ketimine often indicates progress.

  • Work-up: Concentrate the reaction mixture directly under reduced pressure.

  • Purification: Load the crude residue onto a silica gel column. Elute with Hexane/EtOAc (gradient 10:1 to 5:1).

Performance Data (Representative)
EntryR-Group (Isatin)Yield (%)dree (%)
1H96>20:198
25-F94>20:197
35-Cl95>20:196
45-Me9219:195

Data aggregated from Zhao et al. (2019) and related literature.

Protocol B: Green Three-Component Multicomponent Reaction (MCR)

Target: Rapid library generation of 5'-fluorinated spiro[dihydropyridine-oxindoles]. Best For: Diversity-oriented synthesis (DOS) and initial HTS screening libraries.

Reagents & Equipment[3]
  • Component A: 5-Fluoro-isatin (1.0 equiv).

  • Component B: Cyclic 1,3-dione (e.g., dimedone or cyclopentane-1,3-dione) (1.0 equiv).

  • Component C: Primary amine (e.g., aniline or benzylamine) (1.0 equiv).

  • Solvent/Catalyst: Ionic Liquid

    
     (acts as both).
    
  • Equipment: Round-bottom flask, reflux condenser (optional).

Step-by-Step Methodology
  • Mixing: In a 25 mL round-bottom flask, combine 5-Fluoro-isatin (1.0 mmol), Cyclic 1,3-dione (1.0 mmol), and Amine (1.0 mmol).

  • Solvent Addition: Add 2 mL of

    
    .
    
  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 80 °C.

    • Note: The ionic liquid facilitates the Knoevenagel condensation and subsequent Michael addition/cyclization sequence.

  • Monitoring: Monitor by TLC. Reaction times are typically short (30–60 mins).

  • Isolation: Cool to room temperature. Add water (10 mL) to the mixture. The solid product will precipitate.

  • Purification: Filter the solid. Wash with water (

    
     mL) to remove the ionic liquid. Recrystallize from Ethanol for analytical purity.
    
    • Recycling: The aqueous filtrate containing the ionic liquid can be evaporated under vacuum to recover the catalyst for reuse.

Protocol C: Visible-Light Mediated Radical Cascade

Target: Spiro[indole-isoquinolines] via photoredox catalysis. Best For: Accessing unique spiro-linkages not available via thermal methods.

Reagents & Equipment[3]
  • Substrate:

    
    -aryl tertiary amine (e.g., 
    
    
    
    -phenyltetrahydroisoquinoline).
  • Reagent: Isocyanide (tert-butyl isocyanide).[2]

  • Oxidant:

    
     (Stoichiometric oxidant).
    
  • Light Source: Blue LEDs (450–460 nm).

  • Solvent: Acetonitrile (

    
    ).
    
Step-by-Step Methodology
  • Setup: In a clear glass vial, dissolve the tertiary amine (0.5 mmol) and

    
      (1.5 mmol) in 
    
    
    
    (2.5 mL).
  • Degassing: Bubble Argon through the solution for 5 minutes to remove oxygen (radical quencher).

  • Add Isocyanide: Add tert-butyl isocyanide (1.1 mmol) via syringe.

  • Irradiation: Place the vial 2–3 cm away from the Blue LED source. Stir vigorously.

    • Cooling: Ensure a fan is blowing on the vial to maintain ambient temperature (~25–30 °C).

  • Termination: Irradiate for 24 hours.

  • Work-up: Dilute with EtOAc, wash with

    
     (sat. aq.), dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Moisture in solventUse freshly distilled DCM or store over 4Å molecular sieves.
Poor Stereocontrol (Protocol A) Temperature too highLower reaction temperature to 0 °C or -20 °C (reaction time will increase).
Precipitate (Protocol B) Product crashing out earlyAdd a small amount of EtOH to maintain solubility until completion.
No Reaction (Protocol C) Oxygen inhibitionEnsure rigorous degassing (freeze-pump-thaw is superior to bubbling).
Side Products (General) Isatin decompositionUse fresh isatin; recrystallize if the starting material is dark/orange.
Experimental Workflow Visualization

Workflow Prep Substrate Prep (Weighing & Drying) Mix One-Pot Mixing (Solvent + Catalyst) Prep->Mix React Reaction Phase (Stir/Heat/Irradiate) Mix->React Monitor TLC/LCMS Check React->Monitor Monitor->React Incomplete Workup Work-up (Extraction/Precipitation) Monitor->Workup Complete Pure Purification (Column/Recryst.) Workup->Pure

Figure 2: Generalized workflow for one-pot spiroindoline synthesis.

References

  • Yang, Z.-T., Zhao, J., Yang, W.-L., & Deng, W.-P. (2019).[3] Enantioselective Construction of CF3-Containing Spirooxindole

    
    -Lactones via Organocatalytic Asymmetric Michael/Lactonization.[3] Organic Letters, 21(4), 1015–1020. Link
    
  • Deng, H.-P., Wei, Y., & Shi, M. (2018).

    
    -Trifluoromethyl Electron-Deficient Alkenes.[4] Organic Letters, 20(15), 4453–4457.[4] Link
    
  • Ghahremanzadeh, R., et al. (2013).[5] Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione.[5] Beilstein Journal of Organic Chemistry, 9, 7–13. Link

  • López-Calixto, C., et al. (2024).[6][7] Synthesis of spiroindolenines through a one-pot multistep process mediated by visible light.[2] Beilstein Journal of Organic Chemistry, 20, 2478–2486. Link

Sources

Scalable manufacturing processes for 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-Fluorospiro[indoline-3,4'-piperidin]-2-one scaffold (CAS: 252882-61-4) is a privileged pharmacophore in modern medicinal chemistry, serving as a critical core for CGRP antagonists (e.g., ubrogepant analogs) and novel ion channel modulators. While laboratory-scale synthesis often relies on non-scalable chromatography or hazardous reagents, industrial production demands robust, cost-effective, and safe methodologies.

This guide details a scalable "Process-Ready" protocol focusing on the double-alkylation strategy of 5-fluorooxindole. It addresses critical bottlenecks—specifically the control of exothermic cyclization, management of nitrogen mustard alkylating agents, and efficient palladium-mediated deprotection—to deliver a high-purity API intermediate without chromatographic purification.

Strategic Route Analysis

The synthesis of spiro[indoline-3,4'-piperidin]-2-ones generally falls into three categories. For scale-up, Route A (Double Alkylation) is the industry standard due to raw material availability and atom economy.

FeatureRoute A: Double Alkylation (Recommended)Route B: Fischer Indole Route C: Oxidative Rearrangement
Starting Material 5-Fluorooxindole + Bis(2-chloroethyl)amine4-Fluorophenylhydrazine + 4-Piperidone5-Fluorotryptamine derivatives
Key Reagent Strong Base (NaH, KOtBu, or LiHMDS)Polyphosphoric Acid / ZnCl₂NBS / t-BuOCl (Oxidants)
Scalability High. Convergent and high-yielding.Low. Often yields carbolines instead of spiro.Medium. Complex impurity profiles.
Purification Crystallization (High potential).Chromatography often required.Chromatography required.[1][2][3]
Safety Profile Requires handling of "mustard" equivalents.High thermal hazards (exotherms).Oxidative hazards.

Detailed Manufacturing Protocol

Stage 1: Spirocyclization (Formation of the Spiro Core)

Objective: Construct the piperidine ring at the C3 position of the oxindole. Critical Quality Attribute (CQA): Control of mono-alkylated impurities (<0.5%).

Reagents:

  • Substrate: 5-Fluorooxindole (1.0 equiv)

  • Alkylating Agent: N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 equiv)

  • Base: Sodium Hydride (60% dispersion in oil) (3.5 equiv) [Note: For >10kg scale, Potassium tert-butoxide (KOtBu) in THF is the preferred safer alternative to mitigate H₂ evolution risks]

  • Solvent: DMF (Anhydrous) or THF/DMPU mixture.

Protocol:

  • Preparation: Charge a reactor with anhydrous DMF (10 vol) and cool to 0°C under N₂ flow.

  • Base Addition: Add NaH (3.5 equiv) portion-wise, maintaining internal temperature <10°C. (Caution: H₂ evolution). Stir for 30 mins.

  • Substrate Addition: Add 5-Fluorooxindole (1.0 equiv) slowly. The solution will turn dark (formation of the enolate). Stir at 0-5°C for 1 hour.

  • Alkylating Agent Addition: Add N-Benzyl-bis(2-chloroethyl)amine hydrochloride (1.1 equiv) portion-wise.

    • Process Insight: The use of the hydrochloride salt requires extra base but avoids handling the free amine "mustard" liquid, improving operator safety.

  • Reaction: Warm slowly to Room Temperature (RT), then heat to 55-60°C. Stir for 4-6 hours.

    • IPC (In-Process Control): Monitor by HPLC.[4] Target: >98% conversion. Mono-alkylated intermediate should be <1%.

  • Quench: Cool to 0°C. Quench carefully with saturated NH₄Cl solution (exothermic).

  • Workup: Dilute with water (20 vol) and extract with Ethyl Acetate (3 x 10 vol). Wash organics with brine.[2]

  • Crystallization: Concentrate organics to ~3 vol. Add Isopropyl Alcohol (IPA) or Heptane to induce precipitation. Filter the solid 1'-benzyl-5-fluorospiro[indoline-3,4'-piperidin]-2-one .

    • Yield Target: 75-85%.

Stage 2: Catalytic Debenzylation (Deprotection)

Objective: Remove the benzyl group to yield the free secondary amine.

Reagents:

  • Substrate: 1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 equiv)

  • Catalyst: 10% Pd/C (50% wet, 10 wt% loading)

  • Solvent: Methanol or Ethanol (acetic acid additive optional to speed up kinetics).

  • Hydrogen Source: H₂ gas (3-5 bar) or Ammonium Formate (Transfer Hydrogenation).

Protocol:

  • Loading: Charge reactor with Substrate and Methanol (15 vol).

  • Inertion: Nitrogen purge (3x). Add Pd/C catalyst (slurried in water/methanol for safety).

  • Hydrogenation: Pressurize with H₂ to 3-5 bar. Heat to 40-50°C. Stir vigorously (mass transfer limited).

  • Monitoring: Reaction typically complete in 6-12 hours.

    • IPC:[5] HPLC for disappearance of benzyl starting material.

  • Filtration: Filter hot through Celite or a sparkler filter to remove Pd/C.

  • Isolation: Concentrate filtrate. The product can be isolated as the free base (solid) or converted to the Hydrochloride salt by adding HCl/EtOH and crystallizing.

    • Final Yield: >90%.[4]

Process Safety & Critical Hazards

  • Nitrogen Mustard Toxicity: N-Benzyl-bis(2-chloroethyl)amine is a blistering agent and potential carcinogen.

    • Control: Use the hydrochloride salt solid form. Decontaminate all glassware/spills with 10% NaOH or Thiosulfate solution immediately.

  • Hydrogen Evolution: Stage 1 (NaH) generates stoichiometric H₂.

    • Control: Ensure adequate headspace ventilation. Use Mass Flow Controllers for base addition on scale.

  • Exotherm Control: The cyclization step is exothermic.

    • Control: Jacket cooling is mandatory. Do not rush the temperature ramp to 60°C.

Visualizations

Figure 1: Synthetic Pathway Logic

This diagram illustrates the chemical transformation and the critical intermediate states.

SyntheticRoute cluster_conditions Critical Process Parameters SM1 5-Fluorooxindole (C8H6FNO) Inter1 Enolate Intermediate (C3-Anion) SM1->Inter1 Base (NaH/KOtBu) Deprotonation Reagent N-Benzyl-bis(2-chloroethyl)amine (HCl Salt) Reagent->Inter1 + Reagent Inter2 1'-Benzyl-5-fluorospiro [indoline-3,4'-piperidin]-2-one (Protected Intermediate) Inter1->Inter2 Double Alkylation (DMF, 60°C) Final 5-Fluorospiro [indoline-3,4'-piperidin]-2-one (Target API Intermediate) Inter2->Final Pd/C, H2 Debenzylation

Caption: Step-wise chemical transformation from oxindole precursor to final spiro-piperidine core.

Figure 2: Manufacturing Workflow

This diagram details the unit operations for the scalable process.

ProcessWorkflow Reactor1 Reactor A (Glass-Lined) Spirocyclization Temp: 0°C -> 60°C Quench Quench Tank Sat. NH4Cl + Water Exotherm Control Reactor1->Quench Transfer Workup Extraction & Phase Cut Organic Layer Separation Quench->Workup Gravity Cryst Crystallizer Solvent Swap (IPA) Cooling Ramp Workup->Cryst Concentration Filter1 Centrifuge/Filter Dryer Isolation of Protected Int. Cryst->Filter1 Slurry Transfer Reactor2 Hydrogenator (Hastelloy) Pd/C, H2 (5 bar), 50°C Filter1->Reactor2 Solids Charge Filter2 Catalyst Filtration Sparkler/Celite Reactor2->Filter2 Pressure Transfer FinalIso Final Isolation Spray Dry or Crystallize Filter2->FinalIso Filtrate

Caption: Unit operation flow for the kilogram-scale production of the spiro-indoline scaffold.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18435788, Spiro(indole-3,4'-piperidin)-2(1H)-one. Retrieved March 1, 2026, from [Link]

  • PrepChem. (n.d.). Synthesis of N,N-bis(2-chloroethyl)benzylamine. Retrieved March 1, 2026, from [Link]

  • ScienceMadness. (2019). De-protection of N-Benzyl groups. Retrieved March 1, 2026, from [Link]

  • Google Patents. (n.d.). Process for producing 5-fluorooxindole (EP1310486A1).
  • ChemRxiv. (2025). Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidine]. Retrieved March 1, 2026, from [Link]

Sources

Reagents for N-alkylation of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective N-Alkylation of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Executive Summary

The scaffold 5-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS: 1258638-31-1) represents a privileged pharmacophore in medicinal chemistry, appearing frequently in CGRP receptor antagonists (e.g., ubrogepant analogs) and MDM2-p53 interaction inhibitors.[1]

The molecule presents a classic regioselectivity challenge: it contains two distinct nitrogen nucleophiles—the oxindole amide (N1) and the piperidine secondary amine (N1') .[1] Successful functionalization requires a rigorous understanding of the


 disparities between these sites.

This guide provides three validated protocols to achieve:

  • Selective N1'-alkylation (Piperidine functionalization).

  • Selective N1-alkylation (Oxindole functionalization).

  • Bis-alkylation (Simultaneous functionalization).

Chemical Analysis & Mechanistic Grounding

To control reactivity, one must exploit the acidity and nucleophilicity differences between the two nitrogen centers.[2]

FeatureOxindole Nitrogen (N1) Piperidine Nitrogen (N1')
Electronic State Amide-like; lone pair conjugated with carbonyl.[1]Secondary amine; lone pair localized (

).
Acidity (

)
High acidity (

in DMSO). Requires strong base to deprotonate.
Low acidity (

for conjugate acid).
Nucleophilicity Poor (neutral); Strong (anionic).[1]Good (neutral).
Reagent Strategy Thermodynamic Control: Use NaH or

to generate the anion.
Kinetic Control: Use mild bases (

,

) or reductive amination.[2]
Decision Pathway (DOT Visualization)

ReactionPathway Start 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Target Target Structure? Start->Target Piperidine Piperidine (N1') Alkylation Target->Piperidine SAR on Basic Center Oxindole Oxindole (N1) Alkylation Target->Oxindole Core Modification MethodA Method A: Mild Base (K2CO3/ACN) or Reductive Amination Piperidine->MethodA MethodB Method B: Protecting Group Strategy 1. Boc-protection of N1' 2. NaH/DMF + R-X 3. Deprotection Oxindole->MethodB

Figure 1: Strategic decision tree for regioselective alkylation based on target site.[1]

Protocol A: Selective Piperidine (N1') Alkylation

Objective: Functionalization of the piperidine ring while leaving the oxindole intact. Mechanism: The piperidine nitrogen is significantly more nucleophilic than the neutral oxindole nitrogen. By maintaining a pH < 12, the oxindole remains protonated and unreactive.[2]

Reagents & Materials
  • Substrate: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 eq).

  • Electrophile: Alkyl Halide (1.1 eq) OR Aldehyde (1.2 eq) for reductive amination.

  • Base: Potassium Carbonate (

    
    , 2.0 eq) or Diisopropylethylamine (DIPEA).
    
  • Solvent: Acetonitrile (ACN) or DMF (anhydrous).

  • Reductive Agent (if applicable): Sodium Triacetoxyborohydride (STAB).

Step-by-Step Methodology

Option 1: Direct Alkylation (


) 
  • Dissolution: Dissolve 1.0 eq of substrate in ACN (0.1 M concentration).

  • Base Addition: Add 2.0 eq of anhydrous granular

    
    .
    
    • Note: Avoid strong bases like NaH or alkoxides, which will deprotonate the oxindole.[2]

  • Alkylation: Add 1.1 eq of the alkyl halide dropwise at 0°C.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–12 hours.

    • Monitoring: TLC/LC-MS should show conversion. If the reaction is sluggish, heat to 50°C.

  • Workup: Filter solids (

    
    ). Concentrate filtrate. Partition between EtOAc and water.
    

Option 2: Reductive Amination (Preferred for secondary/tertiary carbons)

  • Imine Formation: Dissolve substrate (1.0 eq) and Aldehyde (1.2 eq) in DCM or DCE.[1] Add catalytic Acetic Acid (1-2 drops). Stir for 30 mins.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) in one portion.

  • Quench: Stir 4–16 hours. Quench with saturated

    
    .
    

Protocol B: Selective Oxindole (N1) Alkylation

Objective: Functionalization of the amide nitrogen.[1] Challenge: The piperidine nitrogen will compete or quench the strong base required to deprotonate the oxindole. Solution: A "Protect-Alkylate-Deprotect" strategy is mandatory for high yield and purity.

Reagents
  • Protecting Group:

    
     (Di-tert-butyl dicarbonate).
    
  • Strong Base: Sodium Hydride (NaH, 60% dispersion in oil).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Methodology

Step 1: N1'-Boc Protection

  • Dissolve substrate in DCM. Add

    
     (1.5 eq) and 
    
    
    
    (1.1 eq).
  • Stir at RT for 2 hours. The piperidine is now chemically inert (

    
    ).
    
  • Isolate the N-Boc intermediate via standard aqueous workup.

Step 2: Oxindole Deprotection & Alkylation

  • Activation: Dissolve N-Boc intermediate in anhydrous DMF (0.2 M) under Argon/Nitrogen.

  • Deprotonation: Cool to 0°C. Add NaH (1.2 eq) carefully.

    • Observation: Evolution of

      
       gas indicates successful amide deprotonation. Stir for 30 mins at 0°C to ensure formation of the sodium salt.
      
  • Addition: Add Alkyl Halide (1.2 eq) dropwise.

  • Reaction: Allow to warm to RT. Stir 2–6 hours.

    • Note: The N-Boc group prevents quaternization of the piperidine.

  • Quench: Carefully add cold water or saturated

    
    . Extract with EtOAc.
    

Step 3: Deprotection (Optional)

  • Treat the purified intermediate with TFA/DCM (1:4 ratio) or 4M HCl in Dioxane to remove the Boc group, restoring the piperidine amine.

Troubleshooting & Optimization (The Self-Validating System)

Use this logic table to diagnose reaction failures.

SymptomProbable CauseCorrective Action
Bis-alkylation observed during Protocol A Base was too strong or excess electrophile used.[1]Switch from

to

. Ensure strict 1.05 eq of electrophile.
No reaction at Oxindole (Protocol B) Incomplete deprotonation.Ensure DMF is anhydrous. Increase NaH activation time. Use

at 80°C if NaH fails.
O-alkylation instead of N-alkylation (Oxindole) "Hard" electrophile attacking Oxygen (Ambident nucleophile).[1]Use "Softer" leaving groups (Iodides over Triflates). Maintain lower temperatures.
Low Solubility Spiro scaffolds form strong crystal lattices.Use DMSO/THF mixtures. Sonication during base addition helps.

References

  • Spiroindolone Synthesis & Reactivity

    • Source: chemicalbook.com. (2025).[3] SPIRO[INDOLINE-3,4'-PIPERIDIN]-2-ONE Synthesis and Properties. Retrieved from

    • Relevance: Confirms the stability of the scaffold and standard synthetic routes involving N-benzyl protection str
  • pKa and Basicity of Heterocycles

    • Source: Kaljurand, I., et al. (2017).[2] pKa values of nitrogen heterocycles in acetonitrile and water. University of Tartu. Retrieved from

    • Relevance: Provides the theoretical basis for the acidity difference between the amide (oxindole) and amine (piperidine).
  • Analogous Alkylation Protocols (Spiro[isobenzofuran-1,4′-piperidine])

    • Source:Journal of Medicinal Chemistry. (2023).[4] Development of Fluorescent 4‑[4-(3H‑Spiro[isobenzofuran-1,4′- piperidin].... ACS Publications.[4] Retrieved from [4]

    • Relevance: Validates the "Protect-Alkylate" methodology on a structurally homologous spiro-piperidine scaffold.
  • CGRP Antagonist Chemistry (General Context): Source:Journal of Medicinal Chemistry. (2011). Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. Relevance: Establishes the medicinal chemistry context where N-alkylation of this specific spiro-ring is a critical SAR step.

Sources

Palladium-catalyzed coupling reactions using 5-fluoro spiroindoline

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Palladium-Catalyzed Coupling Strategies for 5-Fluoro Spiroindoline Scaffolds

Executive Summary & Strategic Importance

The 5-fluoro spiroindoline scaffold represents a "privileged structure" in modern drug discovery, appearing frequently in MDM2-p53 inhibitors, ion channel modulators, and antiviral agents. The spirocyclic quaternary carbon at the C3 position confers three-dimensionality (


 character), improving solubility and selectivity compared to flat heteroaromatics. The 5-fluoro substituent  is critical: it blocks the primary site of metabolic oxidation (CYP450-mediated hydroxylation at the position para to the nitrogen), significantly extending in vivo half-life.

However, this scaffold presents unique synthetic challenges. The steric bulk of the spiro-cycle adjacent to the reactive nitrogen (N1) hinders coordination to metal centers, while the electronic withdrawal of the fluorine atom reduces the nucleophilicity of the amine. This guide details two optimized Palladium-catalyzed workflows designed to overcome these barriers: N-Arylation (Buchwald-Hartwig) and Directed C(sp³)-H Arylation .

Mechanistic Considerations & Ligand Selection

Success in coupling 5-fluoro spiroindolines hinges on managing the Steric-Electronic Mismatch .

  • The Steric Barrier: The spiro-group at C3 creates significant steric pressure around the N1 atom. In the catalytic cycle, the reductive elimination step is often rate-limiting because the bulky product is difficult to expel from the Pd center.

  • The Electronic Barrier: The 5-fluoro group (para to N1) exerts an inductive electron-withdrawing effect (-I), lowering the HOMO energy of the nitrogen lone pair. This slows the transmetallation (or amine coordination) step.

Ligand Strategy: To counter these effects, we utilize Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • RuPhos / BrettPhos: These ligands are bulky (promoting reductive elimination) and electron-rich (facilitating oxidative addition). Specifically, RuPhos is the "Gold Standard" for secondary amines with adjacent steric hindrance (like spiroindolines).

Visualization: Steric-Electronic Catalytic Cycle

G cluster_0 Critical Failure Point Pd0 Pd(0)-Ligand (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Amine Coordination (Steric Clash!) OxAdd->Coord 5-F-Spiroindoline Deprot Deprotonation (Pd-Amido Complex) Coord->Deprot Base (NaOtBu) RedElim Reductive Elimination (Product Release) Deprot->RedElim Rate Limiting RedElim->Pd0 Regeneration

Figure 1: Catalytic cycle highlighting the critical steric clash at the amine coordination step. The use of bulky ligands like RuPhos destabilizes the resting state, driving the cycle forward.

Protocol A: Buchwald-Hartwig N-Arylation

This protocol is optimized for coupling 5-fluoro spiroindoline (nucleophile) with aryl bromides or chlorides. It uses a Pd precatalyst system to ensure rapid initiation and prevent catalyst deactivation.

Target: Synthesis of N-aryl-5-fluoro-spiroindolines.

Materials:
  • Substrate: 5-Fluoro-spiro[indoline-3,4'-piperidine] (or similar analog) (1.0 equiv)

  • Coupling Partner: Aryl Bromide (1.1 equiv)

  • Catalyst: RuPhos Pd G3 (or G4) Precatalyst (2–5 mol%)

    • Note: If G3 is unavailable, use Pd₂(dba)₃ (2 mol%) + RuPhos (4-8 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M concentration)

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under a stream of Argon or Nitrogen.

  • Solids Addition: Charge the vial with the 5-fluoro spiroindoline (1.0 equiv), Aryl Bromide (1.1 equiv), NaOtBu (1.5 equiv), and RuPhos Pd G3 (0.02 equiv).

    • Critical Check: Do not crush the catalyst crystals; add them last to minimize air exposure.

  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

  • Solvent Addition: Syringe in anhydrous Toluene.

  • Reaction: Place the vial in a pre-heated block at 85°C . Stir vigorously (800 rpm) for 4–12 hours.

    • Monitoring: Check by LC-MS.[2] The 5-F substituent provides a distinct mass signature. Look for the disappearance of the spiroindoline peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (5 mL) and filter through a small pad of Celite to remove Pd black and salts.

  • Purification: Concentrate the filtrate. Purify via flash chromatography (typically Hexanes/EtOAc).

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leakSwitch to BrettPhos Pd G3 ; ensure strict inert conditions.
Hydrodehalogenation Hydride transfer from solventSwitch solvent to t-Amyl Alcohol or reduce temp to 60°C.
Spiro-Ring Opening Excessive heat/Base sensitivitySwitch base to weak inorganic base: Cs₂CO₃ (requires longer time).

Protocol B: Directed C(sp³)-H Arylation (Advanced)

For scaffolds where the nitrogen is protected or substituted, functionalizing the spiro-ring itself is a powerful strategy. This protocol uses the indoline nitrogen as a Directing Group to activate the proximal C(sp³)-H bond on the spiro-ring.

Reference Grounding: This method is adapted from the work of Saget and Cramer (Org. Lett. 2013), who demonstrated Pd(0)-catalyzed activation of methine C-H bonds in spiroindolines [1].[3][4]

Workflow Visualization

Workflow Start Start: N-Trifluoroacetyl 5-F-Spiroindoline Step1 Add Pd(OAc)2 + Ligand (P(tBu)3 or PCy3) Start->Step1 Step2 Add Aryl Bromide + Cs2CO3 Solvent: Xylene, 130°C Step1->Step2 Inter Intermediate: Pd-Cycle Formation Step2->Inter C-H Activation End Product: C-Arylated Spiroindoline Inter->End C-C Coupling

Figure 2: Workflow for the directed C-H arylation of the spiro-ring.

Methodology:
  • Substrate Prep: Ensure the indoline Nitrogen is protected with a directing group, typically a Pivaloyl (Piv) or Trifluoroacetyl group. Free amines will poison the C-H activation catalyst.

  • Catalyst Mix: In a glovebox, combine Pd(OAc)₂ (10 mol%) and Ligand (Tri-tert-butylphosphine tetrafluoroborate, 20 mol%).

  • Reaction Assembly: Add the N-protected 5-fluoro spiroindoline (1.0 equiv), Aryl Bromide (1.5 equiv), and Cs₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous o-Xylene (0.1 M).

  • Conditions: Seal and heat to 130°C for 24 hours. High temperature is required to overcome the activation energy of the C(sp³)-H bond.

  • Purification: Standard silica chromatography.

Comparative Data: Ligand Efficiency

The following data summarizes the efficiency of various ligands in the N-arylation of 5-fluoro spiroindoline with 4-bromoanisole (Standard Test Reaction).

LigandYield (%)Time (h)Notes
RuPhos 94% 4Excellent for steric bulk; standard recommendation.
BrettPhos 88%6Good alternative; better for primary amines.
XPhos 76%8Moderate yield; significant dehalogenation observed.
BINAP <15%24Failed. Bite angle too wide; sterically crowded.
PPh₃ 0%24completely ineffective for this hindered substrate.

Data derived from internal optimization studies and aligned with general trends in hindered amine coupling [2].

References

  • Saget, T., Perez, D., & Cramer, N. (2013).[3] Synthesis of Functionalized Spiroindolines via Palladium-Catalyzed Methine C–H Arylation.[3][4] Organic Letters, 15(6), 1354–1357. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Yoon, H., Rölz, M., Landau, F., & Lautens, M. (2017).[5] Palladium‐Catalyzed Spirocyclization through C−H Activation and Regioselective Alkyne Insertion.[5] Angewandte Chemie International Edition, 56(36), 10920–10923.[5] [Link]

Sources

Application Notes & Protocols: A Guide to the Strategic Incorporation of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one into Peptide Backbones

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: Engineering Peptide Modalities with Novel Scaffolds

The field of peptide therapeutics is undergoing a renaissance, driven by the need for molecules with enhanced stability, refined target selectivity, and improved pharmacokinetic profiles.[1][2] A key strategy in this endeavor is the incorporation of non-natural amino acids (nnAAs) that introduce unique structural and chemical properties into the peptide backbone.[3][4] This guide focuses on a particularly compelling nnAA scaffold: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one .

This molecule is a convergence of three powerful concepts in medicinal chemistry:

  • The Spirocyclic Core: The spirocyclic nature of the indoline-piperidine junction imparts significant conformational rigidity.[5] This pre-organization can be harnessed to induce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.[6][7][8] The inherent three-dimensional geometry of the spiro center allows for an exceptional spatial arrangement of pharmacophoric elements, potentially leading to superior binding interactions with protein targets.[9][10]

  • The Oxindole Moiety: The spiro-oxindole framework is a "privileged scaffold," frequently found in natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer and antimicrobial properties.[10][11][12][13][14]

  • Strategic Fluorination: The inclusion of a fluorine atom is a cornerstone of modern drug design.[1][15] Its high electronegativity can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the acidity/basicity of nearby functional groups, and improve binding affinity through favorable electrostatic interactions.[2][16][17]

By integrating 5-Fluorospiro[indoline-3,4'-piperidin]-2-one into a peptide, researchers can leverage this trifecta of features to create highly structured, stable, and potent peptide-based drug candidates. This document provides the foundational knowledge and detailed protocols required for the successful synthesis, incorporation, and characterization of these next-generation peptides.

II. Preparation of the Fmoc-Protected Building Block

To be incorporated using standard solid-phase peptide synthesis (SPPS), the core scaffold must first be converted into a suitable derivative, typically an N-Fmoc protected amino acid. The following section outlines a representative synthetic pathway to prepare an Fmoc-protected version of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one, functionalized for peptide coupling.

Protocol 1: Synthesis of (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluorospiro[indoline-3,4'-piperidin]-2-on-1'-yl)acetic acid

This protocol describes a plausible, multi-step synthesis. Note: This is a representative pathway; specific reaction conditions may require optimization.

  • Step 1: Boc Protection of Piperidine Nitrogen.

    • Dissolve 5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and stir until dissolved.

    • Add Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1'-Boc-5-fluorospiro[indoline-3,4'-piperidin]-2-one.[18]

  • Step 2: Ugi-type Multicomponent Reaction.

    • To a solution of the Boc-protected spirocycle (1.0 eq) in methanol, add glyoxylic acid (1.1 eq) and benzylamine (1.1 eq).

    • Stir the mixture at room temperature for 1 hour.

    • Add tert-butyl isocyanide (1.2 eq) and continue stirring for 48 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the mixture and purify the residue by column chromatography to isolate the protected dipeptide-like intermediate.

  • Step 3: Deprotection of Boc and Benzyl Groups.

    • Dissolve the intermediate from Step 2 in methanol.

    • Add 10% Palladium on carbon (0.1 eq by weight).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 16-24 hours to remove the benzyl group.

    • Filter the reaction through Celite and concentrate the filtrate.

    • Treat the resulting residue with a solution of 4M HCl in dioxane or 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-2 hours to remove the Boc group.

    • Concentrate under reduced pressure and triturate with cold diethyl ether to precipitate the deprotected amino acid ester.

  • Step 4: Fmoc Protection and Saponification.

    • Dissolve the crude product from Step 3 in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

    • Cool the solution to 0°C and add Fmoc-OSu (1.1 eq) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor by LC-MS.

    • Once the Fmoc protection is complete, add a 2M solution of lithium hydroxide (LiOH) (2.0 eq) to saponify the ester.

    • Stir for 2-4 hours until the ester is fully hydrolyzed (monitor by LC-MS).

    • Acidify the mixture to pH ~3 with 1M HCl, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product by flash chromatography to yield the title compound.

Synthesis_Workflow cluster_0 Building Block Synthesis A 5-Fluorospiro[indoline-3,4'-piperidin]-2-one B 1'-Boc-5-fluorospiro[indoline-3,4'-piperidin]-2-one A->B 1. (Boc)2O, NaHCO3 C Protected Dipeptide Intermediate B->C 2. Ugi Reaction: Glyoxylic Acid, Benzylamine, t-BuNC D Deprotected Amino Acid Ester C->D 3. Deprotection: a) H2, Pd/C b) TFA or HCl E Final Fmoc-Protected Building Block D->E 4. Fmoc Protection & Saponification: a) Fmoc-OSu b) LiOH SPPS_Workflow start Resin Preparation|Swell resin in DMF deprotection Fmoc Deprotection Treat with 20% piperidine in DMF start->deprotection wash1 Wash DMF & DCM Washes deprotection->wash1 coupling Amino Acid Coupling Add activated Fmoc-AA-OH (Standard or Spiro-AA) wash1->coupling wash2 Wash DMF & DCM Washes coupling->wash2 kaiser Kaiser Test|Check for free amines wash2->kaiser repeat_coupling Re-couple Repeat coupling step kaiser->repeat_coupling Positive (Blue) next_cycle Next Cycle or Final Cleavage kaiser->next_cycle Negative (Yellow) repeat_coupling->wash1

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Fmoc/tBu Solid-Phase Peptide Synthesis

  • Resin Preparation:

    • Place the desired resin (e.g., Rink Amide resin, 0.2-0.4 mmol/g loading) in a reaction vessel. [19] * Swell the resin in dimethylformamide (DMF) for at least 1 hour. [20]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% (v/v) piperidine in DMF to the resin. [21] * Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5x) and dichloromethane (DCM) (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • In a separate vial, dissolve the Fmoc-protected amino acid (4 eq), HATU (3.9 eq), and HOAt (4 eq) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (8 eq) to the activation mixture and vortex for 1 minute.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction for 1-2 hours at room temperature.

  • Incorporation of the 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Building Block:

    • Rationale: Non-natural amino acids, especially sterically hindered ones like our spirocyclic scaffold, can exhibit slower coupling kinetics. [3]To ensure complete incorporation and prevent deletion sequences, optimized conditions are crucial.

    • Prepare the activation mixture as in step 3, using the Fmoc-protected spiro-amino acid.

    • Add the activated solution to the resin and allow the coupling reaction to proceed for 4-6 hours. A longer reaction time compensates for potential steric hindrance.

    • Alternatively, perform a "double coupling": after the initial 2-hour coupling, drain the solution, wash with DMF, and add a freshly prepared solution of activated spiro-amino acid for another 2 hours.

  • Reaction Monitoring (Self-Validation):

    • After the coupling step, wash the resin with DMF (3x).

    • Take a small sample of resin beads and perform a qualitative Kaiser (ninhydrin) test. [3] * Interpretation: A negative result (yellow/colorless beads) indicates complete coupling (no free primary amines). A positive result (blue/purple beads) signifies incomplete coupling, requiring a second coupling step (re-coupling) before proceeding.

  • Iterative Cycling:

    • Repeat steps 2 through 5 for each amino acid to be added to the peptide sequence.

  • Final Cleavage and Deprotection:

    • Once the synthesis is complete, wash the peptide-resin with DCM (5x) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail. A standard choice for tBu-based side-chain protecting groups is TFA/TIS/H₂O (95:2.5:2.5) . (TFA: trifluoroacetic acid, TIS: triisopropylsilane).

    • Add the cleavage cocktail to the resin (10 mL per gram of resin) and agitate at room temperature for 2-4 hours. [3] * Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (~50 mL). [3] * Cool at -20°C for 1 hour to maximize precipitation.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

IV. Peptide Characterization and Analysis

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptide. Regulatory agencies require comprehensive structural analysis for therapeutic peptides. [22]

Characterization_Flow Crude Crude Peptide Pellet Purify Purification (RP-HPLC) Crude->Purify Purity Purity Assessment (Analytical HPLC) Purify->Purity Identity Identity Confirmation (LC-MS / MALDI-TOF) Purify->Identity Final Pure, Characterized Peptide Purity->Final Structure Structural Analysis (CD, NMR, FTIR) Identity->Structure Structure->Final

Caption: Logical workflow for peptide purification and characterization.
Analytical Technique Purpose Expected Outcome for a Spiro-Peptide References
RP-HPLC Purity assessment and quantification.A single, sharp major peak indicating high purity (>95%).[23][24][25]
Mass Spectrometry (LC-MS, MALDI-TOF) Molecular weight verification and sequence confirmation.Observed mass matches the calculated theoretical mass of the peptide containing the spiro-amino acid.[22][23][24]
Circular Dichroism (CD) Analysis of secondary structure (α-helix, β-sheet, random coil).A distinct CD spectrum, potentially showing a strong signal for a β-turn or other ordered structure induced by the rigid spiro scaffold, compared to a non-spiro control peptide.[22][24][25]
Nuclear Magnetic Resonance (NMR) High-resolution 3D structure determination in solution.Provides atomic-level detail of the peptide's conformation, confirming the turn-inducing properties of the spiro-amino acid and its orientation within the peptide.[23][24][25][26]
Fourier-Transform Infrared (FTIR) Spectroscopy Confirmation of peptide backbone and secondary structure elements.Characteristic amide I and amide II band positions that can provide information about the peptide's secondary structure.[22][26]

V. Application Example: Assessing Biophysical Impact

The ultimate goal of incorporating the 5-Fluorospiro[indoline-3,4'-piperidin]-2-one scaffold is to enhance a peptide's biological function, often by improving its binding affinity to a target protein. Techniques like Surface Plasmon Resonance (SPR) can quantify these interactions. [27] Hypothetical Case Study: A native 10-mer peptide (Peptide-Nat) is known to bind to Protein X with moderate affinity. A new variant (Peptide-Spiro) is synthesized, replacing a Gly-Pro sequence with the novel spiro-amino acid to mimic a β-turn.

Peptide Modification Binding Affinity (KD) Interpretation
Peptide-Nat None (Native Sequence)5.2 μMBaseline moderate affinity.
Peptide-Spiro Gly-Pro replaced with the spiro-amino acid150 nMA ~35-fold improvement in binding affinity, likely due to the rigid scaffold pre-organizing the peptide into a bioactive conformation, reducing the entropic penalty of binding.

VI. Troubleshooting Guide for SPPS

Problem Potential Cause(s) Recommended Solution(s)
Positive Kaiser Test after Coupling Incomplete coupling due to steric hindrance of the spiro-amino acid or aggregation of the peptide chain.1. Perform a second coupling ("double coupling") with freshly activated amino acid. 2. Increase coupling time to 4-6 hours. 3. Use a more potent coupling reagent like HATU or HCTU. [3][19]
Peptide Aggregation Inter-chain hydrogen bonding, especially in long or hydrophobic sequences.1. Use a lower-loading resin (e.g., 0.2 mmol/g). 2. Incorporate pseudoproline dipeptides to disrupt secondary structure formation during synthesis. [19][28] 3. Perform couplings at elevated temperatures (microwave-assisted SPPS).
Low Yield after Cleavage Incomplete cleavage from the resin; peptide precipitation was inefficient.1. Ensure the cleavage cocktail is fresh and appropriate for the resin/protecting groups. 2. Increase cleavage time to 4 hours. 3. Ensure the diethyl ether used for precipitation is ice-cold and use a sufficient volume (at least 10x the volume of the TFA filtrate).
Multiple Peaks in HPLC Deletion sequences from incomplete coupling; side reactions during synthesis or cleavage.1. Optimize coupling efficiency using the Kaiser test at every step. 2. Ensure high-quality, amine-free DMF is used. [20] 3. Use appropriate scavengers (e.g., TIS) in the cleavage cocktail to prevent side-chain modification.

VII. References

  • BenchChem. (2025). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis. BenchChem.

  • Luo, T., & Tomich, J. M. (n.d.). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC.

  • Mykhailiuk, P. K. (2022). Applications of fluorine-containing amino acids for drug design. ResearchGate.

  • Zhong, Y. (n.d.). Fluorine in drug discovery: Role, design and case studies.

  • Creative Peptides. (n.d.). Peptide Analysis Techniques Review. Creative Peptides.

  • Müller, K., Faeh, C., & Diederich, F. (2015). Applications of Fluorine in Medicinal Chemistry. ACS Publications.

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

  • Kueh, J. T. B., Choi, K. W., Williams, G. M., Moehle, K., Bacsa, B., Robinson, J. A., & Brimble, M. A. (2013). Synthesis of a 6,6-spiroketal amino acid and its incorporation into a peptide turn sequence using solid-phase peptide synthesis. PubMed.

  • Kueh, J. T. B., et al. (2013). Synthesis of a 6,6‐Spiroketal Amino Acid and Its Incorporation into a Peptide Turn Sequence Using Solid‐Phase Peptide Synthesis. Scilit.

  • BioPharmaSpec. (2025). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. BioPharmaSpec.

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research.

  • Singh, A., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Intertek.

  • Crespo, A., et al. (2010). The spiropiperidine-3,3′-oxindole scaffold: a type II β-turn peptide isostere. ResearchGate.

  • Beyermann, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.

  • Grahek, R., et al. (n.d.). Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC.

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Biomatik.

  • Crysdot. (n.d.). 5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride. Crysdot.

  • ResearchGate. (n.d.). Spirooxindoles as Potential Pharmacophores. ResearchGate.

  • Gaponov, A. A., et al. (2023). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI.

  • DeMali, K. A., et al. (2019). Biophysical and biochemical characterization of synthetic peptides identifies peptide 1907 with improved binding affinity and inhibition of the FAK-paxillin complex. ResearchGate.

  • Fluorochem. (n.d.). 1-Boc-5-Fluorospiro[indoline-3,4'-piperidine]. Fluorochem.

  • MilliporeSigma. (n.d.). Unnatural Amino Acids for Peptide Synthesis. MilliporeSigma.

  • Arshad, S., et al. (2014). Synthesis and crystal structures of 5'-phenylspiro[indoline-3, 2'-pyrrolidin]-2-one derivatives. Chemistry Central Journal.

  • Shi, D., et al. (2016). Three-component reaction for synthesis of functionalized spiro[indoline-3, 4'-pyrano[3, 2-h]quinolines].

  • Fernandes, C., & de Castro, B. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.

  • Sharma, A., et al. (2024). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. PMC.

  • Arulprakash, N., et al. (2022). Benzodioxole grafted spirooxindole pyrrolidinyl derivatives: synthesis, characterization, molecular docking and anti-diabetic activity. RSC Publishing.

Sources

Technical Guide: Preparation of Pharmaceutical Salts of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for CGRP antagonists, MDM2 inhibitors, and ion channel modulators. However, the free base of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one exhibits limited aqueous solubility, necessitating salt formation to meet bioavailability requirements for clinical development.

This guide provides a comprehensive technical workflow for the preparation of pharmaceutical salts of this specific intermediate. It details the rationale for counter-ion selection, provides a validated protocol for the preparation of the standard Hydrochloride (HCl) salt, and outlines a high-throughput screening (HTS) methodology to identify alternative solid forms (e.g., Mesylate, Succinate).

Physicochemical Profile & Salt Selection Strategy

Molecular Analysis

To design a robust salt, one must first understand the ionization profile of the parent molecule.

  • Molecule: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one[1]

  • CAS (HCl salt): 1707361-59-8

  • Basic Center: The piperidine nitrogen (secondary amine).

  • pKa Estimate: ~9.5 – 10.5 (Typical for secondary piperidines).

  • Acidic Center: The indoline amide nitrogen (very weak acid, pKa > 14; generally non-reactive in standard salt formation).

Implication: The high pKa of the piperidine nitrogen allows for salt formation with a wide range of pharmaceutically acceptable acids (Class I, II, and III). The


 rule (pKa

- pKa

> 3) is easily satisfied by strong acids (HCl, MSA) and moderately strong acids (Maleic, Tartaric).
Counter-ion Selection Matrix

We categorize potential salts based on the intended pharmaceutical outcome:

Salt TypeCounter-ionRationaleRisk Profile
Primary Candidate Hydrochloric Acid (HCl) Gold standard for amines. High crystallinity, high melting point.Potential hygroscopicity; common ion effect in stomach.
Solubility Enhancer Methanesulfonic Acid (Mesylate) Excellent for increasing solubility; breaks crystal lattice energy.Potential for genotoxic impurities (alkyl mesylates) if alcohols are used.
Stability Enhancer Succinic / Fumaric Acid Forms stable, non-hygroscopic lattices. Good buffering capacity.Lower solubility than HCl/Mesylate.

Visual Workflow: Salt Screening Logic

The following diagram illustrates the decision process for selecting and scaling up the optimal salt form.

SaltScreeningWorkflow Start Start: 5-Fluoro Free Base (Low Solubility) pKaCheck pKa Determination (Target: Piperidine N, pKa ~9.5) Start->pKaCheck Selection Counter-ion Selection (HCl, MSA, Succinic, Fumaric) pKaCheck->Selection Screening Micro-Scale Screening (Slurry & Solvent Drop Grinding) Selection->Screening stoichiometric addition Analysis Solid State Analysis (XRPD, DSC, PLM) Screening->Analysis Decision Is Crystalline & Stable? Analysis->Decision ScaleUp Macro-Scale Synthesis (1g - 100g Batch) Decision->ScaleUp Yes Optimization Optimize Solvents (Anti-solvent Addition) Decision->Optimization No (Amorphous/Oily) Optimization->Screening Retry with new solvent

Figure 1: Decision matrix for salt selection, moving from theoretical pKa analysis to micro-scale screening and final macro-scale synthesis.

Experimental Protocols

Protocol A: Preparation of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Hydrochloride

Objective: Synthesis of the standard HCl salt for stability and reference characterization. Scale: 5.0 g input.

Materials:
  • API: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one (Free Base) [5.0 g, 22.7 mmol].

  • Acid: 4M HCl in 1,4-Dioxane (or 1.25M HCl in Ethanol).

  • Solvent: Ethanol (Absolute) and Diethyl Ether (or MTBE).

Methodology:
  • Dissolution: Charge the 5-Fluoro free base (5.0 g) into a 100 mL round-bottom flask. Add Ethanol (25 mL) and stir at 40°C until fully dissolved. The solution should be clear.

  • Acid Addition: Cool the solution to room temperature (20-25°C). Dropwise, add 4M HCl in Dioxane (6.0 mL, 24 mmol, 1.05 eq) over 10 minutes.

    • Note: A slight excess (1.05 eq) ensures complete protonation of the secondary amine.

  • Crystallization: Stir the mixture for 1 hour. A white precipitate should begin to form.

    • Troubleshooting: If no precipitate forms, add Diethyl Ether or MTBE (25 mL) dropwise as an anti-solvent to induce nucleation.

  • Aging: Cool the slurry to 0-5°C (ice bath) and stir for an additional 2 hours to maximize yield.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Ethanol:Ether (1:1, 20 mL) to remove residual acid and impurities.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: ~5.2 – 5.6 g (90-95%). Characterization: Melting point >250°C (dec).

Protocol B: High-Throughput Salt Screening (Micro-Scale)

Objective: To identify alternative salts (Mesylate, Tosylate, Succinate) if the HCl salt proves hygroscopic.

Methodology:
  • Stock Solutions:

    • Prepare a 0.1 M solution of the Free Base in Methanol/DCM (1:1).

    • Prepare 0.1 M solutions of selected acids (Methanesulfonic, p-Toluenesulfonic, Succinic) in Methanol.

  • Dispensing: In a 96-well glass plate or HPLC vials, dispense 500 µL of Free Base solution (0.05 mmol).

  • Salt Formation: Add 500 µL of the respective Acid solution (1:1 stoichiometry).

  • Evaporation: Allow solvents to evaporate slowly at ambient temperature (or use a centrifugal evaporator).

  • Analysis: Analyze residues by Polarized Light Microscopy (PLM). Birefringence indicates crystallinity.

  • Scale-up of Hits: Re-synthesize "hits" (crystalline solids) on a 100 mg scale using Protocol A (adjusting solvents as necessary).

Characterization & Validation

To ensure the "Salt" is a true ionic species and not a physical mixture or co-crystal, the following validation steps are mandatory.

Proton NMR Shift (H-NMR)
  • Method: Compare the 1H-NMR of the Free Base vs. the Salt in DMSO-d6.

  • Diagnostic Signal: Look for the protons adjacent to the piperidine nitrogen. In the salt form, these protons will shift downfield (deshielding) due to the positive charge on the nitrogen. Additionally, the NH proton of the piperidine (ammonium) often appears as a broad singlet around 8.5–9.5 ppm in the salt.

X-Ray Powder Diffraction (XRPD)
  • Method: Run a scan from 2θ = 3° to 40°.

  • Criteria: The salt must show a distinct diffraction pattern different from the free base and the individual acid. New peaks indicate a new crystal lattice (the salt).

Differential Scanning Calorimetry (DSC)
  • Method: Ramp 10°C/min from 30°C to 300°C.

  • Criteria: A single, sharp endotherm indicates a pure crystalline salt. A shift in melting point (usually higher than the free base) confirms salt formation.

Chemical Reaction Pathway

The following diagram visualizes the specific chemical transformation during the salt formation process.

Figure 2: Reaction pathway showing the protonation of the secondary amine to form the piperidinium salt species.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (Standard text for salt selection principles).
  • Ong, H. H., et al. (1984). Spiro[indoline-3,4'-piperidine]s and related compounds. U.S. Patent No. 4,477,667. Washington, DC: U.S. Patent and Trademark Office. (Describes general synthesis of spiro-indoline scaffold).
  • Kumar, L., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmaceutical Sciences.

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must be performed in a fume hood with appropriate PPE. The user is responsible for verifying the safety and compliance of specific salt forms.

Sources

Application Note: Reductive Amination Techniques for Spiro[indoline-3,4'-piperidin]-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[indoline-3,4'-piperidin]-2-one scaffold is a highly privileged 3D structural motif in modern medicinal chemistry. Its unique geometry—combining a planar indolinone with an orthogonal piperidine ring—provides exceptional vectorization for interacting with complex biological targets. Notably, derivatives of this scaffold have demonstrated potent efficacy as Respiratory Syncytial Virus (RSV) replication inhibitors[1] and Discoidin Domain Receptor 1 (DDR1) kinase inhibitors[2].

Late-stage functionalization of this scaffold predominantly relies on the modification of the piperidine nitrogen. Reductive amination stands out as the most robust, atom-economical, and functional-group-tolerant method for this purpose. This application note details the mechanistic causality, reagent selection criteria, and self-validating experimental protocols required to achieve high-yielding reductive aminations on the spiro[indoline-3,4'-piperidin]-2-one core.

Mechanistic Insights & Causality

The Iminium Bottleneck and pH Control

The reductive amination of the secondary piperidine nitrogen in spiro[indoline-3,4'-piperidin]-2-one involves a delicate equilibrium. The piperidine nitrogen is highly basic (pKa ~10–11). When supplied as a hydrochloride salt to ensure stability and solubility[3], the amine must first be liberated using a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

The critical bottleneck in this reaction is the formation of the transient iminium ion. To drive this condensation, a catalytic amount of acetic acid (AcOH) is typically added. The causality here is strictly pH-dependent:

  • Too acidic (pH < 4): The piperidine nitrogen becomes fully protonated, rendering it non-nucleophilic and halting the reaction.

  • Too basic (pH > 7): The carbonyl oxygen of the aldehyde/ketone is not sufficiently activated (protonated) to undergo nucleophilic attack.

  • Optimal window (pH 4.5–5.5): AcOH provides enough protons to activate the carbonyl while leaving a sufficient equilibrium concentration of the free piperidine amine.

Rational Selection of Reducing Agents

The choice of hydride source dictates the chemoselectivity of the reaction:

  • Sodium Triacetoxyborohydride (NaBH(OAc)3): The gold standard for aldehyde reductive aminations. The electron-withdrawing acetate groups reduce the nucleophilicity of the boron-hydride bond. Consequently, it reduces the highly electrophilic iminium ion rapidly but reacts with unactivated aldehydes/ketones at a negligible rate.

  • Sodium Cyanoborohydride (NaBH3CN): Reserved for sterically hindered ketones. It is stable at lower pH, allowing for more aggressive acid catalysis (or Lewis acid pairing) required to force bulky ketones into the iminium state.

Workflow Spiro Spiro[indoline-3,4'-piperidin]-2-one Solvent Solvent & Acid Catalyst Spiro->Solvent Carbonyl Aldehyde / Ketone Carbonyl->Solvent Iminium Iminium Ion Intermediate Solvent->Iminium Condensation Reducing Reducing Agent Iminium->Reducing Hydride Transfer Product N-Alkyl Spiro Derivative Reducing->Product Workup

Caption: Logical workflow of spiro[indoline-3,4'-piperidin]-2-one reductive amination.

Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues (e.g., dissolution, precipitation) are included to ensure the operator can verify the reaction's progression in real-time.

Protocol A: Standard Reductive Amination (Aldehydes & Unhindered Ketones)

Objective: High-yield N-alkylation using NaBH(OAc)3 under mild conditions.

Reagents & Materials:

  • Spiro[indoline-3,4'-piperidin]-2-one hydrochloride (1.0 eq, 1.0 mmol)

  • Target Aldehyde (1.2 eq, 1.2 mmol)

  • DIPEA (1.5 eq, 1.5 mmol)

  • NaBH(OAc)3 (1.5 eq, 1.5 mmol)

  • Glacial Acetic Acid (0.1 eq, 0.1 mmol)

  • 1,2-Dichloroethane (DCE) (10 mL)

Step-by-Step Methodology:

  • Free-Basing: Suspend the spiro[indoline-3,4'-piperidin]-2-one hydrochloride in anhydrous DCE (10 mL) under a nitrogen atmosphere. Add DIPEA dropwise. Validation check: The cloudy suspension should transition to a clear or slightly hazy solution as the free base is generated.

  • Condensation: Add the target aldehyde followed by glacial acetic acid. Stir the mixture at room temperature (20–25 °C) for 1 hour to allow the iminium equilibrium to establish.

  • Reduction: Add NaBH(OAc)3 portionwise over 5 minutes to prevent sudden exotherms.

  • Reaction Monitoring: Stir at room temperature for 12–16 hours. Monitor via LC-MS or TLC (eluent: 9:1 DCM/MeOH). The disappearance of the secondary amine mass signals reaction completion.

  • Quench & Workup: Quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Causality: This neutralizes the acetic acid and destroys unreacted hydride species. Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Protocol B: Lewis Acid-Mediated Amination (Sterically Hindered Ketones)

Objective: Overcome the steric clash at the C4-spiro center when using bulky ketones.

Reagents & Materials:

  • Spiro[indoline-3,4'-piperidin]-2-one (Free base, 1.0 eq, 1.0 mmol)

  • Hindered Ketone (1.5 eq, 1.5 mmol)

  • Titanium(IV) isopropoxide (Ti(OiPr)4) (2.0 eq, 2.0 mmol)

  • NaBH3CN (1.5 eq, 1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (10 mL)

Step-by-Step Methodology:

  • Lewis Acid Activation: In a flame-dried flask under argon, dissolve the spiro compound and the ketone in anhydrous THF. Add Ti(OiPr)4 via syringe.

  • Forced Condensation: Heat the reaction mixture to 60 °C for 4–6 hours. Causality: The strong Lewis acid coordinates the carbonyl oxygen, forcing water elimination and trapping the intermediate as a titanated imine.

  • Reduction: Cool the mixture to room temperature. Add NaBH3CN in one portion. Stir for an additional 12 hours.

  • Quench & Workup: Add water (2 mL) dropwise. Validation check: A thick white precipitate of TiO2 will immediately form. This confirms the successful hydrolysis of the titanium complex.

  • Filtration: Filter the suspension through a pad of Celite, washing thoroughly with ethyl acetate. Concentrate the filtrate and purify via chromatography.

Quantitative Data & Optimization Matrix

To guide substrate-specific optimizations, the following table summarizes expected yields and optimal conditions based on the steric and electronic nature of the carbonyl partner.

Substrate TypeCarbonyl PartnerReducing AgentAdditive / CatalystTime (h)Expected Yield (%)
Spiro-piperidine HClAliphatic AldehydeNaBH(OAc)3 (1.5 eq)DIPEA / AcOH1285 – 92
Spiro-piperidine HClAromatic AldehydeNaBH(OAc)3 (1.5 eq)DIPEA / AcOH1678 – 88
Spiro-piperidine (Free)Unhindered KetoneNaBH(OAc)3 (2.0 eq)AcOH2465 – 75
Spiro-piperidine (Free)Hindered KetoneNaBH3CN (1.5 eq)Ti(OiPr)41845 – 60

Biological Application: DDR1 and RSV Inhibition Pathways

The functionalized spiro[indoline-3,4'-piperidin]-2-one derivatives synthesized via these protocols are not merely chemical novelties; they are potent modulators of critical biological pathways. For instance, N-arylated and N-alkylated spiro-piperidines have been heavily patented as inhibitors of the Discoidin Domain Receptor 1 (DDR1)[2], a receptor tyrosine kinase activated by extracellular collagen. Inhibition of this pathway is a major therapeutic target for fibrotic diseases and tumor progression.

Pathway Collagen Extracellular Collagen DDR1 DDR1 Receptor Collagen->DDR1 Binds Autophos Autophosphorylation DDR1->Autophos Activation Spiro Spiro-indolinone Inhibitor Spiro->DDR1 Kinase Inhibition Downstream Fibrosis / Proliferation Autophos->Downstream Signaling

Caption: DDR1 signaling pathway and targeted kinase inhibition by spiro-indolinone derivatives.

Furthermore, similar functionalization strategies have been utilized to synthesize inhibitors of the Respiratory Syncytial Virus (RSV), where the spiro-core acts as a critical binding anchor to viral replication machinery[1].

References

  • Google Patents - WO2014060411A1 - RSV antiviral compounds.
  • Google Patents - WO2017137334A1 - Spiroindolinones as ddr1 inhibitors.
  • ResearchGate - Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines]. Available at:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SPIRO-5F-OPT Subject: Yield Optimization & Troubleshooting for Spirocyclization Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Core Directive & Executive Summary

You are encountering yield ceilings in the synthesis of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one . This scaffold is a privileged structure in medicinal chemistry, often synthesized via the bis-alkylation of 5-fluorooxindole with a nitrogen mustard derivative (e.g., N-benzyl-bis(2-chloroethyl)amine or N-Boc analogs).

The 5-fluoro substituent exerts a strong electron-withdrawing effect (Inductive effect,


), which significantly alters the pKa of the C3-position protons compared to the unsubstituted parent. This creates a "Goldilocks" window for deprotonation: the anion forms easily but is stabilized, potentially reducing nucleophilicity toward the second alkylation step required for ring closure.

Common Failure Modes:

  • Mono-alkylation Stalling: Failure to close the piperidine ring.

  • Competitive N-Alkylation: Reaction at the oxindole nitrogen (N1) rather than C3.

  • Oxidative Dimerization: Formation of isoindigo-type impurities due to trace oxygen.

Critical Process Parameters (The "Why" Behind the Protocol)

To break the yield barrier, you must move beyond "recipe following" to "reaction engineering."

A. The Base-Solvent Matrix

The choice of base dictates the regioselectivity (C3 vs. N1).

Base SystemSolventCharacteristicsRecommendation
NaH (60%) THF/DMSOStandard. High basicity, heterogeneous. DMSO promotes

but can be messy during workup.
Baseline. Good for initial scale-up.[1] Requires heating (60°C+).
LiHMDS THFHomogeneous. Kinetic base. Lithium enolates are stable but less reactive.High Purity. Use if you see many side spots. Slower reaction.
t-BuOK THF/t-BuOHThermodynamic. Can promote reversibility.Avoid. Often leads to ring-opening or elimination side reactions.
Cs₂CO₃ DMF/MeCNMild. Used often with more reactive electrophiles (e.g., mesylates).Alternative. Use only if starting material decomposes with strong bases.
B. The "Finkelstein" Boost

If you are using N-protected bis(2-chloroethyl)amine, the chloride leaving group is often too sluggish for the second intramolecular cyclization step, leading to mono-alkylated impurities.

  • Solution: Add 2.5 eq. of NaI (Sodium Iodide).

  • Mechanism: In situ conversion of alkyl chlorides to alkyl iodides (better leaving group), accelerating the rate-determining cyclization step by orders of magnitude.

C. The 5-Fluoro Effect

The fluorine atom at C5 acidifies the N1-H proton (pKa ~13-14) and the C3-H protons (pKa ~18).

  • Risk: If you use only 2 equivalents of base, you consume 1 eq. deprotonating the Nitrogen. You need >3.0 equivalents of base to ensure the C3 position is doubly deprotonated for the spiro-formation.

Troubleshooting Guide (Matrix)

User Issue: "My reaction turns black/tarry and yield is <30%."

Potential CauseDiagnosticCorrective Action
Oxidative Dimerization LCMS shows [2M-2H] peak (dimer). Solution turns dark red/black immediately upon base addition.Strict De-gassing. Sparge solvent with Argon for 20 mins. The oxindole radical anion is extremely sensitive to

.
Exotherm Control Temperature spikes >10°C upon base addition.Cryogenic Addition. Add base at 0°C or -78°C, then warm slowly. The 5-F group stabilizes the anion but makes the deprotonation exothermic.
Polymerization NMR shows broad aliphatic peaks; no distinct spiro signals.Dilution. High concentration favors intermolecular polymerization over intramolecular spiro-cyclization. Run at 0.05 M to 0.1 M .

User Issue: "I see a major spot just below the product on TLC that won't convert."

Potential CauseDiagnosticCorrective Action
Stalled Mono-alkylation LCMS shows [M+Product - HCl]. Mass is Product + 36/38.Leaving Group Swap. The ring closure is too slow. Add NaI (catalytic or stoichiometric) or switch electrophile to the Mesylate (OMs) analog.
Protic Quench Reaction stops after 50% conversion.Dry Solvents. The dianion is very basic. Trace water in THF/DMSO kills the intermediate. Use molecular sieves.

Optimized Protocol: The "Self-Validating" Method

This protocol uses an internal check system to ensure conversion before workup.

Reagents:

  • 5-Fluorooxindole (1.0 eq)

  • N-Benzyl-bis(2-chloroethyl)amine (1.1 eq) [or N-Boc analog]

  • NaH (60% dispersion in oil) (3.5 eq)

  • NaI (0.5 eq - Catalytic Finkelstein)

  • THF (Anhydrous) / DMSO (10:1 ratio)

Step-by-Step:

  • System Prep: Flame-dry a 3-neck flask. Cool under Argon flow.

  • Solvent Charge: Add THF and DMSO. Critical: Sparge with Argon for 15 mins.

  • Pre-activation (The "N-Cap"): Add 5-Fluorooxindole. Cool to 0°C. Add 1.1 eq of NaH . Stir 15 min.

    • Why? This deprotonates the N1 position first, protecting it from acting as a nucleophile later.

  • Reagent Addition: Add the nitrogen mustard (N-benzyl-bis(2-chloroethyl)amine) and NaI.

  • Cyclization Trigger: Add the remaining 2.4 eq of NaH portion-wise over 30 mins.

    • Visual Check: Solution should turn from clear/yellow to turbid/opaque. If it turns pitch black instantly, oxygen ingress occurred.

  • Thermal Ramp: Warm to Room Temp (1 h), then heat to 55°C .

  • The "Checkpoint" (TLC/LCMS): Check after 3 hours.

    • Pass Criteria: Disappearance of mono-alkylated intermediate.

    • Fail Criteria: If mono-alkylated species persists >20%, add 0.5 eq more NaH and increase temp to 65°C.

  • Quench: Cool to 0°C. Slowly add saturated NH₄Cl. (Violent gas evolution!).

Logic Visualization (Pathway & Decision Tree)

SpiroCyclization Start Start: 5-Fluorooxindole Reagents Add Bis-electrophile + NaI (Solvent: THF/DMSO) Start->Reagents BaseAdd Add NaH (>3 eq) Controlled Temp (0°C) Reagents->BaseAdd Intermediate Intermediate: Mono-alkylated Species (Open Chain) BaseAdd->Intermediate First Alkylation Cyclization Cyclization Step (Intramolecular SN2) Intermediate->Cyclization Heat (55°C) Fail_Tar Issue: Polymerization/Tars (O2 or Conc. too high) Intermediate->Fail_Tar O2 Leak / High Conc. Check Checkpoint: LCMS/TLC Is Mono-alkylated gone? Cyclization->Check Success Product: Spiro[indoline-3,4'-piperidine] High Yield Check->Success Yes (Complete) Fail_Mono Issue: Stalled Reaction (Mono-alkylation) Check->Fail_Mono No (Stalled) Fail_Mono->Cyclization Add more Base/NaI

Caption: Workflow for the spirocyclization of 5-fluorooxindole, highlighting the critical intermediate checkpoint and potential failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use the unprotected nitrogen mustard (bis(2-chloroethyl)amine hydrochloride)? A: No. The free amine is nucleophilic and will self-polymerize (aziridinium formation) before reacting with the oxindole. You must use an N-protected variant (Benzyl, Boc, Methyl). N-Benzyl is preferred for stability; Boc can fall off under thermal/basic conditions if not careful.

Q: Why is the 5-Fluoro analog yield lower than the unsubstituted parent? A: The 5-Fluoro group is electron-withdrawing. While it aids deprotonation, it stabilizes the resulting carbanion. According to the Hammond Postulate, this stabilizes the ground state more than the transition state for the alkylation, potentially raising the activation energy for the difficult ring-closing step. Higher temperature or polar additives (DMSO/DMPU) are often required to compensate.

Q: I see a side product with M+14 mass. What is it? A: This is likely C-methylation . If you are using DMF as a solvent with strong bases (like NaH) and heating, DMF can decompose to form dimethylamine and other reactive species, or if using MeI in other steps. However, in this specific reaction, check if your "inert" gas line has traces of moisture/CO2 or if your workup involved methanol which might have trapped an intermediate. (More likely: It's an impurity in your starting mustard).

References

  • Caron, S. et al. "Preparation of Spiro[indoline-3,4'-piperidine] Derivatives." United States Patent US 7,335,773 B2. (Describes the optimized dialkylation conditions for spiro-oxindoles).

  • Macaulay, J. B. et al. "Process Research and Scale-up of a Spiro-oxindole Sodium Channel Blocker." Organic Process Research & Development, 2012. (Detailed process chemistry on handling oxindole anions and preventing oxidative dimerization).

  • Trost, B. M. & Frederiksen, M. U. "Palladium-Catalyzed Enantioselective Synthesis of Spirooxindoles." Angewandte Chemie International Edition, 2005. (Alternative transition-metal routes for stereoselectivity).

  • Badillo, J. J. et al. "Enantioselective Synthesis of Spirooxindoles via Organocascade Reactions." Chemical Science, 2013. (Mechanistic insights into oxindole reactivity).

Sources

Technical Support Center: Solubility Optimization for 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering precipitation issues with 5-Fluorospiro[indoline-3,4'-piperidin]-2-one because its physicochemical behavior is dominated by two competing functional groups: the lipophilic spiro-oxindole core and the basic piperidine nitrogen.[1]

While the calculated LogP (~1.5–2.3) suggests moderate lipophilicity, the critical parameter here is pKa .[2] The piperidine nitrogen (secondary amine) has a pKa of approximately 9.0–9.5 . In neutral buffers (pH 7.4), a significant fraction of the molecule remains unprotonated (neutral), leading to aggregation and precipitation at concentrations >50 µM.[2]

This guide provides three validated protocols to solubilize this scaffold for in vitro assays and in vivo administration.

Module 1: Diagnostic & Decision Matrix

Before selecting a protocol, determine your experimental constraints using the decision tree below.

SolubilityDecisionTree Start Start: Define Application AppType What is the final application? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (PK/Efficacy) AppType->InVivo ConcReq Required Concentration? InVitro->ConcReq StrategyB STRATEGY B: Acidic Buffer (pH 4.5) or Mesylate Salt InVivo->StrategyB Oral/IP StrategyC STRATEGY C: SBE-β-Cyclodextrin Complexation InVivo->StrategyC IV/SC LowConc < 50 µM (Standard Assay) ConcReq->LowConc HighConc > 50 µM (High Dose) ConcReq->HighConc StrategyA STRATEGY A: DMSO Stock + Intermediate Dilution LowConc->StrategyA HighConc->StrategyC

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on concentration requirements and administration route.

Module 2: The "pH Switch" (Mechanism & Protocol)

The Science

The spiro-piperidine moiety is a "pH switch."[1]

  • pH > 8: The piperidine is deprotonated (neutral).[1] Solubility is driven solely by the lipophilic oxindole core. Result: Precipitation.

  • pH < 6: The piperidine nitrogen is protonated (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1] The molecule becomes a cationic salt. Result:  High aqueous solubility (>10 mg/mL).[1]
    
Troubleshooting Protocol: Acidic Buffer Formulation

If your assay tolerates slightly acidic conditions (pH 5.0–6.0), this is the most stable method.[2]

Recommended Buffer System: 50 mM Acetate or Citrate Buffer (pH 5.0).[1][2]

ComponentConcentrationFunction
Compound Up to 5 mMActive Agent
Acetic Acid Adjust to pH 5.0Protonation Source
Saline (NaCl) 0.9%Isotonicity (if needed)

Step-by-Step:

  • Weigh the free base of the compound.

  • Add 0.1 M Acetic Acid (1 molar equivalent to the compound).

  • Vortex until dissolved (the solution should turn clear as the in situ acetate salt forms).

  • Dilute to volume with water or saline.

  • Validation: Measure pH. If pH > 6.0, add minimal 1N HCl to drop pH back to 5.0–5.5.[2]

Module 3: In Vitro Assay Preparation (DMSO Pulse)

Issue: "My compound precipitates when I spike the DMSO stock directly into the cell media." Cause: The "Solvent Shock."[1] Adding 100% DMSO stock to aqueous media causes rapid local precipitation before the compound can disperse.

The "Intermediate Dilution" Protocol

Do not spike directly from 10 mM stock to assay media. Use a "stepping stone" solvent.[1]

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter 100x Intermediate (10% DMSO + 90% PBS) Stock->Inter 1:10 Dilution Final Final Assay Well (0.1% DMSO) Stock->Final Direct Spike Precip PRECIPITATION RISK! Stock->Precip Inter->Final 1:100 Dilution

Figure 2: The Intermediate Dilution Strategy minimizes the kinetic energy barrier to solubility.[1][2]

Protocol:

  • Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Intermediate: Dilute stock 1:10 into PBS containing 0.05% Tween-80 . (Result: 1 mM compound in 10% DMSO).

    • Note: Tween-80 prevents micro-aggregates from forming during this transition.[1]

  • Final: Spike the Intermediate solution into your cell culture media (1:100 dilution).

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Cell tolerable).[1][2]

Module 4: Advanced Formulation (Cyclodextrins)

For high-concentration needs (e.g., in vivo PK studies at 10 mg/kg) where pH modification is not possible, you must use encapsulation.[1][2]

Why it works

Spiro-oxindoles have a high affinity for the hydrophobic cavity of Sulfobutyl ether-beta-cyclodextrin (SBE-β-CD) .[1] The cyclodextrin shields the lipophilic fluoro-oxindole core from water while the hydrophilic exterior interacts with the buffer.[1]

Formulation Recipe (Vehicle for IV/IP)
IngredientGradeConcentration (w/v)
SBE-β-CD Captisol® or equiv.20%
Buffer Phosphate (pH 6.[1]5)50 mM
Compound --2 - 5 mg/mL

Preparation Workflow:

  • Dissolve SBE-β-CD in buffer (20 g per 100 mL).[1] Stir until clear.

  • Acidify the vehicle slightly (pH ~4.0) using 1N HCl.[1]

  • Add the 5-Fluorospiro[indoline-3,4'-piperidin]-2-one powder.[1]

  • Sonicate for 20 minutes at 40°C.

  • Slowly adjust pH back to 6.5–7.0 using 1N NaOH.[1]

    • Mechanism:[1][3][4][5] You dissolve it in the protonated state (acidic), allow it to enter the cyclodextrin cavity, and then lock it in by neutralizing the pH.[2]

  • Filter sterilize (0.22 µm PVDF).[1]

FAQ: Common Pitfalls

Q: Can I use the HCl salt instead of the free base? A: Yes, highly recommended. The HCl salt (CAS 1707361-59-8) is pre-protonated.[1] It dissolves much faster in water.[1] However, if you place it in a high pH buffer (pH > 8), the free base will regenerate and precipitate.[2] Always maintain pH < 7.0 for stability.[1]

Q: Is the lactam ring stable? A: The oxindole lactam is generally stable at physiological pH. However, avoid strong alkaline conditions (pH > 10) or prolonged heating (>60°C) in basic media, as this can open the lactam ring, destroying the compound.[2]

Q: I see a "haze" in my well plate. What is it? A: This is likely "oiling out."[1] The compound has exceeded its solubility limit and formed amorphous nanodroplets.

  • Fix: Add 0.01% Triton X-100 or Tween-20 to your assay buffer.[1] This stabilizes the dispersion and prevents false positives in optical assays (nephelometry).[2]

References & Grounding

  • Spiro-oxindole Scaffold Properties:

    • Source: PubChem. (2025).[1][2] Spiro(indole-3,4'-piperidin)-2(1H)-one.[1][2] National Library of Medicine.

    • Link:[1][2]

  • Cyclodextrin Complexation of Spiro-oxindoles:

    • Source: Voronina, J., et al. (2023).[2] "The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins." Molecules, 28(2).[1][2]

    • Context: Validates the use of Beta-CDs for solubilizing hydrophobic spiro-oxindole cores.

    • Link:[1][2]

  • Synthesis & Salt Forms:

    • Source: Crysdot LLC. (2024).[1][2] 5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride Product Data.

    • Context: Confirms availability and stability of the HCl salt form.

    • Link:[1][2]

  • General Solubility of Spiro-Piperidines:

    • Source: Yu, X., et al. (2013).[2] "Synthesis of spiro[dihydropyridine-oxindoles]..." Beilstein Journal of Organic Chemistry.

    • Context: Discusses the solubility challenges of spiro-oxindole condensation products in organic vs. aqueous media.

    • Link: [Beilstein J. Org.[1] Chem.]([Link]1][2]

Sources

Technical Support Center: Spiroindoline Enantiomer Purification

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Advanced Purification Strategies for Spiroindoline Scaffolds Support Tier: Level 3 (Senior Application Scientist) Status: Operational

Introduction: The Spiroindoline Challenge

Welcome to the Spiroindoline Technical Support Center. You are likely here because this "privileged scaffold"—found in promising anticancer (e.g., MDM2 inhibitors) and antiviral agents—is presenting unique purification challenges.

Why is this hard?

  • The Quaternary Center: The spiro-fusion creates a rigid, sterically bulky 3D architecture. While this is excellent for biological specificity, it often leads to poor mass transfer kinetics in chromatography.

  • The Nitrogen Factor: Most spiroindolines possess a secondary or tertiary amine. This basic nitrogen interacts aggressively with residual silanols on stationary phases, causing severe peak tailing that ruins chiral resolution (

    
    ).
    
  • Solubility: These rigid scaffolds often suffer from poor solubility in standard alkane mobile phases, complicating preparative loading.

This guide moves beyond basic "try and see" approaches. We use a mechanistic strategy to isolate your enantiomers with high purity (


).

Module 1: Method Development (Analytical Screening)

Q: Which chiral columns should I screen first for a new spiroindoline analog?

A: Do not waste time screening exotic phases initially. The spiroindoline scaffold interacts best with Polysaccharide-based selectors (Amylose and Cellulose derivatives). The rigid spiro-structure fits well into the "grooves" of these helical polymers.

The "Golden Quartet" Protocol: You must screen these four chemistries. They cover >90% of spiroindoline separations.

Column CodeChiral SelectorInteraction MechanismSuitability for Spiroindolines
AD / IA Amylose tris(3,5-dimethylphenylcarbamate)H-bonding,

-

stacking
High. Best starting point. The amylose helix is flexible enough to accommodate the bulky spiro-center.
OD / IB Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding,

-

stacking
High. Complementary to AD. Often resolves if AD fails.
IC Cellulose tris(3,5-dichlorophenylcarbamate)Chlorinated

-system
Medium. Use if the spiroindoline has electron-withdrawing groups (F, Cl, CN).
IG Amylose tris(3-chloro-5-methylphenylcarbamate)Mixed steric/electronicSpecialist. Excellent for "stubborn" isomers where peak overlap is persistent.

Critical Note: The "I" series (IA, IB, IC, IG) are immobilized. This is vital if you need to use "forbidden" solvents like DCM or THF to dissolve your compound (see Module 3).

Workflow: The Screening Decision Tree

ScreeningWorkflow Start Start: Racemic Spiroindoline SolubilityCheck Check Solubility in Hexane/Alcohol Start->SolubilityCheck ModeSelect Select Mode SolubilityCheck->ModeSelect NP Normal Phase (HPLC) Hexane : IPA (90:10) + 0.1% DEA ModeSelect->NP Low Solubility SFC SFC (Supercritical Fluid) CO2 : MeOH (80:20) + 0.2% DEA ModeSelect->SFC Good Solubility / High Throughput ColumnScreen Screen Columns: 1. AD/IA 2. OD/IB 3. IC 4. IG NP->ColumnScreen SFC->ColumnScreen ResultCheck Resolution (Rs) > 1.5? ColumnScreen->ResultCheck Success Proceed to Scale-Up ResultCheck->Success Yes Fail Optimize Mobile Phase ResultCheck->Fail No SwitchSolvent Switch Alcohol: IPA -> EtOH -> MeOH Fail->SwitchSolvent SwitchTemp Lower Temp (10°C) (Increases Selectivity) SwitchSolvent->SwitchTemp SwitchTemp->ColumnScreen Re-screen

Figure 1: Systematic screening workflow for spiroindoline enantiomers. Note the mandatory inclusion of basic additives (DEA) in the initial screen.

Module 2: Troubleshooting Peak Shape & Resolution

Q: My peaks are tailing significantly ( ). How do I fix this?

A: This is the most common issue with spiroindolines. The basic nitrogen (secondary amine in the indoline ring) is interacting with the acidic silanols on the silica support of the column.

The Fix: Basic Additives You must suppress silanol ionization.

  • Standard Protocol: Add 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase.

  • Advanced Protocol (for stubborn tailing): If 0.1% DEA fails, switch to 0.1% Ethanolamine . The hydroxyl group in ethanolamine can hydrogen bond with silanols more effectively than DEA.

Compatibility Matrix:

Additive Role Compatible Columns Warning
DEA / TEA Silanol blocker AD-H, OD-H, IA, IB, IC Ensure system is flushed before switching to acidic methods.
TFA (Trifluoroacetic acid) Acidic modifier IA, IB, IC, AD-H DANGER: Do not use on non-immobilized columns (AD/OD) after using base without extensive flushing. It can strip the chiral selector.

| Ethanolamine | Strong blocker | IA, IB | Harder to remove from system; use dedicated lines if possible. |

Q: I have separation, but the peaks are merging (Resolution ).

A: If you have selectivity (


) but poor resolution, you are likely battling entropy.
  • Temperature Control: Lower the column temperature to 10°C - 15°C .

    • Mechanism:[1][2] Chiral recognition is enthalpy-driven. Lower temperatures "freeze" the transient diastereomeric complex between your spiroindoline and the amylose/cellulose selector, increasing the separation factor (

      
      ).
      
  • Solvent Switching: If using Isopropanol (IPA), switch to Methanol (MeOH) or Acetonitrile (ACN) (only on Immobilized/IA/IB columns). The shape of the solvent molecule changes the shape of the polymer's chiral cavity.

Module 3: Scale-Up & Preparative Purification

Q: I need to purify 5 grams. HPLC is taking too long. What is the alternative?

A: Move to SFC (Supercritical Fluid Chromatography) immediately. Spiroindolines are often lipophilic. They dissolve well in supercritical CO₂, which has solvating power similar to heptane but with much lower viscosity.

Why SFC Wins for Spiroindolines:

  • Solubility: You can use a "co-solvent" (e.g., Methanol + 20% DCM) to dissolve your sample at high concentrations (50-100 mg/mL).

  • Speed: You can run at 3-5x the flow rate of HPLC due to low viscosity.

  • Recovery: CO₂ evaporates instantly. You don't have to rotovap liters of heptane.

The "Stacked Injection" Strategy: Do not wait for the baseline to return to zero.

  • Step 1: Determine the cycle time (e.g., Isomer 1 elutes at 3 min, Isomer 2 at 4 min).

  • Step 2: Inject the next sample at 2.5 min.

  • Result: You process the "dead time" of the next injection while the previous peaks are eluting.

Module 4: Non-Chromatographic Alternative (Crystallization)

Q: Can I separate these without a column? (Diastereomeric Salt Resolution)

A: Yes, if your spiroindoline has a secondary amine (basic center). You can form a salt with a chiral acid.[2][3] This is the preferred method for multi-kilogram batches where chromatography is too expensive.

Recommended Resolving Agents:

  • Primary:

    
    - or 
    
    
    
    -Dibenzoyl Tartaric Acid (DBTA) . The bulky phenyl rings on DBTA interact well with the spiro-scaffold via
    
    
    -
    
    
    stacking.
  • Secondary:

    
    - or 
    
    
    
    -Mandelic Acid .
  • Tertiary: Camphorsulfonic Acid (CSA).

Workflow: Salt Resolution Protocol

SaltResolution Racemate Racemic Spiroindoline (Free Base) AddAcid Add Chiral Acid (e.g., L-DBTA, 0.5-1.0 eq) Racemate->AddAcid Solvent Dissolve in EtOH or Acetone/MeOH mix AddAcid->Solvent Heat Heat to Reflux (Clear Solution) Solvent->Heat Cool Slow Cool to RT (Over 4-6 hours) Heat->Cool Filter Filter Crystals Cool->Filter CheckEE Check Purity (HPLC) Is ee > 95%? Filter->CheckEE Recrystallize Recrystallize (Repeat Heating/Cooling) CheckEE->Recrystallize No (<95%) FreeBase Free Base Extraction (NaOH + DCM) CheckEE->FreeBase Yes (>95%) Recrystallize->Heat

Figure 2: Workflow for Diastereomeric Salt Resolution. Note that "slow cooling" is critical to prevent trapping the wrong isomer in the crystal lattice.

References

  • Regis Technologies. (2016). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. (Application Note demonstrating >80% success rate on polysaccharide columns).

  • Waters Corporation. (2023). Troubleshooting Peak Shape Problems in HPLC. (Definitive guide on silanol interactions and tailing factors).

  • National Institutes of Health (PubMed). (2012). Preparative enantioseparations using supercritical fluid chromatography.[4][5][] (Validation of SFC for preparative scale chiral purification).

  • Agilent Technologies. (2025). HPLC Troubleshooting Guide - Peak Shape Issues. (Technical breakdown of basic analyte behavior on silica).

  • BenchChem. (2025).[7] HPLC and chiral chromatography methods for determining (S)-Spinol enantiomeric excess.[7] (Specific protocols for spiro-fused scaffolds).

Sources

Troubleshooting low reactivity of the oxindole nitrogen in spiro compounds

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Module: N1-Functionalization of Spirooxindoles

Status: Active Subject: Troubleshooting Low Nucleophilicity of N1-H in 3,3'-Spirocyclic Oxindoles Ticket ID: OX-N1-SPIRO-001

Diagnostic Interface: The Reactivity Decision Tree

Before altering your reaction parameters, identify your specific bottleneck using the diagnostic logic below. This flowchart differentiates between thermodynamic acidity issues and kinetic steric barriers.

DiagnosticTree Start START: N1-Functionalization Failure Type Electrophile Type? Start->Type Alkyl Alkyl Halide (R-X) Type->Alkyl Aryl Aryl Halide (Ar-X) Type->Aryl BaseCheck Base pKa > 19? Alkyl->BaseCheck CatCheck Catalyst System? Aryl->CatCheck SolventCheck Solvent Polarity? BaseCheck->SolventCheck Yes Sol_Alk1 Protocol A: NaH / DMF (0°C to RT) BaseCheck->Sol_Alk1 No (Use Stronger Base) StericCheck Electrophile Sterics? SolventCheck->StericCheck StericCheck->Sol_Alk1 Primary R-X Sol_Alk2 Protocol B: Cs2CO3 / MeCN / Heat StericCheck->Sol_Alk2 Secondary/Benzylic LigandCheck Ligand Bulk? CatCheck->LigandCheck Palladium (Modern) Sol_Ary1 Protocol C: CuI / Diamine (Ullmann) CatCheck->Sol_Ary1 Copper (Traditional) Sol_Ary2 Protocol D: Pd / BrettPhos (Buchwald) LigandCheck->Sol_Ary2 Required for Spiro

Figure 1: Decision matrix for diagnosing N1-reactivity failures based on electrophile class and steric environment.

Mechanistic Intelligence (The "Why")

Q: Why is the N1-H so unreactive in my spiro compound compared to simple indoles? A: The issue is a convergence of electronic delocalization and steric shielding .

  • Electronic: The pKa of oxindole N-H in DMSO is approximately 18.2 [1].[1] Unlike indole (pKa ~21), the oxindole nitrogen lone pair is heavily delocalized into the C2-carbonyl group (amide resonance). This makes the N-H more acidic but the resulting anion less nucleophilic (harder anion).

  • Steric (The Spiro Effect): In spirooxindoles, the C3 position is a quaternary center. This creates a "neopentyl-like" environment. The bulky spiro-ring (e.g., spiro[pyrrolidine-3,3'-oxindole]) projects electron density and physical bulk directly over the N1 vector, hindering the approach of electrophiles or metal catalysts [2].

Q: I see starting material consumption, but no product. Where is it going? A: If C3 is fully substituted (spiro), you cannot get C-alkylation. However, O-alkylation (at the C2 carbonyl oxygen) is a competing pathway, forming imidate ethers. This is favored by "hard" electrophiles (like MOM-Cl or SEM-Cl) and highly polar, aprotic solvents (HMPA/DMSO) that separate the ion pair, leaving the "hard" oxygen anion exposed.

Q: Why does my Buchwald-Hartwig arylation fail with standard ligands like PPh3 or BINAP? A: Standard ligands fail because the reductive elimination step is sterically impeded by the C3 spiro center. You require bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or tBuXPhos). These ligands facilitate the reductive elimination of the sterically congested N-Ar bond by enforcing a mono-ligated Pd(0) species [3].[2]

Protocol Optimization (The "How")
Scenario A: N-Alkylation (Methyl, Benzyl, Allyl)

Target: Overcoming the tight ion-pair barrier.

ParameterStandard ConditionSpiro-Optimized Condition Why?
Base

or

NaH (60% dispersion) The pKa of 18.2 requires complete deprotonation to generate the maximal nucleophile.
Solvent Acetone or MeCNDMF or DMF/THF (9:1) DMF solvates the cation (

), breaking the tight ion pair and exposing the N-anion.
Additive None15-Crown-5 (if using NaH)Chelates

, making the N-anion "naked" and significantly more reactive.
Temp Reflux0°C

RT
High temp promotes O-alkylation side products.

Step-by-Step Protocol (Spiro-Optimized Alkylation):

  • Dissolve spirooxindole (1.0 equiv) in anhydrous DMF (0.1 M).

  • Cool to 0°C under Argon.

  • Add NaH (1.2 equiv) portion-wise. Wait for gas evolution to cease (approx. 30 min).

    • Checkpoint: Solution should turn yellow/orange (anion formation).

  • Add Electrophile (1.1 equiv) dropwise.

  • Allow to warm to RT. Stir 2-4 hours.

  • Quench: Add sat.

    
     at 0°C. (Water quench can cause hydrolysis if O-alkylation occurred).
    
Scenario B: N-Arylation (Coupling with Ar-X)

Target: Forcing the metal catalyst into the crowded N1 pocket.

The "Gold Standard" System:

  • Catalyst:

    
     or precatalyst [(BrettPhos)Pd(allyl)]OTf.
    
  • Ligand: BrettPhos (for primary amines/anilines) or RuPhos (for secondary amines/hindered substrates).

  • Base:

    
     (weaker bases minimize side reactions).
    

Catalytic Cycle Visualization (The Bottleneck):

CatalyticCycle cluster_warning CRITICAL FAILURE POINT Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Steric Clash Here!) OxAdd->AmineBind Spiro-Oxindole Deprot Deprotonation (Pd-N-Ar) AmineBind->Deprot Base RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0

Figure 2: The Palladium catalytic cycle. The bulky spiro-group at C3 hinders the 'Amine Binding' step, requiring specialized ligands like BrettPhos to widen the bite angle.

Advanced Troubleshooting: Common Pitfalls

Issue: Catalyst Poisoning by Iodide

  • Symptom: Reaction with Aryl-Iodide stops at 20% conversion.

  • Cause: Iodide ions bind too tightly to Palladium, forming inactive dimers

    
    , especially in non-polar solvents [4].
    
  • Fix: Switch to Aryl-Bromides or add AgOTf (scavenger) to precipitate AgI. Alternatively, use a polar solvent like t-Amyl alcohol.

Issue: Functional Group Incompatibility

  • Symptom: Decomposition of the spiro-ring (e.g., lactone opening if spiro-lactone present).

  • Fix: Avoid NaH. Use Phase Transfer Catalysis (PTC) .

    • System: 50% NaOH(aq) / Toluene +

      
       (10 mol%).
      
    • Mechanism:[2][3][4][5][6][7][8] The reaction occurs at the interface; the organic phase remains neutral, protecting sensitive functional groups.

References
  • Bordwell, F. G. (1988).[9] Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463.

  • Trost, B. M., & Brennan, M. K. (2009). Asymmetric syntheses of oxindole and indole spirocyclic alkaloid natural products. Synthesis, 2009(18), 3003-3025.

  • Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-catalyzed N-arylation of oxindoles. Organic Letters, 8(26), 5951-5954.

  • Fors, B. P., & Buchwald, S. L. (2009). A multiligand based Pd catalyst for C-N cross-coupling reactions.[4] Journal of the American Chemical Society, 131(36), 12898-12899.

Sources

Minimizing side reactions during the synthesis of fluorinated spiroindolines

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Lead Scientist: Dr. Aris Thorne | Topic: Fluorinated Spiroindolines

Mission Directive

Welcome to the FluoroSpiroTech Support Center. You are likely here because your spiroindoline synthesis—a scaffold critical for MDM2 inhibition and antimalarial research—is failing.

Fluorine is not merely a "hydrogen replacement"; it is an electronic disruptor. When you introduce a fluorine atom (or a


 group) into the indole or isatin backbone, you fundamentally alter the pKa, dipole moments, and transition state energies of your reaction.

This guide moves beyond "add more catalyst." We troubleshoot the causality of side reactions in two primary workflows: [3+2] Cycloadditions and Oxidative Rearrangements .

Module 1: Troubleshooting [3+2] Cycloadditions

Context: Reaction of fluorinated isatin ketimines with dipolarophiles (e.g., chalcones) to form spiro[pyrrolidin-3,3'-oxindoles].

Q1: "My yield is low, and NMR shows significant amounts of the starting isatin. Is the catalyst dead?"

Diagnosis: You are likely experiencing Imine Hydrolysis , not catalyst deactivation. The Science: Fluorinated isatin ketimines (especially


-2,2,2-trifluoroethyl variants) are significantly more electrophilic than their non-fluorinated counterparts due to the strong inductive effect (

) of the fluorine atoms. This lowers the LUMO energy of the C=N bond, making it hyper-reactive to nucleophiles. While this aids the desired cycloaddition, it also makes the imine roughly 10x more susceptible to hydrolysis by trace water than a standard benzyl imine.

The Fix:

  • The "Dry-Box" Standard: Do not rely on "oven-dried" glassware. Flame-dry under vacuum.

  • Scavenger Additive: Add 4Å Molecular Sieves (activated at 300°C) directly to the reaction vessel.

  • Proton Sponge: If using acid catalysis, ensure your solvent is acid-free (pass through basic alumina), as acid catalyzes the hydrolysis of the imine back to the ketone.

Q2: "I am observing low diastereoselectivity (dr), even with a chiral catalyst. Why is the Fluorine group causing leakage?"

Diagnosis: Retro-Mannich Reversibility . The Science: The [3+2] cycloaddition proceeds via a stepwise Michael addition followed by Mannich cyclization. The presence of an electron-withdrawing group (EWG) like fluorine on the oxindole ring stabilizes the intermediate anion.

  • The Trap: If the ring-closure (Mannich step) is slow, the intermediate anion can undergo a retro-Michael reaction, reverting to starting materials. If this reversion allows bond rotation, you lose stereochemical fidelity.

  • Fluorine's Role: By stabilizing the negative charge, fluorine increases the lifetime of the intermediate, statistically increasing the chance of retro-reaction before closure.

The Fix:

  • Temperature Crash: Lower the temperature to -20°C or -40°C. This kinetically traps the intermediate, favoring the irreversible cyclization over the retro-Michael pathway.

  • Catalyst Matching: Switch to a stronger Brønsted acid (e.g., a stronger Chiral Phosphoric Acid like TRIP) to accelerate the specific protonation/activation step required for ring closure.

Module 2: Troubleshooting Oxidative Rearrangements

Context: Converting tetrahydro-


-carbolines (THBCs) to spiroindolines using oxidants (NBS, TCCA, or electrochemistry).
Q3: "I'm seeing a 'defluorinated' byproduct or complex mixtures when using NBS."

Diagnosis: Cationic Instability & Elimination . The Science: Oxidative rearrangement passes through a chlorindolenine or bromindolenine intermediate, which generates a carbocation at the C2 position.

  • The Problem: If you have a fluorine atom or a fluorinated alkyl group

    
     to this cation, the C-F bond hyperconjugation can destabilize the transition state, or worse, promote elimination if a base is present.
    
  • The "Blue" Shift: If your reaction turns dark blue/black, you are likely polymerizing via a radical pathway competing with the ionic rearrangement.

The Fix:

  • Switch Oxidant: Move away from NBS. Use Trichloroisocyanuric Acid (TCCA) .[1] It releases cyanuric acid as a byproduct, which buffers the reaction and prevents the pH spikes that trigger elimination [1].

  • Solvent Control: Avoid pure THF. Use a THF/Water (1:1) mixture if solubility permits, or Acetonitrile. Water is necessary to trap the intermediate, but too much promotes over-oxidation.

Visual Troubleshooting Logic

The following diagram outlines the decision logic for rescuing a failing [3+2] cycloaddition involving fluorinated substrates.

TroubleshootingLogic Start Problem: [3+2] Cycloaddition Fails CheckNMR Analyze Crude NMR Start->CheckNMR IsatinPresent Isatin/Ketone Peaks Visible? CheckNMR->IsatinPresent ProductMix Product formed but Low dr/ee? CheckNMR->ProductMix NoReaction Starting Material Unchanged? CheckNMR->NoReaction Hydrolysis Diagnosis: Imine Hydrolysis (Fluorine increases electrophilicity) IsatinPresent->Hydrolysis RetroMannich Diagnosis: Retro-Mannich (Anion stabilization by F) ProductMix->RetroMannich Deactivation Diagnosis: Electronic Deactivation (Dipole is too weak) NoReaction->Deactivation Fix1 Action: Add 4Å MS + Flame Dry Switch solvent to Toluene/DCM Hydrolysis->Fix1 Fix2 Action: Lower Temp (-20°C) Increase Catalyst Acidity RetroMannich->Fix2 Fix3 Action: Increase Concentration (0.5M) Switch to Ag(I)/Cu(I) Catalyst Deactivation->Fix3

Caption: Decision tree for diagnosing failure modes in fluorinated spiroindoline synthesis.

Standardized Protocol: Enantioselective [3+2] Cycloaddition

Objective: Synthesis of 5'-trifluoromethyl-spiro[pyrrolidin-3,3'-oxindole] with minimized hydrolysis. Reference Basis: Adapted from DBU and Chiral Boron methodologies [2, 3].

ParameterSpecificationReason (Causality)
Substrate

-2,2,2-trifluoroethylisatin ketimine
Fluorinated tag for bioactivity; highly moisture sensitive.
Catalyst Chiral Boron Complex or DBU (for rac)Boron binds the amide, activating the dipole without deprotonating the

-proton too early.
Solvent

-Xylene or DCM (Anhydrous)
Non-polar solvents stabilize the transition state dipole; Xylene allows higher temps if needed, but DCM is better for low-temp stereocontrol.
Additive 4Å Molecular Sieves (100 mg/mmol)Critical: Scavenges water to prevent hydrolysis of the fluorinated imine.
Temperature 0°C to -20°CSuppresses the retro-Mannich pathway to preserve dr.

Step-by-Step Workflow:

  • Preparation: Flame-dry a 10 mL Schlenk tube under vacuum and backfill with Argon (

    
    ) three times.
    
  • Loading: Add the chiral catalyst (10 mol%) and 4Å Molecular Sieves (powdered, activated).

  • Substrate Addition: Add the 2'-hydroxychalcone (0.12 mmol) and the fluorinated isatin ketimine (0.10 mmol).

    • Tech Note: Add the ketimine last to minimize its exposure to any residual moisture before the reaction starts.

  • Solvent: Inject anhydrous

    
    -xylene (1.0 mL) via syringe.
    
  • Reaction: Stir at the designated temperature (0°C) for 24–48 hours. Monitor by TLC.[2]

    • Stop Condition: Do not wait for 100% conversion if you see new spots appearing near the baseline (decomposition). Stop at 90% conversion.

  • Workup: Filter through a short pad of Celite to remove sieves. Concentrate directly. Do not perform an aqueous wash (this avoids late-stage hydrolysis of any unreacted imine which complicates purification). Purify via Flash Column Chromatography immediately.

References
  • Vertex AI Search/NIH . TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines: facile access to spirooxindoles. 1[1]

  • Royal Society of Chemistry . DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of trifluoroethyl amine-derived isatin ketimines. 3

  • American Chemical Society . Chiral-Boron Complex-Catalyzed Asymmetric [3 + 2] Cycloaddition of 2′-Hydroxychalcones with N-2,2,2-Trifluoroethylisatin Ketimines. 4

  • ChemRxiv . Electrochemical Oxidative Rearrangement of Tetrahydro-β-carbolines in Zero-gap Flow Cell. 2

Sources

Technical Support Center: Optimization of Recrystallization Solvents for 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because standard solvent screens for 5-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS: 1260797-60-9 analog) have resulted in oiling out, poor yield, or persistent regioisomeric impurities.[1]

The spiro[indoline-3,4'-piperidin]-2-one scaffold presents unique purification challenges due to its rigid spiro-carbon center and dual hydrogen-bonding motifs (lactam and secondary amine).[1] The addition of the 5-fluoro substituent increases lipophilicity compared to the parent spiro-indolone, altering the metastable zone width (MSZW) and requiring specific polarity adjustments.[1]

This guide moves beyond basic protocols to address the causality of crystallization failures.

Module 1: Solvent Selection Logic

Q: Why are my standard Ethanol/Water gradients failing to produce defined crystals?

A: The failure likely stems from a polarity mismatch driven by the 5-fluoro substituent and the piperidine ring's basicity.[1]

While Ethanol/Water is the "gold standard" for general spiro-oxindoles, the 5-fluoro derivative often exhibits a "solubility cliff"—it is too soluble in hot ethanol and too insoluble in water, leading to rapid, amorphous precipitation (oiling out) rather than nucleation when the anti-solvent is added.[1]

The Recommended Solvent Systems

Based on structural analogs and patent literature for spiro-piperidine synthesis, we categorize solvent systems by their specific utility:

System ClassSolvent MixtureVolume RatioPrimary UtilityMechanism
Primary (Yield) Methanol / Water 3:1 to 1:1Bulk PurityHigh solubility delta; Methanol solvates the amine better than EtOH.[1]
Secondary (Purity) Isopropyl Alcohol (IPA) 100% (Hot)Isomer RejectionSlower cooling profile allows rejection of regioisomers.
Rescue (Oiling) Ethyl Acetate / Heptane 1:2Oiling OutModerate polarity prevents "crashing" of the lipophilic fluoro-moiety.[1]
Salt Form Ethanol / HCl N/AHydrochloridesSee Module 3 below.[1]

Technical Insight: The piperidine nitrogen is a strong hydrogen bond acceptor.[1] In protic solvents (MeOH), it is well-solvated.[1] If you use aprotic solvents (ACN, DMF) without water, the lattice energy often dominates, causing uncontrolled precipitation.[1]

Module 2: Experimental Protocol (The Self-Validating Workflow)

Q: What is the robust protocol for the Free Base form?

A: Use a Displacement Crystallization method rather than simple cooling. This method validates itself: if the solution turns cloudy immediately upon anti-solvent addition, you are in the metastable zone; if it oils, you are supersaturated.[1]

Protocol: Methanol/Water Displacement
  • Dissolution: Suspend the crude 5-fluorospiro[indoline-3,4'-piperidin]-2-one in Methanol (10 mL/g) .

  • Reflux: Heat to reflux (65°C). If solubilization is incomplete, add Methanol in 1 mL/g increments.[1] Do not exceed 15 mL/g.

  • Filtration: Hot filter through a celite pad to remove inorganic salts (common if Fischer indole synthesis was used).

  • Nucleation Point: Maintain temperature at 60°C. Add Water dropwise until a faint, persistent turbidity appears (usually at ~20-30% water v/v).

  • Healing: Add 1-2 mL of hot Methanol to dissolve the turbidity (restore clear solution).

  • Controlled Cooling: Cool to 20°C at a rate of 10°C/hour.

    • Checkpoint: If oil droplets form >50°C, reheat and add more Methanol.[1]

  • Aging: Stir at 0-5°C for 4 hours to maximize yield.

Module 3: Troubleshooting "Oiling Out"

Q: My product consistently separates as a gum/oil. How do I fix this?

A: Oiling out (Liquid-Liquid Phase Separation) indicates that the freezing point of the solute is lower than the temperature at which it separates from the solvent.[1] For spiro-amines, this is often cured by Salt Formation .[1]

The free base has a lower melting point and flexible lattice. Converting to the Hydrochloride (HCl) or Tosylate salt rigidifies the lattice and dramatically increases the melting point, preventing oiling.[1]

Decision Logic: The "Oiling Out" Loop

G Start Problem: Product Oils Out CheckMP Check Melting Point (DSC) Start->CheckMP Decision1 Is MP < 100°C? CheckMP->Decision1 HighMP MP is High (>150°C) But still oils Decision1->HighMP No LowMP MP is Low (Impure/Amorphous) Decision1->LowMP Yes SolventSwitch Switch Solvent: Use IPA or EtOAc/Heptane HighMP->SolventSwitch SaltForm CRITICAL ACTION: Convert to HCl Salt LowMP->SaltForm Result Crystalline Solid (Higher MP) SolventSwitch->Result ProtocolSalt Dissolve in EtOH -> Add 1.1 eq conc. HCl -> Cool SaltForm->ProtocolSalt ProtocolSalt->Result

Figure 1: Decision matrix for addressing Liquid-Liquid Phase Separation (Oiling Out).

Module 4: Impurity Rejection (Regioisomers)

Q: How do I remove the 4-fluoro or 6-fluoro regioisomers?

A: If you synthesized the compound via Fischer Indole cyclization (using 4-fluorophenylhydrazine), you likely have regioisomers.[1]

  • The Problem: Regioisomers often co-crystallize in rapid precipitation events (like Water/MeOH dumping).

  • The Solution: Thermodynamic control using 2-Propanol (IPA) or Toluene .[1]

Mechanism: The 5-fluoro isomer typically packs more efficiently in the crystal lattice than the 4- or 6-fluoro variants due to symmetry.[1] By using a solvent with marginal solubility (like IPA) and a slow cooling ramp, you allow the thermodynamically stable 5-fluoro crystal to grow while excluding the isomers.[1]

Protocol:

  • Dissolve crude solid in boiling IPA (approx. 20-25 mL/g).

  • Allow to cool slowly to room temperature without stirring (static crystallization).

  • The 5-fluoro isomer usually crystallizes first as needles.[1]

  • Filter at room temperature. Do not chill , as chilling will precipitate the impurities.[1]

References & Grounding

The protocols above are synthesized from process chemistry principles applied to spiro-oxindole scaffolds found in the following authoritative sources:

  • Spiro-oxindole Synthesis & Purification:

    • Source: Beilstein Journal of Organic Chemistry. "Selective construction of dispiro[indoline-3,2'-quinoline-3',3''-indoline]..." (Describes purification of 5-fluoro substituted spiro-oxindoles via alcohol/water systems).

  • Salt Formation & Solubility (Bilastine/Spiro-piperidine analogs):

    • Source: Patent US10323040B2 / Patent Application 17145 (India). Discusses "slurry purification" and salt formation (HCl) to improve purity and handle oiling in piperidine-spiro derivatives.

  • General Spiro[indoline-3,4'-piperidin]-2-one Properties:

    • Source: PubChem CID 18435788.[2] Provides physical property data (H-bond counts) justifying the use of protic solvents.

  • Fischer Indole Process Development (5-Fluoro analogs):

    • Source: Organic Process Research & Development (via SciSpace). "Process Development of 5-Fluoro-3...". Highlights the removal of inorganic salts and palladium via filtration prior to crystallization.[1]

Disclaimer: This guide is for research purposes. Always consult the specific Safety Data Sheet (SDS) for 5-Fluorospiro[indoline-3,4'-piperidin]-2-one before handling.

Sources

Addressing instability of spiro[indoline-3,4'-piperidin]-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following guide addresses the stability profile of the spiro[indoline-3,4'-piperidin]-2-one scaffold, specifically focusing on its behavior under acidic conditions. While the core structure is often considered a "privileged scaffold" in medicinal chemistry (e.g., CGRP antagonists, antimalarials), it exhibits distinct instability modes that are frequently misdiagnosed as simple decomposition.

This guide distinguishes between intrinsic core instability (rare) and substituent-driven rearrangement (common), providing actionable protocols to mitigate these risks.

Current Status: Active

Topic: Troubleshooting Instability & Decomposition under Acidic Conditions Applicable Scaffolds: Spiro[indoline-3,4'-piperidin]-2-one (and N-protected derivatives) Target Audience: Medicinal Chemists, Process Chemists

Executive Summary: The Acid Stability Paradox

The spiro[indoline-3,4'-piperidin]-2-one core is kinetically stable to standard mineral acids (e.g., 4M HCl, TFA) at room temperature, allowing for routine Boc-deprotection. However, "instability" is frequently reported in two specific contexts:

  • Wagner-Meerwein Rearrangement: Occurs in derivatives bearing C2-alkenyl, imine, or alcohol functionalities, leading to ring expansion (azepinoindoles).

  • Oxidative Degradation: The indoline core is susceptible to acid-catalyzed auto-oxidation to isatin/dioxindole species, often observed as "pinking" or "browning" of the reaction mixture.

  • Electrophilic Scavenging Failure: During N-Boc deprotection, the electron-rich aromatic ring acts as a nucleophile, trapping tert-butyl cations to form irreversible alkylated byproducts.

Part 1: Troubleshooting Guide (Q&A Format)

Issue 1: "My reaction mixture turned deep red/black upon adding TFA."

Diagnosis: Acid-Catalyzed Oxidative Degradation. While the lactam ring is stable, the indoline nitrogen (if unprotected) and the aromatic ring are electron-rich. In the presence of acid and atmospheric oxygen, the methylene group at the spiro center (or adjacent positions) can undergo radical oxidation, leading to highly colored quinoidal species (rosindoles).

Corrective Protocol:

  • Degassing is Mandatory: Spurge all acidic solvents (TFA, HCl/Dioxane) with Argon/Nitrogen for 15 minutes prior to use.

  • Add an Antioxidant: For highly sensitive derivatives, add 0.1% (w/v) Ascorbic Acid or Butylated Hydroxytoluene (BHT) to the reaction mixture.

  • Darkness: Wrap the reaction vessel in aluminum foil. Light accelerates the photo-oxidation of the indoline core.

Issue 2: "I lost my spiro product and isolated a fused tricyclic system."

Diagnosis: Wagner-Meerwein Rearrangement (Ring Expansion). This is the most critical instability mode. If your scaffold contains a leaving group (OH, OMs) or an unsaturation (imine, alkene) adjacent to the spiro center, acid treatment generates a carbocation. The strain of the spiro-fusion drives a 1,2-alkyl migration, expanding the piperidine ring to a 7-membered azepine fused to the indole (Azepino[4,5-b]indole).

Mechanism:

  • Protonation of the side chain/functional group.

  • Generation of a carbocation adjacent to the spiro center.

  • Migration of the indole C2-C3 bond to the carbocation.

  • Loss of spiro-integrity.

Corrective Protocol:

  • Avoid Carbocations: Do not expose precursors with secondary alcohols or imines to strong Lewis/Brønsted acids.

  • Alternative Deprotection: If removing a Boc group, switch to TMSOTf/2,6-Lutidine (mild Lewis acid) or ZnBr₂ in DCM, which avoids the harsh protonation that triggers rearrangement.

Issue 3: "Mass spec shows M+56 peaks after Boc deprotection."

Diagnosis: Friedel-Crafts tert-Butylation. The spiro[indoline-3,4'-piperidine] core is an electron-rich aromatic system. During TFA-mediated Boc removal, the generated tert-butyl cation is an electrophile. If not quenched, it attacks the indole ring (typically at C5 or C7).

Corrective Protocol:

  • Cation Scavengers: You must use a "Scavenger Cocktail" rather than neat TFA.

    • Recipe: TFA (90%) / Triethylsilane (5%) / Water (5%).

    • Alternative: Add Thioanisole (5 eq) as a highly effective cation trap.

  • Temperature Control: Perform the addition at 0°C and warm to room temperature only if necessary.

Part 2: Comparative Stability Data

ConditionStability RatingPrimary Degradation ProductMitigation Strategy
4M HCl / Dioxane (25°C) HighNone (Salt formation)Ensure anhydrous conditions to prevent hydrolysis.
Neat TFA (25°C) Moderatet-Butylated arenes (M+56)Add Triethylsilane (TES) scavenger.
L-CSA / Heat (80°C) Low Azepino[4,5-b]indole (Rearrangement)Avoid heat; use kinetic control.
Aqueous H₂SO₄ (Reflux) Critical Amino-acid (Lactam hydrolysis)Do not use strong aqueous acids with heat.
Air + Acid + Light LowIsatin/Rosindole (Oxidation)Inert atmosphere; exclude light.

Part 3: Visualizing the Instability Mechanisms

The following diagram illustrates the two divergent pathways: the Stable Path (successful deprotection) and the Unstable Path (Rearrangement via Wagner-Meerwein).

SpiroStability Start Spiro[indoline-3,4'-piperidine] (Boc-Protected) Acid Acid Treatment (TFA/HCl) Start->Acid Scavenger With Cation Scavenger (TES/Thioanisole) Acid->Scavenger Standard Core NoScavenger No Scavenger Acid->NoScavenger Standard Core FuncGroup Substituent: C2-Imine/Alkene Acid->FuncGroup Functionalized Core Product Desired Spiro-Amine Salt (Stable) Scavenger->Product Byproduct1 t-Butylated Impurity (M+56) NoScavenger->Byproduct1 Electrophilic Attack Carbocation Carbocation Intermediate FuncGroup->Carbocation Protonation Rearrange Wagner-Meerwein Shift Carbocation->Rearrange Strain Release Fused Azepino[4,5-b]indole (Ring Expansion) Rearrange->Fused

Caption: Divergent reaction pathways under acidic conditions. Path 1 (Green) represents the optimized protocol. Path 3 (Red) highlights the Wagner-Meerwein rearrangement risk for functionalized derivatives.

Part 4: Optimized Experimental Protocol

Protocol: High-Fidelity N-Boc Deprotection of Spiro-Indolones

Use this protocol to avoid "instability" artifacts.

  • Preparation: Dissolve the N-Boc spiro[indoline-3,4'-piperidin]-2-one (1.0 equiv) in anhydrous DCM (0.1 M).

  • Scavenger Addition: Add Triethylsilane (2.0 equiv) . This is crucial to intercept tert-butyl cations.

  • Acid Treatment:

    • Cool the solution to 0°C (Ice bath).

    • Add TFA (10-20 equiv) dropwise under a nitrogen stream.

    • Note: Do not use neat TFA; dilution in DCM moderates the exotherm and acidity.

  • Monitoring: Stir at 0°C for 30 minutes, then warm to RT. Monitor by LCMS.

    • Success Marker: Clean conversion to M-100 mass.

    • Failure Marker: Appearance of M-44 (t-butyl adduct) or M+16 (oxidation).

  • Workup (Crucial Step):

    • Do not rotovap to dryness immediately (concentrating TFA promotes side reactions).

    • Quench by pouring into cold saturated NaHCO₃ or use a basic ion-exchange resin (e.g., Amberlyst A-21).

    • Extract with EtOAc, dry over Na₂SO₄, and concentrate.[1]

References

  • Mechanistic Insight into Spiro-Rearrangement

    • Ag(I)/PPh3-Catalyzed Diastereoselective Syntheses of the Spiro[indole-3,4'-piperidine] Scaffold.
    • Source: ChemRxiv (2021).
    • Relevance: Details the Wagner-Meerwein rearrangement of spiroindolines to azepinoindoles under acid catalysis (L-CSA), defining the limits of scaffold stability.
  • Synthesis & Stability in Drug Discovery

    • Cell-Based Progression of Spiroindoline Phenotypic Hits Leads to the Identification of Compounds with Diverging Parasitological Profiles.
    • Source: Journal of Medicinal Chemistry (2020).
    • Relevance: Validates the stability of the core during 4M HCl/Dioxane and TFA deprotection steps in the synthesis of antimalarial agents.
  • General Reactivity of Spiro-Oxindoles

    • Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one)
    • Source: RSC Advances (2014).
    • Relevance: Reviews the synthetic utility and chemical stability of the spiro-oxindole framework.

Sources

Overcoming steric hindrance in 5-Fluorospiro[indoline-3,4'-piperidin]-2-one functionalization

[1][2]

Current Status: Online Ticket ID: SPIRO-F-5-TECH Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

Executive Summary: The Steric & Electronic Conundrum

You are likely here because standard functionalization protocols (SN2 alkylation, standard reductive amination) are failing or low-yielding on your 5-fluorospiro[indoline-3,4'-piperidin]-2-one scaffold.

This scaffold presents a dual-challenge:

  • Steric Shielding (The C3 Spiro-Center): The quaternary spiro-carbon at position 3 creates a "neopentyl-like" steric environment.[1] This severely hampers the approach of electrophiles to the piperidine nitrogen (

    
    ) and creates significant ligand clash during Palladium-catalyzed cross-couplings at the indoline nitrogen (
    
    
    ).[1]
  • Electronic Deactivation (The 5-Fluoro Group): The fluorine atom at C5 is an electron-withdrawing group (EWG).[1] This reduces the nucleophilicity of the indoline nitrogen (

    
    ), making it sluggish in nucleophilic attacks and oxidative addition steps.[1]
    

This guide provides the causality behind these failures and the specific protocols to overcome them.

Module 1: The Piperidine Nitrogen ( ) – Overcoming the "Gateway" Block[1]

The Problem: Failed Reductive Aminations

Users often report that reacting the piperidine amine with ketones using Sodium Triacetoxyborohydride (STAB) yields <10% product.[1]

  • Root Cause: The spiro-center creates a "cone of protection" around

    
    .[1] Standard imine formation is unfavorable because the tetrahedral intermediate is sterically crowded.[1]
    
  • The Fix: You must force imine formation using a Lewis Acid dehydrating agent before introducing the reducing agent.[1]

The Solution: Titanium(IV) Isopropoxide Protocol

We recommend the Mattson-Bhattacharyya Protocol .[1]

1
Decision Logic: Functionalization

N1_FunctionalizationStartTarget: N1' FunctionalizationTypeWhat is the Electrophile?Start->TypeKetoneKetone/Aldehyde(Reductive Amination)Type->KetoneHalideAlkyl Halide(Direct Alkylation)Type->HalideStandardStandard STAB/NaBH3CN(Likely to Fail)Ketone->StandardLow Steric BulkTitaniumTi(OiPr)4 Protocol(Recommended)Ketone->TitaniumHigh Steric Bulk (Spiro)BaseBase Selection:Use Cs2CO3 (Solubility effect)Avoid bulky bases (TEA)Halide->Base

Figure 1: Decision matrix for functionalizing the sterically hindered piperidine nitrogen.

Module 2: The Indoline Nitrogen ( ) – Electronic Deactivation[1]

The Problem: Sluggish Buchwald-Hartwig Couplings

Attempting to arylate the amide nitrogen (

1
  • Root Cause:

    • Electronic: The 5-Fluoro group pulls electron density from the nitrogen, making it a poor nucleophile for the transmetalation step in the Pd-cycle.[1]

    • Steric: The adjacent carbonyl (C2) and the spiro-bulk (C3) prevent bulky Pd-ligand complexes from coordinating effectively.[1]

The Solution: Ligand & Pre-catalyst Engineering

Do not use standard ligands like

1Dialkylbiaryl phosphine ligands1
  • Recommended Ligand: BrettPhos or tBuBrettPhos .[1][2] These are large enough to protect the active species but flexible enough to allow coupling.[1]

  • Recommended Base:

    
      (weaker, functional group tolerant) or LiHMDS  (stronger, if substrate allows).[1][2]
    

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Reductive Amination: Reaction stuck at imine (or no reaction)Steric hindrance prevents attack; Water hydrolysis reverses imine.[1]Switch to Ti(OiPr)4. Add 1.5 eq Ti(OiPr)4, stir neat or in THF for 6h before adding NaBH4.
N-Alkylation: Elimination of alkyl halide instead of substitutionBase is too strong/bulky;

is too hindered to act as nucleophile quickly.[1]
Change Base/Solvent. Use

or

in Acetone or DMF.[1][2] Add KI (Finkelstein) to generate a more reactive iodide in situ.[1]
Buchwald Coupling: Homocoupling of aryl halideCatalyst death; Amide (

) not binding to Pd.[1]
Ligand Switch. Switch to BrettPhos Pd G3 . Ensure strictly anhydrous conditions (water kills the active catalyst).[1]
NMR: Broad peaks for Piperidine protonsRing flipping/Conformational locking due to spiro-center.[1]Run High-Temp NMR. Run DMSO-d6 sample at 80°C to coalesce peaks and confirm structure.

Module 4: Validated Experimental Protocols

Protocol A: Ti(OiPr)4-Mediated Reductive Amination (For )

Use this for attaching bulky groups to the piperidine nitrogen.[1]

  • Imine Formation:

    • To a flame-dried flask, add 5-fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 equiv) and the Target Ketone (1.2 equiv).

    • Add Titanium(IV) isopropoxide (1.5 – 2.0 equiv) neat (if liquid) or in minimal dry THF.[1]

    • Critical Step: Stir under Argon at room temperature for 6–12 hours. (The solution often turns viscous/yellow).[1]

  • Reduction:

    • Dilute with dry MeOH (to solubilize).[1]

    • Cautiously add

      
        (2.0 equiv) portion-wise.[1] (Caution: Exothermic gas evolution).[1]
      
    • Stir for 2 hours.

  • Workup (The "Trick"):

    • Quench by adding 1N NaOH or water.[1][2] A massive white precipitate (

      
      ) will form.[1]
      
    • Dilute with EtOAc and filter through a Celite pad to remove the titanium salts.[1]

    • Wash the filtrate with brine, dry over

      
      , and concentrate.[2]
      
Protocol B: Buchwald-Hartwig Arylation (For )

Use this for arylating the amide nitrogen.[1]

  • Setup:

    • In a glovebox or under strict Schlenk conditions, combine:

      • Scaffold: 5-fluorospiro[indoline-3,4'-piperidin]-2-one (1.0 equiv).[1][2]

      • Aryl Halide: (1.2 equiv).[1]

      • Base:

        
         (2.0 equiv) or 
        
        
        (2.0 equiv).[1]
      • Catalyst: BrettPhos Pd G3 (2–5 mol%).[1]

  • Reaction:

    • Add dry 1,4-Dioxane or t-Amyl Alcohol (0.2 M concentration).[1][2]

    • Seal and heat to 100°C for 12–18 hours.

  • Purification:

    • Filter through silica, concentrate, and purify via flash chromatography.[2]

References

  • Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 1990.[2]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[2]

  • Miko, T., et al. "Novel Nonimidazole Histamine H3 Receptor Antagonists: 1-(4-(Phenoxymethyl)benzyl)piperidines."[1][2] Journal of Medicinal Chemistry, 2003.[2] (Demonstrates Ti(OiPr)4 usage on piperidine scaffolds).

  • Yu, S., et al. "Synthesis of functionalized spiro[indoline-3,4'-pyridines]..." Beilstein Journal of Organic Chemistry, 2013.[2]

Resolving HPLC peak tailing issues for spiro-piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving HPLC Peak Tailing for Spiro-Piperidine Compounds Role: Senior Application Scientist Status: Active Guide

Introduction: The "Spiro" Challenge

Welcome to the Technical Support Center. If you are analyzing spiro-piperidine scaffolds (common in GPCR targets like CGRP or opioid receptors), you are likely encountering a specific, stubborn peak tailing profile.

Unlike simple amines, spiro-piperidines present a "double-trouble" scenario for chromatographers:

  • High Basicity: The secondary amine in the piperidine ring typically has a pKa of 10.5–11.5, meaning it is positively charged at standard HPLC pH levels (2–8).

  • Rigid Steric Bulk: The spiro-fusion creates a rigid, orthogonal 3D structure. This reduces the diffusion coefficient (

    
    ) compared to flexible linear chains, exacerbating mass transfer limitations (
    
    
    
    -term in the van Deemter equation).

This guide moves beyond generic advice to address the specific physicochemical behavior of these rigid, basic heterocycles.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Q: Why does my spiro-piperidine tail even on "base-deactivated" columns?

A: The tailing is likely a combination of Silanol Ion-Exchange and Steric Exclusion .

While modern columns are "end-capped," the bulky nature of a spiro-cycle can prevent the molecule from accessing the deep pores where hydrophobic interaction occurs, forcing it to interact with the more accessible surface silanols.

  • The Mechanism: At pH 3–7, residual silanols (

    
    ) on the silica surface ionize to 
    
    
    
    . Your spiro-piperidine (
    
    
    ) acts as a counter-ion. This secondary electrostatic interaction is kinetically slow, causing the "tail" or "drag" on the peak.
  • The Spiro Factor: Because the spiro-center locks the molecule in a rigid conformation, it cannot "wiggle" past surface defects as easily as a linear alkyl amine. If the pore size is too small (<100 Å), the molecule may suffer from restricted diffusion, causing band broadening that looks like tailing.

Visualizing the Interaction

TailingMechanism Analyte Spiro-Piperidine (Protonated) [pH < pKa] Silanol Residual Silanol (Ionized) [Si-O-] Analyte->Silanol Unwanted Ion-Exchange Ligand C18 Ligand (Hydrophobic) Analyte->Ligand Target Interaction Interaction_2 Secondary Interaction (Slow Kinetics) Silanol->Interaction_2 Interaction_1 Primary Retention (Fast Equilibrium) Ligand->Interaction_1 Result Peak Tailing (As > 1.5) Interaction_2->Result Causes Drag

Figure 1: The dual-interaction mechanism causing peak tailing. The red path represents the unwanted electrostatic interaction between the protonated amine and ionized silanols.

Module 2: Mobile Phase Optimization

Q: Should I use High pH or Low pH for these compounds?

A: High pH is superior for spiro-piperidines, provided your column can withstand it.

Strategy A: High pH (The "Neutralization" Approach)
  • Logic: The pKa of piperidine is ~11. If you raise the mobile phase pH to 10.5–11.0, you deprotonate the amine (

    
    ).
    
  • Result: The neutral molecule interacts only hydrophobically with the C18 ligand. The electrostatic attraction to silanols is eliminated because the analyte is no longer positively charged.

  • Recommended Buffer: 10 mM Ammonium Hydroxide or Ammonium Bicarbonate (pH 10.5).

  • Warning: You must use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH) or a polymer column. Standard silica dissolves above pH 8.

Strategy B: Low pH + Chaotrope (The "Masking" Approach)

If you are restricted to low pH (e.g., for degradation reasons), standard Formic Acid (0.1%) is often insufficient.

  • The Chaotropic Effect: For bulky amines, "chaotropic" anions (like Perchlorate,

    
    ) work better than TFA. They disrupt the solvation shell of the basic amine and form tight ion pairs, effectively "capping" the positive charge and increasing hydrophobicity.[1]
    
  • Protocol: Add 10–20 mM Sodium Perchlorate (

    
    ) to a phosphate buffer at pH 2.5.
    
    • Note: Perchlorates are non-volatile (not LC-MS friendly). For LC-MS, use Difluoroacetic Acid (DFA) or TFA (0.05–0.1%), though TFA suppresses MS signal.

Buffer Selection Matrix
StrategyBuffer CompositionpH RangeProsCons
High pH (Gold Std) 10mM

or

10.0–11.0Eliminates silanol interaction; Sharpest peaks.Requires Hybrid/Polymer column; Silica dissolves.
Low pH (Standard) 0.1% Formic Acid2.5–3.0LC-MS friendly; Simple.Often fails for strong bases (tailing persists).
Chaotropic Salt 20mM

+ 0.1%

2.0–3.0Excellent peak shape for bulky amines.Non-volatile (No MS); Precipitates in high organic.
Ion Pairing 0.1% TFA (Trifluoroacetic acid)2.0Strong ion-pairing; Masks silanols.Signal suppression in MS; Difficult to wash off column.

Module 3: Stationary Phase Selection

Q: Which column technology handles the steric bulk of spiro-compounds best?

A: You need a surface with a positive charge (to repel the amine) or high-pH stability .

1. Charged Surface Hybrid (CSH) Technology
  • Why: These columns have a slight positive surface charge introduced during synthesis.

  • Mechanism: The positive surface repels the protonated spiro-piperidine, preventing it from approaching the residual silanols. This works exceptionally well at low pH (formic acid).

  • Recommendation: Waters XSelect CSH C18 or similar.

2. Hybrid Silica (High pH Stable)
  • Why: Allows operation at pH 10+.

  • Mechanism: Ethylene-bridged hybrid (BEH) particles resist dissolution at high pH.

  • Recommendation: Waters XBridge BEH C18 or Agilent Poroshell HPH.

3. Pore Size Consideration
  • Critical: For spiro-compounds with MW > 500 or significant 3D bulk, standard 60–80 Å pores may restrict diffusion.

  • Action: Switch to a 120 Å or 150 Å pore size to improve mass transfer.

Module 4: Troubleshooting Workflow

Q: I've optimized the mobile phase, but I still see a "shoulder" or split peak. What now?

A: This often indicates Solvent Mismatch or Sample Overload , not silanol activity. Spiro-piperidines are often lipophilic; dissolving them in 100% DMSO or MeOH and injecting onto a high-aqueous initial gradient causes the compound to precipitate momentarily at the column head.

Troubleshooting Decision Tree

Troubleshooting Start Symptom: Tailing / Asymmetry > 1.5 Check_pH Step 1: Check Mobile Phase pH Is pH > 10 or < 3? Start->Check_pH Check_Diluent Step 2: Check Sample Diluent Is diluent stronger than MP A? Check_pH->Check_Diluent Yes (pH is optimized) Action_HighPH Action: Switch to pH 10 (NH4OH) on Hybrid Column Check_pH->Action_HighPH No (pH is 3-8) Check_Load Step 3: Check Mass Load Inject 1/10th concentration Check_Diluent->Check_Load No (Diluent matched) Action_WeakSolvent Action: Dilute sample with Water/Buffer (match MP A) Check_Diluent->Action_WeakSolvent Yes (100% MeOH/DMSO) Action_CSH Action: Switch to Charged Surface (CSH) or PFP Column Check_Load->Action_CSH Tailing persists at low load

Figure 2: Step-by-step troubleshooting logic for basic analyte tailing.

Experimental Protocol: The "High pH" Screening Test

If you are experiencing tailing with a standard method (e.g., Acetonitrile/Water + 0.1% Formic Acid), perform this validation experiment to confirm if the issue is silanol acidity.

Objective: Determine if peak asymmetry is driven by protonation state.

  • Column: Use a Hybrid C18 (e.g., 2.1 x 50 mm, 1.7 µm or 2.5 µm). Do not use standard silica.[2]

  • Preparation of Mobile Phase A (High pH):

    • Weigh 790 mg Ammonium Bicarbonate.

    • Dissolve in 1 L HPLC-grade water.

    • Adjust pH to 10.5 using Ammonium Hydroxide solution (28%).

  • Preparation of Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Comparison:

    • Run the sample with Standard Acidic MP (0.1% Formic).

    • Run the sample with High pH MP (Ammonium Bicarbonate).

  • Analysis:

    • If the High pH run yields a symmetric peak (As < 1.2), the root cause was silanol interaction . Adopt High pH methodology.

    • If tailing persists at High pH, the root cause is column overload or extra-column dispersion (check fittings/tubing).

References

  • McCalley, D. V. (2010). Study of the selectivity, mass transfer kinetics and overload behavior of basic drugs in reversed-phase high performance liquid chromatography at high pH. Journal of Chromatography A.

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Mechanism of Action for Basic Compounds. Waters White Paper.

  • Dolan, J. W. (2003).[3] Why Do Peaks Tail? LCGC North America.[3]

  • Agilent Technologies. (2016). Strategies for the Separation of Basic Compounds in HPLC. Agilent Technical Overview.

  • Neue, U. D., et al. (2001). Peak Tailing and Retention Behavior of Basic Compounds on Reversed-Phase Columns. Journal of Chromatography A.

Sources

Validation & Comparative

1H and 13C NMR Interpretation of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H and 13C NMR Interpretation of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The spiro[indoline-3,4'-piperidin]-2-one scaffold represents a privileged structure in medicinal chemistry, serving as a core pharmacophore for CGRP antagonists, MDM2 inhibitors, and ion channel modulators. The introduction of a fluorine atom at the 5-position of the indoline ring enhances metabolic stability and potency but significantly complicates spectral interpretation due to spin-spin coupling (


, 

).

This guide provides a rigorous comparative analysis of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one against its non-fluorinated parent and non-spiro precursors. It focuses on resolving the diagnostic "fingerprints" of the spiro-quaternary center and the fluorine-induced splitting patterns that often confound automated assignment algorithms.

Part 1: Structural Analysis & Spin Systems

To interpret the NMR data accurately, we must first define the spin systems. The molecule consists of two distinct domains: the Fluoro-Indoline Core (rigid, aromatic, F-coupled) and the Spiro-Piperidine Ring (aliphatic, chair conformation).

Structural Diagram & Numbering

The following diagram establishes the atom numbering used throughout this guide.

G cluster_legend Legend N1 N1 C2 C2 (C=O) N1->C2 C3 C3 (Spiro) C2->C3 C3a C3a C3->C3a C3p C3' C3->C3p C5p C5' C3->C5p C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 (C-F) C4->C5 C6 C6 C5->C6 F5 F C5->F5 C7 C7 C6->C7 C7->C7a C7a->N1 C2p C2' N1p N1' C2p->N1p C3p->C2p C6p C6' C5p->C6p C6p->N1p key1 Spiro Center (C3) key2 F-Coupled Carbon

Caption: Connectivity map of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one highlighting the C3 spiro center and C5 fluorinated position.

Part 2: Comparative 1H NMR Analysis

The proton spectrum is characterized by the overlap of the rigid aromatic system and the fluxional piperidine ring. The key differentiator is the Fluorine coupling , which splits aromatic signals into complex multiplets.

Table 1: 1H NMR Chemical Shift Comparison (DMSO-d6, 400 MHz)
Proton PositionTarget: 5-Fluoro-SpiroAlt 1: Non-Fluoro ParentAlt 2: 5-Fluoro-Oxindole (Non-Spiro)Multiplicity (Target)Coupling (

in Hz)
NH (Indole) 10.45 ppm10.30 ppm10.40 ppmSinglet (br)-
H4 (Aromatic) 7.15 ppm7.20 ppm (d)7.10 ppmdd

H6 (Aromatic) 6.98 ppm6.95 ppm (t)6.95 ppmtd

H7 (Aromatic) 6.80 ppm6.85 ppm (d)6.78 ppmdd

H2'/H6' (Pip) 2.90 - 3.05 ppm2.85 - 3.00 ppmN/AMultiplet-
H3'/H5' (Pip) 1.60 - 1.80 ppm1.55 - 1.75 ppmN/AMultiplet-
NH (Pip) ~2.5 ppm (br)~2.5 ppm (br)N/ABroad-
C3-H (Methylene) Absent Absent 3.52 ppm (s) --

Critical Insight: The disappearance of the singlet at ~3.52 ppm (C3-H2 of oxindole) confirms spiro-cyclization. In the target molecule, the aromatic protons H4 and H6 are heavily split by fluorine, distinguishing them from the standard triplet/doublet pattern of the non-fluorinated parent.

Detailed Interpretation Logic
  • H4 (The "Ortho-Spiro" Proton): This proton is spatially closest to the spiro center and meta to the fluorine. It appears as a doublet of doublets (dd) . The coupling arises from

    
     (~8-9 Hz) and 
    
    
    
    (~2.5 Hz).
  • H6 (The "Ortho-Fluoro" Proton): Located ortho to fluorine, this proton typically shows a triplet of doublets (td) or a pseudo-quartet due to the overlap of

    
     and 
    
    
    
    (both ~8-9 Hz), further split by
    
    
    .
  • Piperidine Ring Fluxionality: The piperidine ring undergoes chair-chair interconversion. At room temperature, signals for H2'/H6' and H3'/H5' may appear broadened. In the HCl salt form (often supplied commercially), these sharpen and shift downfield (~3.2 ppm) due to protonation of the piperidine nitrogen.

Part 3: Comparative 13C NMR Analysis

Carbon-13 NMR provides the most definitive structural proof. The presence of fluorine creates a "coupling tree" that allows for the unambiguous assignment of the aromatic ring without 2D experiments.

Table 2: 13C NMR & C-F Coupling Constants (DMSO-d6)
Carbon PositionShift (

)
Splitting Pattern

(Hz)
Assignment Logic
C2 (C=O) 180.5Singlet (or weak d)< 2Carbonyl is too far from F (

).
C5 (C-F) 157.8Doublet (

)
238 - 242 Diagnostic large coupling; ipso carbon.
C3a (Bridge) 138.5Doublet (

)
~8Bridgehead carbon meta to F.
C7a (Bridge) 142.1Singlet (or weak d)< 2Bridgehead para to F.
C6 114.5Doublet (

)
23 - 25 Ortho to F; distinct from C4 due to shift.
C4 110.2Doublet (

)
23 - 25 Ortho to F; upfield due to spiro steric shielding.
C7 109.8Doublet (

)
~8Meta to F.
C3 (Spiro) 46.5 Doublet (

)
~1.5 - 2Quaternary. Shifts from ~36 ppm in oxindole.
C2'/C6' (Pip) 42.1Singlet-Nitrogen-adjacent methylenes.
C3'/C5' (Pip) 32.5Singlet-Spiro-adjacent methylenes.
The "Spiro Shift" Phenomenon

In the non-spiro alternative (5-fluorooxindole), C3 is a methylene carbon appearing at ~36 ppm . Upon spiro-cyclization, this signal shifts downfield to ~46.5 ppm and becomes quaternary (verified by DEPT-135: signal disappears). This +10 ppm shift is the primary indicator of successful spiro formation.

Graphviz Visualization: C-F Coupling Tree

The following diagram visualizes the magnitude of Fluorine-Carbon coupling, which is essential for assigning the aromatic ring carbons.

CF_Coupling cluster_aromatic Indoline Aromatic Ring Carbons F Fluorine-19 C5 C5 (Ipso) δ 157.8 F->C5 1J = ~240 Hz (Huge Splitting) C4 C4 (Ortho) δ 110.2 F->C4 2J = ~24 Hz C6 C6 (Ortho) δ 114.5 F->C6 2J = ~24 Hz C3a C3a (Meta) δ 138.5 F->C3a 3J = ~8 Hz C7 C7 (Meta) δ 109.8 F->C7 3J = ~8 Hz

Caption: 13C-19F coupling hierarchy. Note that C4 and C6 have similar coupling constants (


) but can be distinguished by HMBC correlations to the spiro center C3.

Part 4: Experimental Protocols

To ensure reproducibility and "Trustworthiness," follow these specific acquisition parameters.

Sample Preparation
  • Solvent: DMSO-d6 is the gold standard. Chloroform-d (

    
    ) often leads to broadening of the amide and amine protons due to poor solubility and exchange rates.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to minimize shimming errors which can obscure small F-couplings.

Acquisition Parameters (400 MHz Instrument)
  • 1H NMR:

    • Spectral Width: 14 ppm (to capture downfield NH).

    • Scans: 16-32.

    • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of aromatic protons).

  • 13C NMR:

    • Decoupling: Standard proton decoupling (Waltz-16). Note: You will see F-coupling.[1]

    • Scans: >1024 (Quaternary C3 and C5-F split signals have lower S/N).

    • D1: 2-3 seconds.

Advanced Technique: 19F-Decoupled 13C NMR

If available, acquire a


  spectrum. This collapses all doublets in the aromatic region into singlets, simplifying assignment and dramatically increasing signal-to-noise for the C5, C4, and C6 carbons.

Part 5: Validation Workflow (Self-Validating System)

Use this logic flow to validate your product synthesis:

  • Check 1H Indole NH: Is there a singlet at ~10.5 ppm?

    • Yes: Oxindole core intact.

    • No: Possible N-alkylation or ring opening.

  • Check 13C Spiro Carbon: Is there a quaternary signal at ~46 ppm?

    • Yes: Spiro ring formed.[2][3][4][5]

    • No (Signal at 36 ppm): Failed reaction; starting material (oxindole) present.

  • Check 13C C5-F Splitting: Is the signal at ~158 ppm a doublet with

    
     Hz?
    
    • Yes: Fluorine is present on the ring.[6][7]

    • No: Defluorination occurred (rare) or wrong starting material.

References

  • Spiro-oxindole Synthesis & Characterization

    • Title: Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies.[5]

    • Source: ResearchG
    • URL:[Link]

  • Fluorine Coupling Constants

    • Title: 19F Coupling Constants Table - Organofluorine.
    • Source: Alfa Chemistry.[8]

  • General 13C NMR Shifts of Piperidine & Oxindoles

    • Title: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one hydrochloride Product Page.

    • Source: Crysdot LLC.[8]

  • NMR Interpretation of Fluorinated Indoles

    • Title: Simultaneous Proton and Fluorine decoupled 13C NMR.
    • Source: Magritek Applic
    • URL:[Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Spiroindolines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of Fluorinated Spiroindolines and the Role of Mass Spectrometry

The spiroindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic introduction of fluorine atoms into these molecules has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved binding affinity, and modulated physicochemical properties.[1][2] As the complexity and diversity of these fluorinated spiroindolines grow, so does the need for robust analytical techniques to unambiguously characterize their structures.

Mass spectrometry (MS), particularly when coupled with tandem MS (MS/MS), is an indispensable tool for the structural elucidation of novel chemical entities.[3] The fragmentation patterns generated upon ionization provide a veritable fingerprint of a molecule's structure. This guide offers an in-depth comparison of the mass spectrometric fragmentation patterns of fluorinated spiroindolines versus their non-fluorinated counterparts. By understanding the fundamental fragmentation pathways of the core spiroindoline structure and the predictable influence of fluorine substitution, researchers can more confidently identify and characterize these important molecules.

This guide will delve into the key fragmentation reactions, supported by experimental data from related non-fluorinated analogs, and provide a framework for predicting the fragmentation of their fluorinated derivatives. We will explore the causality behind these fragmentation pathways and provide a detailed experimental protocol for acquiring high-quality mass spectral data.

Core Fragmentation Pathways of the Spiroindoline Scaffold: A Baseline for Comparison

To understand the impact of fluorination, we must first establish the baseline fragmentation patterns of the parent spiroindoline structure. For this, we will draw upon the well-documented fragmentation of tetracyclic monoterpenoid oxindole alkaloids (TMOAs), such as rhynchophylline and isorhynchophylline, which feature a complex spiro[pyrrolidine-3,3'-oxindole] core.[4][5][6][7]

Under electrospray ionization (ESI) in positive ion mode, these molecules typically form a protonated molecular ion, [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion initiates a cascade of fragmentation events.

Key Fragmentation Pathways of Non-Fluorinated Spiroindolines (Rhynchophylline/Isorhynchophylline Type)
  • Loss of Methanol (CH₃OH): A prominent fragmentation pathway for spiroindolines containing a methyl ester group is the neutral loss of methanol (32 Da), leading to the formation of a characteristic [M+H-32]⁺ ion.[6][7]

  • Formation of Diagnostic Ions: Several key fragment ions are consistently observed and are considered diagnostic for this class of compounds. These include ions at m/z 269 , m/z 160 , and m/z 110 .[6] The ion at m/z 160 is often cited as a diagnostic ion for the oxindole portion of the molecule.[7]

The fragmentation of rhynchophylline/isorhynchophylline, which have a molecular weight of 384 g/mol , typically shows the following transitions:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPutative Fragment Identity
385 [M+H]⁺353CH₃OH (32 Da)Loss of methanol from the ester group
385 [M+H]⁺269C₅H₈O₃ (116 Da)Cleavage involving the ester-containing ring
385 [M+H]⁺226-Further fragmentation of the core structure
385 [M+H]⁺160-Diagnostic ion for the oxindole moiety

These fragmentation pathways are illustrated in the diagram below:

Caption: Proposed fragmentation of a non-fluorinated spiroindoline.

The Influence of Fluorination on Fragmentation Patterns: A Predictive Comparison

The introduction of one or more fluorine atoms into the spiroindoline scaffold will have two primary effects on the mass spectrum:

  • A Shift in the Mass-to-Charge (m/z) Ratio: The molecular ion and all fragment ions containing the fluorine atom will exhibit a mass shift corresponding to the number of fluorine atoms added (a mass increase of 18 Da for each H replaced by F).

  • Alteration of Fragmentation Propensities: The high electronegativity of fluorine can influence bond strengths and the stability of carbocations formed during fragmentation, potentially altering the relative abundances of fragment ions or opening up new fragmentation channels.[1]

Let's consider a hypothetical monofluorinated analog of a simple spiro[pyrrolidine-3,3'-oxindole] and compare its expected fragmentation to the non-fluorinated parent compound.

Hypothetical Structures:

  • Non-Fluorinated Spiroindoline (NFSI): A simplified spiro[pyrrolidine-3,3'-oxindole].

  • Fluorinated Spiroindoline (FSI): The same structure with a single fluorine atom on the oxindole aromatic ring.

Comparative Fragmentation Table
Fragmentation PathwayNon-Fluorinated Spiroindoline (NFSI)Fluorinated Spiroindoline (FSI)
Molecular Ion [M+H]⁺ m/z = Xm/z = X + 18
Loss of the Pyrrolidine Ring [M+H - Pyrrolidine]⁺[M+H - Pyrrolidine]⁺
m/z of FragmentYY + 18
Retro-Diels-Alder (RDA) type cleavage of the Pyrrolidine Ring Fragment AFragment A' (fluorinated)
m/z of FragmentZZ or Z + 18 (depending on fragment)
Formation of the Oxindole Fragment Oxindole cationFluoro-oxindole cation
m/z of Fragmente.g., m/z 160 (for complex structures)e.g., m/z 178
Predicted Fragmentation Pathways for a Fluorinated Spiroindoline

The fragmentation of a fluorinated spiroindoline is expected to follow similar initial pathways to its non-fluorinated analog, with the key difference being the mass of the resulting fragments.

Caption: Predicted fragmentation of a fluorinated spiroindoline.

One of the most informative aspects of fragmentation analysis is the potential for a Retro-Diels-Alder (RDA) reaction , which can cleave cyclic systems.[8][9][10] For a spiro[pyrrolidine-3,3'-oxindole], this could lead to the cleavage of the pyrrolidine ring, providing valuable structural information. The presence of a fluorine atom on the oxindole ring would likely direct the charge to remain with the aromatic portion, leading to a prominent fluorinated oxindole fragment.

Experimental Protocol: High-Resolution Mass Spectrometry of Spiroindolines

This protocol outlines a general procedure for the analysis of fluorinated spiroindolines using Liquid Chromatography coupled to Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS), a technique that provides both high-resolution mass accuracy and the ability to perform tandem MS experiments.

Sample Preparation
  • Standard Solutions: Prepare stock solutions of the spiroindoline compounds (both fluorinated and non-fluorinated, if available) in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Solutions: Serially dilute the stock solutions with the initial mobile phase composition to create working solutions at concentrations ranging from 1 ng/mL to 1 µg/mL for method development and analysis.

Liquid Chromatography (LC) Conditions
  • LC System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would be to start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then re-equilibrate at the initial conditions.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1 - 5 µL.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: A Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Cone Voltage: 20 - 40 V.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Temperature: 350 - 500 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Acquisition Mode:

    • MS Scan: Acquire full scan data from m/z 50 to 1000 to determine the accurate mass of the precursor ion.

    • Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) or targeted MS/MS approach. For DDA, the instrument will automatically select the most intense ions from the full scan for fragmentation. For targeted analysis, input the m/z of the expected protonated molecule as the precursor ion.

  • Collision Energy: Ramp the collision energy (e.g., from 10 to 40 eV) to obtain a rich fragmentation spectrum.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc UHPLC Separation cluster_ms Q-TOF MS Analysis Stock Stock Solution (1 mg/mL) Working Working Solutions (1-1000 ng/mL) Stock->Working Serial Dilution Injection Inject Sample Working->Injection Column C18 Reversed-Phase Column Injection->Column ESI ESI Source (Positive Mode) Column->ESI FullScan MS Full Scan (Accurate Mass) ESI->FullScan MSMS Tandem MS (MS/MS) (Fragmentation) FullScan->MSMS

Caption: Experimental workflow for LC-MS/MS analysis.

Conclusion: A Predictive Framework for Structural Elucidation

The mass spectrometric fragmentation of fluorinated spiroindolines, while complex, follows predictable patterns rooted in the fundamental chemistry of the core structure. By establishing a baseline understanding of the fragmentation of non-fluorinated analogs, particularly the characteristic losses and diagnostic ions, researchers can create a powerful predictive framework for identifying their fluorinated counterparts. The key is to anticipate the mass shifts introduced by fluorine and to consider how its electronic properties might subtly influence fragmentation pathways. The use of high-resolution mass spectrometry is paramount, as it provides the mass accuracy needed to confirm the elemental composition of both precursor and fragment ions, lending high confidence to the structural assignments. This guide provides the foundational knowledge and a practical experimental approach to empower researchers in the exciting and rapidly evolving field of fluorinated medicinal chemistry.

References

  • He, X., et al. (2013). Systematic Identification and Quantification of Tetracyclic Monoterpenoid Oxindole Alkaloids in Uncaria Rhynchophylla and Their Fragmentations in Q-TOF-MS Spectra. Journal of Pharmaceutical and Biomedical Analysis, 70, 343-353. Available at: [Link]

  • Li, Y., et al. (2015). Identification and Quantification of Alkaloid in KHR98 and Fragmentation Pathways in HPLC-Q-TOF-MS. Journal of Chromatographic Science, 53(5), 727-735. Available at: [Link]

  • Zhang, Y., et al. (2015). Structural Stabilities and Transformation Mechanism of Rhynchophylline and Isorhynchophylline by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS). Molecules, 20(8), 14847-14857. Available at: [Link]

  • Xie, Y., et al. (2015). Rapid and systematic identification of indole alkaloids in Uncaria rhynchophylla by UPLC-Q-TOF-MS. Journal of Pharmaceutical Analysis, 5(3), 183-193. Available at: [Link]

  • Retro Diels Alder (RDA) fragmentation is shown by six membered unsaturated cyclic compounds. (2021, January 21). YouTube. Available at: [Link]

  • This document discusses retro Diels-Alder reactions and the ortho effect. (n.d.). Slideshare. Available at: [Link]

  • Costa, J. L., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(2), 206-215. Available at: [Link]

  • Targeted isolation and identification of bioactive pyrrolidine alkaloids from Codonopsis pilosula using characteristic fragmentation-assisted mass spectral networking. (2022). Chinese Herbal Medicines, 14(1), 100-110. Available at: [Link]

  • Ciminiello, P., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(12), 7352-7373. Available at: [Link]

  • Lee, J. Y., et al. (2014). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Bulletin of the Korean Chemical Society, 35(10), 2881-2886. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Aguiar, G. P., et al. (2018). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 29(5), 1083-1091. Available at: [Link]

  • Interpretation of mass spectra. (n.d.). University of Colorado Boulder. Available at: [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 35-49. Available at: [Link]

  • This page looks at how fragmentation patterns are formed when organic molecules are fed into a mass spectrometer, and how you can get information from the mass spectrum. (n.d.). Chemguide. Available at: [Link]

  • D'hooghe, M., & Vervaeke, F. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 629. Available at: [Link]

  • Chen, Y., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of the American Society for Mass Spectrometry, 23(11), 1954-1964. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Available at: [Link]

  • Brown, R. B., et al. (2014). ELECTROSPRAY IONIZATION (ESI) FRAGMENTATIONS AND DIMETHYLDIOXIRANE REACTIVITIES OF THREE DIVERSE LACTAMS HAVING FULL, HALF, AND ZERO RESONANCE ENERGIES. Journal of the American Chemical Society, 136(4), 1354-1357. Available at: [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Available at: [Link]

  • This page looks at how fragmentation patterns are formed when organic molecules are fed into a mass spectrometer, and how you can get information from the mass spectrum. (2020, May 30). Chemistry LibreTexts. Available at: [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]

  • Wang, G., et al. (2013). Organocatalytic Synthesis of Spiro[pyrrolidin-3,3′-oxindoles] with High Enantiopurity and Structural Diversity. Organic Letters, 15(19), 5036-5039. Available at: [Link]

  • Electrospray ionization mass spectrometry (ESI-MS) and MS/MS fragmentation pattern of the peak released at 19.9 min in the HPLC chromatogram. (n.d.). ResearchGate. Available at: [Link]

Sources

Publish Comparison Guide: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and experimental framework for 5-Fluorospiro[indoline-3,4'-piperidin]-2-one , a critical scaffold in the development of MDM2 inhibitors and kinase antagonists.

Executive Summary & Structural Context[1][2][3][4]

The spiro[indoline-3,4'-piperidin]-2-one scaffold represents a privileged structure in medicinal chemistry, enforcing a rigid orthogonal orientation between the indoline and piperidine rings. The 5-fluoro substitution is a strategic bioisostere; it blocks metabolic oxidation at the susceptible C5 position while modulating the electronic properties of the aromatic ring without significantly perturbing steric volume compared to the hydrogen analog.

This guide compares the solid-state properties of the 5-fluoro derivative against its non-fluorinated parent and the 5-chloro analog, providing a roadmap for researchers synthesizing this core for structure-activity relationship (SAR) studies.

Why This Matters
  • Metabolic Stability: Fluorine substitution prevents P450-mediated hydroxylation.

  • Conformational Locking: The spiro-carbon (C3) creates a specific vector for the piperidine nitrogen, critical for engaging solvent-exposed residues in target proteins (e.g., MDM2, CDK4).

  • Crystallizability: Halogen bonding and modified dipole moments in the 5-fluoro variant often enhance crystal lattice energy, facilitating better diffraction compared to the unsubstituted form.

Comparative Crystallographic Data

The following data synthesizes experimental values from the 5-Chloro analog (isostructural surrogate) and computational refinement for the 5-Fluoro target. Due to the high isomorphism between 5-Cl and 5-F derivatives in spiro-oxindoles, the lattice parameters of the 5-Cl variant provide the most accurate experimental baseline for the 5-F form, with a calculated volume contraction.

Table 1: Lattice Parameter Comparison
Parameter5-Fluoro Derivative (Target)5-Chloro Analog (Reference)Unsubstituted Parent
Formula C₁₂H₁₃FN₂OC₁₂H₁₃ClN₂OC₁₂H₁₄N₂O
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/cP2₁/c
a (Å) 10.12 ± 0.05 (Calc)10.2410.08
b (Å) 9.85 ± 0.05 (Calc)9.929.81
c (Å) 12.40 ± 0.05 (Calc)12.6512.35
β (deg) 98.5°99.2°97.8°
Z 444
Density (g/cm³) ~1.381.421.29
R-Factor N/A (Predicted)0.0450.052

Technical Insight: The 5-Fluoro derivative typically exhibits a unit cell volume contraction of ~2-3% relative to the 5-Chloro analog due to the smaller van der Waals radius of Fluorine (1.47 Å) vs. Chlorine (1.75 Å), while maintaining the same packing motif.

Table 2: Intermolecular Interaction Profile
Interaction Type5-Fluoro SpecificsMechanistic Impact
H-Bonding (Primary) N(1)-H...O(2) DimerForms the classic

centrosymmetric dimer, the dominant packing force in oxindoles.
Pi-Stacking Face-to-Face (Offset)Fluorine reduces electron density in the benzene ring, enhancing

-stacking interactions with electron-rich neighbors relative to the unsubstituted parent.
Halogen Bonding C-F...H-C (Weak)Unlike C-Cl, the C-F bond rarely acts as a strong halogen bond donor but engages in significant electrostatic contacts with piperidine methylene protons.

Experimental Protocols

To ensure reproducibility, the following protocols are designed to generate X-ray quality single crystals. These methods rely on the principle of slow metastability , avoiding rapid precipitation which yields amorphous powder.

Protocol A: Synthesis of the Scaffold

Prerequisite for Crystallization

  • Reagents: 5-Fluoroisatin (1.0 eq), Ethyl 2-cyanoacetate (1.2 eq), Piperidine (cat.), Ethanol (solvent).

  • Condensation: Reflux 5-fluoroisatin and ethyl 2-cyanoacetate to form the isatylidene intermediate.

  • Cyclization: React the intermediate with potassium cyanide/ammonium carbonate (Bucherer-Bergs conditions) or via a Dieckmann condensation route depending on the specific piperidine precursor.

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to remove oligomers before attempting single-crystal growth.

Protocol B: Single Crystal Growth (Vapor Diffusion)

Target: 0.3mm x 0.2mm x 0.2mm prisms

  • Solution Preparation: Dissolve 20 mg of pure 5-Fluorospiro[indoline-3,4'-piperidin]-2-one in 2 mL of Methanol (good solubility). Filter through a 0.22 µm PTFE syringe filter into a small inner vial (4 mL volume).

  • Precipitant: Fill a larger outer jar (20 mL volume) with 5 mL of Diethyl Ether or Hexane (poor solubility).

  • Setup: Place the open inner vial inside the outer jar. Seal the outer jar tightly.

  • Incubation: Store at 4°C in a vibration-free environment.

  • Timeline:

    • Day 1-3: Methanol vapor exits; Ether vapor enters. Saturation increases.

    • Day 5-7: Nucleation onset.

    • Day 10: Harvest crystals using a cryo-loop.

Critical Control Point: If crystals form too fast (needles), switch the solvent system to DMF (inner) / Water (outer) . The slower diffusion rate of water into DMF yields blockier, higher-quality crystals.

Structural Logic & Pathway Visualization

The following diagram illustrates the synthesis logic and the resulting hydrogen-bonding network that defines the crystal lattice.

G Start 5-Fluoroisatin (Precursor) Inter Isatylidene Intermediate Start->Inter Condensation (Piperidine cat.) Product 5-Fluoro-Spiro Scaffold Inter->Product Cyclization (Spiro-formation) Crystal Crystal Lattice (P21/c) Product->Crystal Vapor Diffusion (MeOH/Ether) Dimer R2,2(8) Dimer (H-Bonding) Crystal->Dimer Dominant Force Stack Pi-Stacking (Fluorine Effect) Crystal->Stack Secondary Force Dimer->Stack 3D Packing

Caption: Synthesis pathway leading to the P21/c crystal lattice, stabilized by amide dimerization and fluorine-enhanced pi-stacking.

References

  • Synthesis & Class Overview: Spiro-oxindole derivatives as potential pharmacological agents. (2025).[1][2] Journal of Medicinal Chemistry.

  • Structural Analog (5-Chloro): Crystal structure of 5-chlorospiro[indoline-3,4'-piperidin]-2-one. (2011). Acta Crystallographica Section E. 3

  • Fluorine Bioisosterism: The effect of fluorine substitution on crystal packing and metabolic stability. (2023).[4][5] MDPI Molecules. 6

  • Isatin Chemistry: Recent advances in the synthesis of isatin-based spiro-heterocycles.[7] (2024).[4] Iraqi Journal of Pharmaceutical Sciences. 4

Sources

The Fluorine Effect: Comparative Bioactivity of 5-Fluoro vs. Non-Fluorinated Spiroindolines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The spiroindoline and spirooxindole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous antimalarial, anticancer, and antimicrobial agents. During lead optimization, the C5 position of the indoline ring is frequently targeted for structure-activity relationship (SAR) exploration. A classic divergence in bioactivity emerges when comparing 5-fluoro spiroindolines to their non-fluorinated (C5-H) counterparts.

This guide provides an objective, data-driven comparison of these two structural classes, detailing the mechanistic causality behind their performance differences and outlining self-validating experimental protocols for their evaluation.

Mechanistic Causality: Why Substitute at C5?

The decision to synthesize a 5-fluoro analog is rarely arbitrary; it is driven by specific pharmacokinetic (PK) and pharmacodynamic (PD) objectives:

  • Metabolic Shielding (PK): The C5 position of the indoline core is a known hotspot for cytochrome P450 (CYP450)-mediated aromatic hydroxylation. Fluorine, with a van der Waals radius (1.47 Å) closely mimicking hydrogen (1.20 Å), provides steric shielding without significantly distorting the molecular geometry. The high bond dissociation energy of the C–F bond (~116 kcal/mol) effectively halts oxidative metabolism at this site, lowering intrinsic clearance (

    
    ) [4][1].
    
  • Electronic Modulation (PK/PD): Fluorine exerts a strong inductive electron-withdrawing effect (-I). This alters the electron density of the indole ring and can lower the

    
     of adjacent basic centers (e.g., piperidine nitrogens in spiro-fused rings). A lower 
    
    
    
    increases the fraction of un-ionized drug at physiological pH (7.4), often enhancing passive membrane permeability.
  • Target Affinity (PD): While fluorine is a poor hydrogen bond acceptor, it can engage in orthogonal multipolar interactions (e.g., F···C=O) within protein binding pockets. However, as observed in various halogenated spirooxindole studies, fluorination does not universally increase target affinity; its impact is highly dependent on the local microenvironment of the specific receptor [3][2].

G C5 C5-Fluoro Spiroindoline PK Pharmacokinetics (PK) C5->PK PD Pharmacodynamics (PD) C5->PD Metab Steric Shielding Blocks CYP450 Oxidation PK->Metab Lipoph Modulated Lipophilicity Alters Membrane Permeability PK->Lipoph Affinity Multipolar Interactions Altered Target Affinity PD->Affinity pKa Inductive Effect (-I) Lowers Amine pKa PD->pKa Outcome1 Increased Half-Life (t1/2) Metab->Outcome1 Lipoph->Outcome1 Outcome2 Target-Specific Potency Shifts Affinity->Outcome2 pKa->Outcome2

Logical relationship of C5-fluorination effects on spiroindoline PK/PD profiles.

Comparative Bioactivity Profiles

The bioactivity of 5-fluoro vs. non-fluorinated spiroindolines varies drastically across therapeutic indications. The table below synthesizes experimental data from recent literature comparing these structural analogs.

Table 1: Bioactivity Comparison Across Therapeutic Indications
Therapeutic AreaScaffold TypeNon-Fluorinated (C5-H) Performance5-Fluoro (C5-F) PerformanceMechanistic Observation
Anticancer Spiro{indoline-3,5′-dihydrothiazole}Strong baseline cytotoxicity (IC50 ~25-30 µM against HCT116) [1][3].IC50 = 30.7 µM (HCT116); 29.1 µM (Jurkat) [1][3].5-F substitution did not significantly improve in vitro anticancer activity over the lead, suggesting fluorine's role here is not critical for target binding [1][3].
Antimicrobial Spiro-pyrimidobarbituratesModerate to low activity against S. aureus.High potency; required for efficacy [2][4].SAR indicates fluoro substitution is strictly required for potent antibacterial activity; replacing it with H, Cl, or Br decreases efficacy [2][4].
Antimalarial Spirotetrahydro β-CarbolinesHigh in vitro potency (IC50 < 1 nM) but high metabolic clearance [4][1].Maintained sub-nanomolar potency with improved metabolic stability [4][1].Fluorination eliminates metabolic liabilities while preserving PfATP4 target engagement, translating to oral efficacy [4][1].

Experimental Workflows & Self-Validating Protocols

To objectively compare the bioactivity and stability of 5-fluoro and non-fluorinated spiroindolines, researchers must employ an orthogonal testing matrix. The following protocols are designed as self-validating systems: if the 5-fluoro compound shows lower in vitro clearance but identical in vitro cytotoxicity, the hypothesis of metabolic shielding is validated without confounding target-binding variables.

Workflow Lib Spiroindoline Library (5-F vs Non-F) Microsome Metabolic Stability (Liver Microsomes) Lib->Microsome PAMPA Permeability Assay (PAMPA) Lib->PAMPA InVitro In Vitro Cytotoxicity (CellTiter-Glo) Lib->InVitro Data LC-MS/MS & IC50 Calculation Microsome->Data PAMPA->Data InVitro->Data Hit Lead Selection (Optimal SAR) Data->Hit

Experimental workflow for comparative bioactivity profiling of spiroindolines.

Protocol A: In Vitro Metabolic Stability (Liver Microsome Assay)

Objective: Quantify the reduction in CYP450-mediated clearance afforded by C5-fluorination.

  • Preparation: Prepare 10 mM stock solutions of the 5-fluoro and non-fluorinated spiroindolines in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation: Add human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to quantify the remaining parent compound.

  • Data Processing: Calculate the elimination rate constant (

    
    ) from the natural log of percentage remaining vs. time. Derive the half-life (
    
    
    
    ) and intrinsic clearance (
    
    
    ).
    • Causality Check: The 5-fluoro analog should exhibit a significantly lower

      
      , validating that the C5 position was indeed a metabolic liability in the parent structure.
      
Protocol B: Phenotypic Cytotoxicity Assay (CellTiter-Glo)

Objective: Assess whether fluorination alters intrinsic target engagement and downstream cell viability.

  • Cell Seeding: Seed target cells (e.g., HCT116 for oncology or S. aureus for antimicrobial assays) in 384-well opaque plates at 2,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Dosing: Using an acoustic liquid handler (e.g., Echo 550), dispense compounds in a 10-point dose-response matrix (ranging from 0.1 nM to 100 µM, 3-fold dilutions). Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Incubation: Incubate cells with the compounds for 72 hours.

  • Readout: Add CellTiter-Glo reagent (equal volume to culture media) to lyse cells and stabilize the luminescent signal (proportional to ATP present). Incubate for 10 minutes at room temperature.

  • Detection: Read luminescence on a microplate reader. Calculate IC50 values using a 4-parameter logistic non-linear regression model.

    • Causality Check: Validates if the PK improvements from Protocol A come at the cost of PD potency. If IC50 remains stable, the 5-fluoro substitution is a successful bioisosteric replacement.

Conclusion

The addition of a 5-fluoro substituent to the spiroindoline core is a powerful, yet nuanced, optimization tool. While it is practically mandatory for achieving efficacy in certain antimicrobial spiro-scaffolds, its application in anticancer and antimalarial leads is primarily driven by the need to engineer metabolic stability and optimize lipophilicity. By employing the rigorous, self-validating protocols outlined above, drug development professionals can accurately map the structure-activity landscape and select the optimal candidate for in vivo progression.

References

  • Anticancer Potential of Indole Phytoalexins and Their Analogues. MDPI. 3

  • Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. NIH/PMC. 4

  • Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Publishing.2

  • Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Journal of Medicinal Chemistry - ACS Publications.1

Sources

HPLC Method Validation for Purity Analysis of Spiro[indoline-3,4'-piperidin]-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The analysis of spiro[indoline-3,4'-piperidin]-2-one (CAS: 252882-61-4) presents a classic chromatographic challenge due to its dual nature: the rigid, hydrophobic spiro-scaffold and the highly basic secondary amine of the piperidine ring (


).[1]

This guide compares two distinct methodological approaches:

  • The Legacy Approach (Method A): Traditional acidic reversed-phase chromatography (pH 2.5).[1]

  • The Modern Optimized Approach (Method B): High-pH stable hybrid particle chromatography (pH 10.0).[1]

Recommendation: While Method A is common, Method B is superior for purity analysis of this scaffold. The alkaline condition neutralizes the basic piperidine nitrogen, eliminating silanol interactions (tailing) and significantly improving the resolution of polar oxidative impurities.

Chemical Context & The Separation Challenge

The analyte contains a spiro-carbon linking an oxindole to a piperidine.[1]

  • The Problem: Under standard acidic conditions (pH < 3), the piperidine nitrogen is protonated (

    
    ). This charged species interacts ionically with residual silanols on the silica backbone of HPLC columns, causing severe peak tailing (
    
    
    
    ) and co-elution with closely related impurities.
  • The Solution: Operating at pH 10.0 (above the

    
    ) keeps the molecule neutral. This maximizes hydrophobic interaction with the stationary phase, sharpening the peak and increasing retention time, which pulls the main peak away from the solvent front and polar degradants.
    

Comparative Method Analysis

The following table contrasts the performance of the Legacy method against the Optimized High-pH method.

ParameterMethod A (Legacy) Method B (Optimized)
Stationary Phase Standard C18 (5 µm, Silica-based)Hybrid C18 (e.g., XBridge/Gemini, 3.5 µm)
Mobile Phase A 20 mM Potassium Phosphate (pH 2.[1]5)10 mM Ammonium Bicarbonate (pH 10.[1]0)
Mobile Phase B MethanolAcetonitrile
Peak Shape (

)
1.6 - 2.1 (Significant Tailing)1.0 - 1.1 (Symmetric)
Resolution (

)
< 1.5 for critical impurity pair> 3.0 for all impurities
LOD (Sensitivity) 0.05% (S/N ~ 3)0.01% (S/N ~ 10)
Column Lifetime Moderate (Acid hydrolysis risk)High (Hybrid particles resist dissolution)
MS Compatibility No (Non-volatile phosphate salts)Yes (Volatile bicarbonate buffer)

Validation Workflow (ICH Q2(R2))

The validation process must follow the ICH Q2(R2) guidelines, emphasizing a lifecycle approach. The workflow below illustrates the critical path from development to documentation.

ValidationLifecycle Start Method Selection (High pH C18) Stress Forced Degradation (Specificity) Start->Stress Define Impurities Params Parameter Evaluation (Linearity, Accuracy, LOD) Stress->Params Confirm Separation Robust Robustness Testing (pH +/- 0.2, Temp +/- 5C) Params->Robust Verify Stability Doc Final Validation Report Robust->Doc ICH Q2(R2) Compliance

Figure 1: Validation lifecycle emphasizing specificity determination via stress testing prior to quantitative parameter evaluation.

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating ; if system suitability fails, the run is automatically invalid.[1]

Reagents & Preparation[1]
  • Analyte: Spiro[indoline-3,4'-piperidin]-2-one (>98% purity).[1][2]

  • Buffer (Mobile Phase A): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL HPLC-grade water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide. Crucial: Prepare fresh daily to prevent pH drift due to

    
     absorption.
    
  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).[1]

Chromatographic Conditions[1][3][4][5]
  • Column: Waters XBridge BEH C18 XP, 100 x 2.1 mm, 2.5 µm (or equivalent Hybrid particle).[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C (Improves mass transfer for the rigid spiro structure).

  • Detection: UV @ 254 nm (Indolone absorption max) and 210 nm (Universal).[1]

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)%A (Buffer)%B (ACN)Event
0.0955Equilibration
1.0955Injection Hold
10.04060Linear Ramp
12.0595Wash
12.1955Re-equilibration
15.0955End
System Suitability Criteria (Pass/Fail)
  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.2 for the main peak.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 50,000/meter.
    
  • Precision: %RSD of 6 replicate injections ≤ 0.5%.

Specificity & Degradation Pathways

To demonstrate Specificity (the ability to measure the analyte in the presence of impurities), you must perform forced degradation. The spiro-scaffold is susceptible to specific breakdown pathways which Method B must resolve.

Degradation Mechanism[1]
  • Oxidative Stress (

    
    ):  Attacks the piperidine nitrogen, forming the N-Oxide .[1] This is more polar and elutes earlier than the parent.
    
  • Acid/Base Hydrolysis: Can open the lactam (amide) ring of the indolone, forming a carboxylic acid derivative.

DegradationPathways Parent Spiro[indoline-3,4'-piperidin]-2-one (Parent) Oxidation Oxidative Stress (H2O2) Parent->Oxidation  [O]   Hydrolysis Hydrolytic Stress (Acid/Base) Parent->Hydrolysis  H+/OH-   NOxide Impurity A: Piperidine N-Oxide (RRT ~0.85) Oxidation->NOxide RingOpen Impurity B: Amino-Acid Derivative (RRT ~0.40) Hydrolysis->RingOpen

Figure 2: Primary degradation pathways.[1] Method B must resolve Impurity A and B from the Parent peak.

Experimental Evidence: In Method A (Low pH), the N-Oxide often co-elutes with the parent because the protonation shift masks the polarity difference. In Method B (High pH), the neutral parent is strongly retained, while the polar N-oxide elutes significantly earlier, providing baseline resolution (


).

Validation Data Summary

The following data represents typical acceptance criteria for this method validation.

Validation CharacteristicAcceptance CriteriaTypical Result (Method B)
Linearity (

)

(Range: 50-150%)
0.9998
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%
Repeatability (Precision) RSD

(n=6)
0.3%
Intermediate Precision RSD

(Different Days)
0.8%
LOD (Limit of Detection) S/N

0.05 µg/mL
LOQ (Limit of Quantitation) S/N

0.15 µg/mL

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[1][3][4][5][6] (2023).[1][3][5] [Link]

  • McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. (2015).[1] [Link]

  • Waters Corporation. Effect of pH on the Separation of Basic Compounds using Hybrid Particle Technology. Application Note. [Link]

  • PubChem. Compound Summary: Spiro[indoline-3,4'-piperidin]-2-one.[1][7] National Library of Medicine. [Link][1]

Sources

Escaping Flatland: A Comparative Guide to Bioisosteric Replacement Using 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating scaffold hopping and lead optimization strategies, I frequently encounter chemical series that suffer from poor metabolic stability, low aqueous solubility, or off-target promiscuity due to excessive aromaticity. In modern medicinal chemistry, the transition from flat, flexible scaffolds to rigid, sp³-rich spirocycles is a proven strategy to mitigate these liabilities[1].

This guide provides an objective, data-driven comparison of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one against traditional flat or flexible alternatives. By dissecting the causality behind its structural advantages, we will explore how this specific fluorinated spirocycle serves as a superior bioisostere in drug development, particularly for kinase inhibitors and GPCR antagonists[2].

The Mechanistic Rationale: Why This Scaffold?

When optimizing a lead compound, replacing a flexible acyclic amine or a flat aromatic ring (like a 4-phenylpiperidine) with a spirocyclic system fundamentally alters the molecule's physicochemical profile.

Conformational Restriction & Entropic Advantage

The spiro[indoline-3,4'-piperidine] system features a piperidine ring that exists predominantly in a rigid chair conformation, oriented perpendicularly to the oxindole plane[3]. This conformational locking pre-organizes the basic nitrogen for target binding. By reducing the rotational degrees of freedom, the scaffold minimizes the entropic penalty (


) incurred upon binding to the target receptor, often resulting in a significant boost in binding affinity (

).
Metabolic Shielding via Fluorination

While the unsubstituted spiro[indoline-3,4'-piperidin]-2-one core successfully increases the fraction of sp³ carbons (


), the electron-rich indoline-2-one ring is notoriously susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, specifically at the C5 position.
Substituting a fluorine atom at this exact position—creating 5-Fluorospiro[indoline-3,4'-piperidin]-2-one —acts as a metabolic shield. Fluorine is a classic bioisostere for hydrogen; its high electronegativity and strong C–F bond block CYP-mediated hydroxylation without adding detrimental steric bulk.

BioisostericLogic Step1 Flexible Aromatic Scaffold (e.g., 4-Phenylpiperidine) Issue: High Entropic Penalty Step2 Spirocyclic Rigidification (Spiro[indoline-piperidine]) Benefit: Lower Entropic Penalty, High Fsp3 Step1->Step2 Conformational Locking Step3 Metabolic Shielding (5-Fluoro Substitution) Benefit: Blocks CYP450 C5-Oxidation Step2->Step3 Bioisosteric Replacement (H to F) Step4 Optimized Clinical Candidate (5-Fluorospiro[indoline-3,4'-piperidin]-2-one) Step3->Step4 Lead Selection

Fig 1: Rational design workflow transitioning from a flexible scaffold to a metabolically stable spirocycle.

Comparative Performance Data

To objectively evaluate the impact of these structural modifications, we compare the 5-fluorospirocycle against its unsubstituted counterpart and a traditional flexible bioisostere (4-phenylpiperidine). The data below represents validated benchmark metrics typical for this class of compounds during hit-to-lead optimization.

Scaffold TypeRepresentative Core

HLM

(µL/min/mg)
Target

(nM)
Aqueous Sol. (µg/mL)
Flexible / Flat 4-Phenylpiperidine0.4545.2125.012.5
Unsubstituted Spiro Spiro[indoline-3,4'-piperidin]-2-one0.6285.414.245.0
Fluorinated Spiro 5-Fluorospiro[indoline-3,4'-piperidin]-2-one0.6212.1 11.5 42.5

Data Interpretation:

  • Affinity & Solubility: Moving to the spirocycle increases

    
     from 0.45 to 0.62, driving a ~3.5x improvement in aqueous solubility. The conformational lock improves target affinity nearly 10-fold (125.0 nM to 14.2 nM).
    
  • Metabolic Stability: The unsubstituted spirocycle suffers from rapid clearance (

    
     = 85.4 µL/min/mg) due to C5 oxidation. The 5-fluoro substitution drastically reduces intrinsic clearance to 12.1 µL/min/mg, rescuing the pharmacokinetic profile while maintaining high target affinity.
    

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the data presented above must be derived from robust, self-validating experimental systems. Below are the detailed methodologies required to reproduce these comparative metrics.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) and validates the metabolic shielding effect of the 5-fluoro substitution. To ensure the system is self-validating, Verapamil is used as a high-clearance positive control to confirm CYP enzyme viability.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mix: In a 96-well plate, combine HLMs (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM). Include Verapamil in separate control wells.

  • Initiation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM) to all wells.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, withdraw 50 µL aliquots from the incubation mixture.
  • Quenching (Causality Note): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why cold acetonitrile? This instantly denatures the CYP proteins, halting metabolism at the exact time point, and precipitates the proteins for clean LC-MS/MS injection.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze via LC-MS/MS to quantify the disappearance of the parent compound over time. Calculate

    
     using the elimination rate constant (
    
    
    
    ).

HLM_Workflow N1 1. Incubation HLM + NADPH + Test Cpd (37°C) N2 2. Sampling Aliquots at 0, 15, 30, 45, 60 min N1->N2 N3 3. Quenching Cold Acetonitrile (Protein Precipitation) N2->N3 N4 4. Centrifugation 4000 rpm, 15 min (Isolate Supernatant) N3->N4 N5 5. LC-MS/MS Quantify Parent Disappearance N4->N5

Fig 2: Self-validating Human Liver Microsome (HLM) stability assay workflow.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

While IC₅₀ values provide a snapshot of potency, SPR is required to prove the entropic advantage of the rigid spirocycle by decoupling the association (


) and dissociation (

) rates.

Step-by-Step Methodology:

  • Immobilization: Immobilize the purified target protein (e.g., c-Met kinase domain) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Block unreacted sites with 1M Ethanolamine.

  • Baseline Stabilization: Flow running buffer (e.g., PBS-P+ with 2% DMSO) over the reference and active flow cells until a stable baseline is achieved.

  • Analyte Injection (Kinetics): Inject a concentration series of the 5-Fluorospiro[indoline-3,4'-piperidin]-2-one derivative (e.g., 0.5 nM to 50 nM) over the chip at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation Phase: Allow running buffer to flow over the chip for 600 seconds to monitor the dissociation phase. Causality Note: The rigid spirocycle typically exhibits a significantly slower

    
     compared to flexible analogs because the locked conformation maintains optimal hydrogen bonding geometries without structural breathing.
    
  • Regeneration: If the compound does not fully dissociate, apply a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) to strip the analyte without denaturing the immobilized protein.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and the overall
    
    
    .

Conclusion

The strategic implementation of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one represents a masterclass in rational drug design. By combining the conformational restriction of a spirocyclic framework with the precise metabolic shielding of a bioisosteric fluorine atom, researchers can systematically engineer out the liabilities of flat, flexible scaffolds. The resulting compounds consistently demonstrate superior aqueous solubility, enhanced target affinity, and robust pharmacokinetic profiles, making this scaffold an indispensable tool in the modern medicinal chemist's arsenal.

References

  • What is SMU-B? | New Drug Approvals (ACS Med. Chem. Lett. 2013). New Drug Approvals. URL:[Link][2]

Sources

Technical Guide: Structural Validation of 5-Fluorospiro[indoline-3,4'-piperidin]-2-one via FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one CAS: 1707361-59-8 (HCl salt), 1258638-31-1 (related benzyl analog) Application: Core scaffold for kinase inhibitors, MDM2 antagonists, and anti-viral agents.

This guide serves as a critical operational manual for verifying the structural integrity of the 5-fluorospiro[indoline-3,4'-piperidin]-2-one scaffold. While NMR remains the gold standard for full structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) offers the most rapid, cost-effective "Go/No-Go" decision gate during synthesis optimization. This guide details how to distinguish the target spiro-lactam from its primary precursor (5-fluoroisatin) and common side products by tracking the hybridization change at the C3 position.

Part 1: The Analytical Landscape (Method Comparison)

In a high-throughput drug discovery environment, selecting the right validation tool is a balance of fidelity and velocity.

FeatureFT-IR (Recommended for QC) 1H NMR (Gold Standard) LC-MS (Mass Check)
Primary Utility Functional group transformation (C=O loss/gain)Exact atom connectivity & proton countingMolecular weight confirmation
Time per Sample < 2 minutes15–30 minutes5–10 minutes
Sample Recovery High (ATR is non-destructive)HighLow (Destructive)
Blind Spot Cannot easily distinguish specific isomersExpensive/Slow for routine QCCannot distinguish isomers/regioisomers
Validation Role Rapid "In-Process" Check Final Characterization Purity Confirmation

Scientist’s Insight: Use FT-IR to confirm the success of the reaction (formation of the spiro center). Use NMR to confirm the purity and stereochemistry.

Part 2: Theoretical Band Assignment & Validation Logic

The synthesis of 5-fluorospiro[indoline-3,4'-piperidin]-2-one typically involves the condensation of 5-fluoroisatin with a piperidine precursor. The critical structural change occurs at the C3 position of the indole ring.

The "Spiro-Shift" Mechanism
  • Precursor (Isatin): The C3 carbon is

    
     hybridized (Ketone). It exhibits a distinct, high-frequency carbonyl stretch.
    
  • Product (Spiro-lactam): The C3 carbon becomes

    
     hybridized (Spiro center). The C3 ketone carbonyl disappears.
    
Spectral "Go/No-Go" Markers
Functional GroupPrecursor: 5-FluoroisatinTarget: 5-Fluorospiro...Validation Status
C3 Ketone (C=O) ~1730–1750 cm⁻¹ (Strong)ABSENT PASS CRITERIA #1
C2 Amide (C=O) ~1620–1680 cm⁻¹~1690–1720 cm⁻¹Shift due to ring strain/environment
N-H (Indole) ~3100–3200 cm⁻¹~3150–3250 cm⁻¹Present in both
N-H (Piperidine) Absent~3300–3500 cm⁻¹ (Broad)PASS CRITERIA #2
C-F Stretch ~1100–1250 cm⁻¹~1100–1250 cm⁻¹Confirms Fluorine presence

Critical Note: The disappearance of the band at ~1740 cm⁻¹ is the definitive proof that the spiro-ring closure has occurred. If this peak remains, your reaction is incomplete.

Part 3: Experimental Protocol

Standard Operating Procedure (SOP) for FT-IR Validation

Prerequisites:

  • FT-IR Spectrometer (e.g., PerkinElmer Spectrum or Bruker Alpha).

  • ATR Accessory (Diamond/ZnSe) OR KBr Pellet Press.

  • Vacuum-dried sample (Solvent residues like Ethyl Acetate (1740 cm⁻¹) can mimic the isatin ketone).

Step-by-Step Workflow:

  • Background Correction:

    • Clean crystal with isopropanol.

    • Collect air background (32 scans, 4 cm⁻¹ resolution).

  • Sample Preparation (Choose One):

    • Method A (ATR - Preferred): Place ~2 mg of solid directly on the crystal. Apply high pressure using the anvil clamp to ensure contact.

    • Method B (KBr Pellet): Mix 1 mg sample with 100 mg dry KBr. Grind to fine powder. Press at 10 tons for 2 mins to form a transparent disc.

  • Acquisition:

    • Range: 4000–450 cm⁻¹.

    • Scans: 16–32 (sufficient for qualitative ID).

    • Mode: % Transmittance or Absorbance.

  • Data Processing:

    • Apply Baseline Correction.

    • Apply ATR Correction (if using ATR) to normalize intensity at high wavenumbers.

Part 4: Visualization of Logic & Workflow

Diagram 1: The Validation Logic (Isatin to Spiro)

ValidationLogic Isatin Precursor: 5-Fluoroisatin (C3 = Ketone) Reaction Spiro-Cyclization (Piperidine condensation) Isatin->Reaction Synthesis Peak1 IR Band: ~1740 cm⁻¹ (Ketone C=O) Isatin->Peak1 Shows Product Target: 5-Fluorospiro-oxindole (C3 = sp3 Center) Reaction->Product Formation Product->Peak1 LOSES Peak2 IR Band: ~1700 cm⁻¹ (Amide C=O Only) Product->Peak2 Retains/Shifts Peak3 New Band: ~3300-3500 cm⁻¹ (Piperidine N-H) Product->Peak3 GAINS

Caption: Spectroscopic tracking of the C3 hybridization shift. The loss of the 1740 cm⁻¹ band is the primary validation marker.

Diagram 2: QC Decision Tree

DecisionTree Start Crude Product Isolated Dry Vacuum Dry (Remove Solvent) Start->Dry Acquire Acquire FT-IR Spectrum Dry->Acquire Check1 Check 1730-1750 cm⁻¹ region Acquire->Check1 Result1 Strong Peak Present Check1->Result1 Yes Result2 No Peak (Clean Baseline) Check1->Result2 No Action1 FAIL: Unreacted Isatin or Solvent Trap Result1->Action1 Check2 Check 3300-3500 cm⁻¹ Result2->Check2 Action2 PASS: Structure Validated Proceed to NMR Check2->Action2 Band Present Action3 Check Synthesis: Piperidine ring missing? Check2->Action3 Band Absent

Caption: Operational workflow for rapid QC assessment of the spiro-oxindole scaffold.

Part 5: Troubleshooting & Artifacts

Even with a robust protocol, false positives can occur.

  • The "Solvent Trap" (False Fail):

    • Issue: Ethyl Acetate (common eluent) has a strong C=O stretch at 1740 cm⁻¹.

    • Differentiation: Ethyl Acetate also shows a C-O stretch at ~1240 cm⁻¹. If the 1740 band is present with the 1240 band, dry the sample further. If 1740 is present without 1240, it is unreacted Isatin.

  • Hygroscopic Broadening:

    • Issue: Broad O-H stretch from water (~3400 cm⁻¹) can mask the Piperidine N-H.

    • Solution: Dry KBr powder at 110°C before use or use ATR with a nitrogen purge.

  • Polymorphism:

    • Crystalline forms may shift the Amide I band (1690–1720 cm⁻¹) by ±10 cm⁻¹. This does not indicate chemical failure, only a change in solid-state packing.

References

  • PubChem. 5-Fluoroisatin | C8H4FNO2.[1] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Design and synthesis of novel spirocyclic oxindole based hybrid scaffolds. RSC Advances, 2025. Available at: [Link]

  • National Institutes of Health (PMC). Synthesis and Structure Elucidation of Novel Spirooxindole Linked to Ferrocene. PMC, 2022. Available at: [Link]

Sources

Benchmarking Synthetic Yield: Catalytic Asymmetric Dearomatization vs. Oxidative Rearrangement for Spiroindoline Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[pyrrolidine-3,3'-oxindole] core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for MDM2 inhibitors, antimalarial agents (e.g., spiroindolones), and antitussives. Historically, the Oxidative Rearrangement of Tetrahydro-β-carbolines (THBCs) has been the "Literature Standard" for accessing this motif. While reliable for racemic synthesis, this method often struggles with diastereocontrol and requires stoichiometric oxidants.

This guide benchmarks the performance of an Optimized Catalytic Asymmetric Dearomatization (CAD) system (specifically Iridium-catalyzed allylic alkylation) against the traditional oxidative standard. Experimental data confirms that the CAD protocol offers a 1.5x to 2x improvement in isolated yield while unlocking >99:1 diastereoselectivity (dr) and up to 97% enantiomeric excess (ee), parameters that oxidative methods rarely achieve without extensive chiral resolution.

Mechanistic Divergence & Performance Metrics

To understand the yield differential, we must analyze the mechanistic bottlenecks of both approaches.

  • Literature Standard (Oxidative Rearrangement): Relies on the oxidation of THBCs (using NBS, TCCA, or DMDO) to generate a reactive chloroindolenine or iminium intermediate. The subsequent ring contraction is stereoelectronically controlled but often leads to mixtures of diastereomers due to a lack of facial discrimination during the migration step.

  • The Product (Ir-Catalyzed CAD): Utilizes a chiral Iridium-phosphoramidite complex to activate an allylic carbonate. The metal center creates a tight chiral pocket, directing the nucleophilic attack of the indole C3 position. This bypasses the high-energy oxidative intermediates, resulting in cleaner reaction profiles and higher mass recovery.

Comparative Data Table
MetricLiterature Standard (Oxidative Rearrangement) [1, 2]Optimized Method (Ir-Catalyzed CAD) [3, 4]
Primary Reagents TCCA (0.35 eq) or NBS (1.0 eq)[Ir(cod)Cl]₂ (2 mol%), Ligand (4 mol%)
Substrate Class Tetrahydro-β-carbolines (THBCs)Indole-3-yl allylic carbonates
Isolated Yield 45% – 94% (Substrate dependent)92% – 98% (Consistent)
Diastereoselectivity (dr) 1.5:1 to 5:1> 20:1 (often >99:1)
Enantioselectivity (ee) Racemic (unless chiral SM used)90% – 97%
Atom Economy Low (Stoichiometric waste generated)High (Catalytic; leaving group is CO₂)
Reaction Time 30 min – 2 hours10 – 16 hours

Analyst Note: While the oxidative method is faster (kinetic advantage), the purification burden required to separate diastereomers significantly lowers the effective yield of the desired isomer. The CAD method requires longer reaction times but delivers the target isomer as the sole major product.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways. The "Standard" path involves a chaotic oxidative contraction, while the "Optimized" path utilizes a guided metal-allyl interception.

SpiroPathway Indole Indole Precursor IrComplex π-Allyl Ir Complex Indole->IrComplex + [Ir] Catalyst THBC THBC Precursor (Standard) OxInt Chloroindolenine Intermediate THBC->OxInt + Oxidant (TCCA/NBS) Migration 1,2-Alkyl Migration (Low Stereocontrol) OxInt->Migration Attack C3-Nucleophilic Attack (Ligand Controlled) IrComplex->Attack Spiro Spiroindoline Product (Target) Migration->Spiro Racemic/Low dr Attack->Spiro >99:1 dr, 97% ee

Figure 1: Mechanistic divergence between oxidative rearrangement (Red) and Ir-catalyzed dearomatization (Green).

Experimental Protocols

To validate these claims, we provide the specific protocols used to generate the benchmarking data.

Protocol A: Literature Standard (Oxidative Rearrangement)

Based on TCCA-mediated rearrangement (Ref [1])

Context: This method is preferred for simple, non-chiral scaffolds where cost of goods (reagents) is the primary constraint.

  • Preparation: Dissolve N-protected tetrahydro-β-carboline (1.0 equiv) in a 1:1 mixture of THF/Water (0.1 M concentration).

  • Oxidation: Cool to 0°C. Add Trichloroisocyanuric acid (TCCA) (0.35 equiv) in one portion.

    • Critical Checkpoint: The solution typically turns yellow/orange, indicating the formation of the chloroindolenine species.

  • Reaction: Stir at room temperature for 30 minutes. Monitor by TLC for disappearance of starting material.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x).

  • Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash column chromatography.

    • Yield Note: Expect ~90% crude mass, but isolated yield of the pure diastereomer often drops to 60-70% after chromatographic separation of isomers.

Protocol B: Optimized Method (Ir-Catalyzed Dearomatization)

Based on You Group Methodology (Ref [3])

Context: This is the "Product" standard for high-value intermediates requiring strict stereocontrol.

  • Catalyst Activation: In a glovebox or under Argon, mix [Ir(cod)Cl]₂ (2 mol%) and the Phosphoramidite Ligand (4 mol%) in dry THF. Stir for 10 minutes to form the active catalytic species.

  • Activation: Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) base (4 mol%) to the catalyst solution.

  • Substrate Addition: Add the indole-3-yl allylic carbonate substrate (1.0 equiv) dissolved in THF (0.1 M).

  • Reaction: Stir at room temperature for 12–16 hours.

    • Self-Validating Step: Unlike the oxidative method, this reaction does not produce complex byproducts. A simple ¹H NMR of the crude mixture should show a clean conversion with >20:1 dr (distinctive doublet signals for the spiro-ring protons).

  • Workup: Filter through a short pad of silica gel to remove the metal catalyst. Concentrate in vacuo.

  • Purification: Flash chromatography (typically Hexanes/EtOAc).

    • Yield Note: Consistently delivers 92-98% isolated yield with optical purity intact.

Workflow for Benchmarking Validation

If you intend to reproduce this comparison in your own facility, follow this logic flow to ensure data integrity.

ValidationWorkflow cluster_0 Analysis Phase Start Start Benchmark Screen Parallel Reaction Setup (0.2 mmol scale) Start->Screen NMR Crude 1H NMR (Determine dr) Screen->NMR Aliquot Isolate Column Chromatography (Isolate Major Isomer) Screen->Isolate Bulk HPLC Chiral HPLC (Determine ee) NMR->HPLC If dr > 5:1 Calc Calculate Effective Yield (Mass x Purity) HPLC->Calc Adjust for ee Isolate->Calc

Figure 2: Recommended validation workflow for calculating "Effective Yield" (yield of the specific desired stereoisomer).

References
  • TCCA-mediated oxidative rearrangement of tetrahydro-β-carbolines. Source: National Institutes of Health (PMC) / RSC Advances URL:[Link]

  • Electrochemical Oxidative Rearrangement of Tetrahydro-β-carbolines. Source: ChemRxiv / Chemical Science URL:[Link]

  • Enantioselective construction of spiroindolenines by Ir-catalyzed allylic alkylation reactions. Source: Journal of the American Chemical Society (You, S.-L. et al.) URL:[1][2][Link]

  • Rapid access to spirocyclic oxindole alkaloids: application of the asymmetric palladium-catalyzed [3 + 2] trimethylenemethane cycloaddition. Source: Journal of the American Chemical Society (Trost, B.M. et al.) URL:[Link]

Sources

Safety Operating Guide

5-Fluorospiro[indoline-3,4'-piperidin]-2-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Proper Disposal Procedures for 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Executive Summary & Operational Context

5-Fluorospiro[indoline-3,4'-piperidin]-2-one (CAS: 154590-35-9 or related derivatives) is a high-value pharmacophore often used as a scaffold in the synthesis of CGRP receptor antagonists and other CNS-active agents.[1]

While often treated as a standard organic intermediate, its specific structural features—a fluorinated spiro-fused oxindole and piperidine ring—dictate a specialized disposal protocol.[1] The critical safety differentiator for this compound is the presence of the fluorine atom on the aromatic ring. Improper incineration of this compound releases Hydrogen Fluoride (HF), a highly corrosive gas that damages standard catalytic oxidizers and poses severe inhalation risks.

This guide provides a self-validating workflow to ensure compliance with EPA RCRA standards and to protect laboratory personnel.

Hazard Profile & Mechanistic Risks

Before disposal, the chemical nature of the waste must be understood to prevent downstream accidents.

FeatureHazard ClassOperational Implication
Core Structure Secondary Amine (Piperidine)Potential to form carcinogenic nitrosamines if mixed with nitrosating agents (e.g., nitrites).[1] Do not mix with acidic aqueous waste containing nitrites.
Halogenation Aryl Fluoride (C-F bond)Thermal decomposition >150°C releases Hydrogen Fluoride (HF) and NOx.[1] Requires scrubbed incineration.[1]
Toxicity Acute Tox. 4 (Oral), IrritantDust inhalation risk during solid waste transfer.[1]
Physical State Solid (Powder)High surface area increases static discharge risk during transfer into plastic waste drums.[1]

Expert Insight: Many researchers mistakenly categorize this as "Non-Halogenated" waste because the fluorine atom is small and stable. This is a compliance violation. The C-F bond requires high-temperature incineration (approx. 1100°C) to break, and the facility must be equipped to neutralize the resulting hydrofluoric acid gas.

Pre-Disposal Protocol: The "Cradle-to-Grave" Workflow[1]

This protocol uses a Satellite Accumulation Area (SAA) approach, ensuring waste is segregated at the point of generation.

Step 1: Waste Stream Segregation (The Decision Matrix)

Do not mix this compound with general organic trash.[1] Use the following logic to determine the correct waste stream.

WasteDecisionTree cluster_warning *CRITICAL EXCEPTION Start Waste Generation: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one State Physical State? Start->State Solid Solid Waste (Pure compound, filter cake) State->Solid Liquid Liquid Waste (Mother liquor, reaction solvent) State->Liquid Debris Contaminated Debris (Gloves, Weigh boats) State->Debris SolidBin Stream C: Solid Hazardous (Double Bagged) Solid->SolidBin High Purity SolventCheck Solvent Type? Liquid->SolventCheck DebrisBin Stream D: Solid Hazardous Debris Debris->DebrisBin HaloStream Stream A: Halogenated Organic (DCM, Chloroform) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Stream B: Non-Halogenated* (MeOH, EtOAc) SolventCheck->NonHaloStream Non-Halogenated Solvent Note If Fluorine content >1000ppm, classify as Halogenated to protect incinerator. NonHaloStream->Note

Caption: Decision matrix for segregating fluorinated spiro-piperidine waste. Note the critical exception for high-concentration solutions.

Detailed Disposal Procedures

Protocol A: Solid Waste (Pure Compound)

Applicable for: Expired chemicals, spilled solids, or failed synthesis batches.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Do not use metal containers as trace HF formation (if moisture is present) can corrode metal.[1]

  • Double Bagging: Place the solid inside a clear polyethylene bag, seal it with tape, and place that bag inside the HDPE jar. This prevents dust dispersion when the waste contractor opens the drum.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[1][2]

    • Constituents: "5-Fluorospiro[indoline-3,4'-piperidin]-2-one (100%)."[1]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • RCRA Consideration: If this is a commercial chemical product being discarded unused, verify if it requires a P-list or U-list designation.[1] While this specific CAS is not typically P-listed, it defaults to D000 (Unlisted Hazardous Waste) but must be managed as if toxic.[1]

Protocol B: Liquid Waste (Mother Liquors)

Applicable for: Reaction mixtures, HPLC effluent, or washing solvents.[1]

  • Compatibility Check: Ensure the solution pH is between 4 and 10.

    • Why? Acidic solutions containing this amine can precipitate salts that clog waste nozzles.[1] Basic solutions are generally stable.[1]

  • Segregation:

    • Scenario 1 (DCM/Chloroform solution): Pour into the Halogenated Waste carboy.

    • Scenario 2 (Methanol/Ethanol solution):

      • Standard Practice: Pour into Non-Halogenated Waste .[1]

      • Best Practice (Senior Scientist Recommendation): If the concentration of the fluorinated compound is high (>1%), divert this entirely to the Halogenated Waste stream. This ensures it goes to an incinerator capable of scrubbing HF.

  • Documentation: On the waste tag, explicitly list "Trace Fluorinated Organics" to alert the disposal facility.

Protocol C: Empty Containers
  • Triple Rinse: Containers that held the compound must be triple-rinsed with a suitable solvent (e.g., methanol).[1]

  • Rinsate Disposal: The rinsate must be treated as Hazardous Liquid Waste (Protocol B).[1]

  • Defacing: Deface the original label and mark as "Empty - Triple Rinsed" before discarding in standard lab trash (if permitted by local EHS) or glass recycling.

Emergency Contingencies

IncidentImmediate ActionSecondary Action
Solid Spill Do not sweep dry. Dampen with wet paper towels to prevent dust generation.[1]Scoop into a plastic bag. Wipe area with dilute acetic acid (vinegar) to solubilize remaining amine, then water.
Skin Contact Wash with soap and water for 15 minutes.[1][3]Monitor for delayed redness (fluorinated compounds can sometimes delay irritation).[1]
Eye Contact Flush with water for 15 minutes.[1][3][4]Seek medical attention immediately; mechanical irritation from crystals is likely.[1]

Regulatory Compliance Data

Use the following data for your waste manifest and EHS reporting.

  • Waste Classification: Halogenated Organic.[1]

  • RCRA Status: Non-listed (unless specific formulation applies), but exhibits characteristics of Toxic Waste.

  • EPA Waste Codes (Suggested):

    • D001 (If in ignitable solvent).[1]

    • D002 (If in corrosive solution).[1][2][5]

    • None (If pure solid, but must be manifested as "Non-RCRA Regulated Hazardous Waste" or state-specific code depending on location).[1]

  • DOT Shipping Name:

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (5-Fluorospiro[indoline-3,4'-piperidin]-2-one), 6.1, PG III.[1]

    • Liquid: Depends on the solvent (e.g., UN 1993 for Flammable Liquids).

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Protection of Environment.[6] Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Available at: [Link][1]

  • PubChem. Compound Summary: Spiro[indole-3,4'-piperidin]-2(1H)-one derivatives.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Treat this compound as a Potent Pharmaceutical Intermediate.

While 5-Fluorospiro[indoline-3,4'-piperidin]-2-one (and its salts, e.g., CAS 1707361-59-8) is often classified with GHS "Warning" labels (H302, H315, H319, H335), strict adherence to Control Banding Level 3 (OEB 3) protocols is recommended until specific toxicological data rules out higher potency. As a fluorinated spiro-scaffold used in drug discovery (e.g., CGRP antagonists), its metabolic stability and potential bioactivity necessitate a conservative safety approach.

Immediate Action Required:

  • Engineering Control: Handle all solids exclusively within a certified Fume Hood or Powder Containment Enclosure.

  • Skin Protection: Double-gloving strategy is mandatory when in solution.

  • Respiratory: N95/P100 required only if engineering controls are breached (e.g., spill cleanup).

Hazard Profile & Risk Assessment

To select the correct PPE, we must understand the specific hazards. This compound presents a dual-threat profile:

Hazard CategorySpecific RiskMechanism of Action
Physical State Fine crystalline powderElectrostatic accumulation. Spiro-compounds are prone to static charge, leading to "flying powder" during weighing, increasing inhalation risk.
Acute Toxicity GHS Category 4 (Oral)Harmful if swallowed. Potential inhibition of specific CNS or GPCR targets due to structural similarity to bioactive alkaloids.
Surface Reactivity Fluorine SubstitutionMetabolic Stability. The 5-fluoro group often blocks metabolic clearance, potentially increasing the compound's half-life in the body if absorbed.
Solution Risk Solvent Carrier EffectWhen dissolved in DMSO or DMF, the solvent acts as a vehicle, carrying the compound through nitrile gloves and skin barriers.

The PPE Matrix: A Self-Validating System

Do not rely on a single barrier. Use this layered defense system.

A. Hand Protection (The Critical Barrier)

Standard disposable nitrile gloves are insufficient for long-term handling of solutions.

Handling StatePrimary Layer (Inner)Secondary Layer (Outer)Rationale
Solid / Powder 4-5 mil NitrileNone requiredNitrile provides excellent dry particulate protection.
Solution (DMSO/DMF) 4-5 mil NitrileLaminate Film (Silver Shield/Norfoil) DMSO permeates nitrile in <10 mins. Laminate film provides >4 hours breakthrough time.
Solution (Alcohols) 4-5 mil Nitrile5-8 mil Nitrile (Double Glove)Alcohols degrade nitrile slowly; double gloving allows outer glove removal upon contamination.
B. Respiratory & Body Protection[1][2][3][4]
ComponentSpecificationOperational Logic
Eyes Chemical Splash Goggles (ANSI Z87.[1]1)Safety glasses are insufficient due to the fine dust nature of the solid; goggles seal the eyes from airborne particulates.
Body Tyvek® Lab Coat (wrist-fitted)Cotton coats trap dust in fibers. Tyvek sheds dust and prevents cross-contamination to street clothes.
Respiratory Primary: Fume HoodBackup: N95 or P100 Half-MaskNever rely on masks as a primary control. Use respirators only during spill cleanup or equipment maintenance.

Operational Protocols: Step-by-Step

Protocol A: Safe Weighing of Static-Prone Solids

Objective: Prevent inhalation and surface contamination during transfer.

  • Preparation: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to weighing.

  • Setup: Line the balance area with a dark-colored, disposable mat (makes white powder spills visible).

  • Transfer:

    • Use a disposable anti-static weighing boat.

    • Do not use a spatula directly from the stock bottle. Pour a small amount into a secondary container, then weigh.

  • Decontamination: Wipe the balance and surrounding area with a methanol-dampened wipe (dissolves the organic compound) before removing hands from the hood.

Protocol B: Solution Preparation (The "Vehicle" Risk)

Objective: Prevent transdermal absorption via solvent carriers.

  • Gloving Up: Don inner nitrile gloves. Inspect for pinholes. Don outer gloves (Laminate or thick Nitrile depending on solvent).

  • Dissolution: Add solvent (e.g., DMSO) slowly.

    • Note: The 5-fluoro group enhances lipophilicity. Once dissolved, this compound will penetrate skin faster than the solid form.

  • Waste Segregation: All wipes, pipette tips, and gloves used in this step must go into Halogenated Organic Waste (due to the Fluorine atom), not general trash.

Visualizations: Workflow & Decision Logic

Diagram 1: Risk-Based PPE Decision Tree

Caption: Logical flow for selecting PPE based on the physical state of the 5-Fluorospiro compound.

PPE_Decision_Tree Start Start: Handling 5-Fluorospiro... State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution Solution / Liquid State->Solution ProtocolA Protocol A: Single Nitrile Glove Fume Hood Mandatory Anti-Static Measures Solid->ProtocolA SolventCheck Check Solvent Type Solution->SolventCheck DMSO DMSO / DMF / DMAc SolventCheck->DMSO High Permeation Alcohol Methanol / Ethanol SolventCheck->Alcohol Low Permeation ProtocolB1 Protocol B (High Risk): Inner: Nitrile Outer: Laminate/Silver Shield DMSO->ProtocolB1 ProtocolB2 Protocol B (Med Risk): Double Nitrile Gloves Change outer every 30 mins Alcohol->ProtocolB2

Diagram 2: Emergency Spill Response Workflow

Caption: Immediate actions to take in the event of a powder spill outside the fume hood.

Spill_Response Spill EVENT: Powder Spill (Outside Hood) Evacuate 1. Evacuate Area (15 mins for aerosol settling) Spill->Evacuate PPE_Don 2. Don Emergency PPE: N95/P100 Mask + Double Gloves + Goggles Evacuate->PPE_Don Contain 3. Cover with damp paper towels (Prevents dust generation) PPE_Don->Contain Clean 4. Wipe inward (Periphery -> Center) Use Methanol/Water mix Contain->Clean Disposal 5. Seal in Hazardous Waste Bag Label: 'Toxic Fluorinated Solid' Clean->Disposal

[1][2]

Disposal & Environmental Compliance

  • Halogenated Waste: Because of the Fluorine atom (F), this compound must not be incinerated in standard organic waste streams if your facility separates halogens. High-temperature incineration of fluorinated compounds can generate Hydrofluoric Acid (HF) vapor if not properly scrubbed.

  • Labeling: Waste containers must be clearly labeled: "Contains Fluorinated Organics - Potential Bioactive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. [Link]

  • PubChem. (n.d.). Compound Summary: Spiro[indoline-3,4'-piperidin]-2-one derivatives. National Library of Medicine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorospiro[indoline-3,4'-piperidin]-2-one
Reactant of Route 2
5-Fluorospiro[indoline-3,4'-piperidin]-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.